Tranilast sodium

Catalog No.
S001606
CAS No.
M.F
C18H16NNaO5
M. Wt
349.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tranilast sodium

Product Name

Tranilast sodium

IUPAC Name

sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate

Molecular Formula

C18H16NNaO5

Molecular Weight

349.3 g/mol

InChI

InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b10-8+;

InChI Key

KZGHWWBBHZLTTA-VRTOBVRTSA-M

SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+]

Synonyms

sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+]

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+]

Tranilast is an antiallergic agent.Target: Angiotensin ReceptorTranilast has been approved in Japan and South Korea, since 1982, for the treatment of bronchial asthma, with indications for keloids and hypertrophic scar added in 1993. Tranilast is also used to treat asthma, autoimmune diseases, atopic and fibrotic pathologies, and can also inhibit angiogenesis. The antiproliferative properties of tranilast were found that tranilast elicited an inhibitory effect on fibroblast proliferation in vitro and also suppressed collagen production both in vitro and in vivo . Tranilast also reduced the release of chemical mediators from mast cells and suppressed hypersensitivity reactions. [1]Three-week-old C57Bl/10 and mdx mice received tranilast (~300 mg/kg) in their food for 9 weeks, after which fibrosis was assessed through histological analyses, and functional properties of tibialis anterior muscles were assessed in situ and diaphragm muscle strips in vitro. Tranilast administration did not significantly alter the mass of any muscles in control or mdx mice, but it decreased fibrosis in the severely affected diaphragm muscle by 31% compared with untreated mdx mice (P<0.05) [2].

Chemical and Physical Properties of Tranilast Sodium

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates data from supplier websites and scientific databases.

Property Details
CAS Number 104931-56-8 [1] [2] [3]
Molecular Formula C18H16NNaO5 [1] [4]
Molecular Weight 349.31 g/mol [1] [4]
IUPAC Name sodium;2-[[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]amino]benzoate [1] [3]
Appearance Solid powder [1] [5]
Storage Desiccate at -20°C [1] or room temperature under inert atmosphere [3]
SDF File Availability Listed as available for download (link not accessed) [1] [4]

SDF File Information and Usage

The SDF (Structure Data File) is a key resource for computational chemistry and drug design. For Tranilast Sodium:

  • The SDF file contains 2D and 3D molecular structures, atom connections, and stereochemical information [1].
  • It is essential for molecular docking, virtual screening, and Quantitative Structure-Activity Relationship (QSAR) studies.
  • One supplier indicates the SDF file can be downloaded from their product page for this compound (CAS 104931-56-8) [1].

Background and Research Applications

Tranilast is an antiallergic drug first approved in Japan and South Korea in 1982 for bronchial asthma, with indications later expanded to include keloids and hypertrophic scars [6] [5]. Its primary research applications involve anti-fibrotic and anti-proliferative mechanisms.

The following diagram illustrates the key molecular pathways and mechanisms of action of Tranilast, as identified in research contexts:

G cluster_anti_fibrotic Anti-fibrotic & Anti-proliferative Effects cluster_anti_allergic Anti-allergic & Anti-inflammatory Effects cluster_other Other Research Applications Tranilast Tranilast TGFβ1 TGF-β1/Smad Signaling Tranilast->TGFβ1 Inhibits Collagen Collagen Synthesis Tranilast->Collagen Suppresses Fibroblast Fibroblast Proliferation Tranilast->Fibroblast Inhibits InflammatoryMediators Inflammatory Mediator Release Tranilast->InflammatoryMediators Inhibits MastCells Mast Cells Tranilast->MastCells Targets Cytokines Cytokine Release Tranilast->Cytokines Suppresses TRPV2 TRPV2 Channel Inhibition Tranilast->TRPV2 Inhibits AngII Angiotensin II Antagonism Tranilast->AngII Antagonizes Modulation of Aβ40 Fibrillation Tranilast->Aβ Promotes

Research Context of Tranilast Mechanisms

Important Research Considerations

When working with this compound in an experimental setting, please note:

  • Solubility: It is soluble in DMSO [1] [5]. Prepare stock solutions fresh or store sealed below -20°C for short periods [1].
  • Stability: The compound should be protected from direct sunlight and is photochemically unstable in solution [6].
  • Purity: Commercial batches for research are typically available with high purity (e.g., ≥98%) [3] [7]. Always check the Certificate of Analysis (COA) for batch-specific data [3] [7].

References

Tranilast sodium pharmacokinetics and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Information Availability on Pharmacokinetics

A clear gap exists in the published data regarding the absorption, distribution, metabolism, and excretion (ADME) of Tranilast in humans.

  • Key Gaps: Authoritative sources like DrugBank Online explicitly list data for Absorption, Volume of Distribution, Protein Binding, Metabolism, Route of Elimination, Half-life, and Clearance as "Not Available" [1].
  • Regulatory Status: This lack of comprehensive data may be related to its regulatory status. Tranilast is not approved by the U.S. FDA and is primarily marketed in Japan, South Korea, and China [1] [2] [3]. The FDA has proposed excluding it from the list of ingredients that compounding pharmacies can use [2] [3].

Molecular and Mechanistic Profile

The following table summarizes the available physicochemical and basic biological data for Tranilast.

Property Description
Chemical Name 2-[[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid [1] [4]
Formula / Molecular Weight C18H17NO5 / 327.33 g·mol⁻¹ [1] [4]
Mechanism of Action Multiple: Inhibits histamine release from mast cells; suppresses TGF-β signaling & synthesis; antagonist of H1 receptor; inhibits hematopoietic prostaglandin D synthase, TRPV2 ion channel, and NLRP3 inflammasome [1] [5] [2].
Solubility Almost insoluble in water; soluble in DMSO (approx. 50-65 mg/mL) [4] [6].
Experimental Solubility (for research) ~2.5 mg/mL in co-solvent systems (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) [4].

Detailed Experimental Protocol

While full ADME data is unavailable, research into Tranilast's mechanisms provides detailed experimental methodologies. The following workflow illustrates a protocol for studying Tranilast's inhibition of the sepiapterin reductase (SPR) enzyme, a mechanism relevant to chronic pain [7].

G start Experimental Goal: Inhibit SPR to reduce BH4 production step1 1. In Silico Molecular Docking - Dock Tranilast against human SPR (hSPR) - Compare binding to sepiapterin (native substrate) - Identify key residues (e.g., S157, Y170, D257) start->step1 step2 2. In Vitro Colorimetric Assay - Use purified hSPR enzyme - Incubate with sepiapterin and NADPH - Add Tranilast (dose-dependent) - Measure absorbance change to determine IC₅₀ step1->step2 step3 3. Cell-Based Validation - Treat live cells with Tranilast - Lyse cells and analyze lysates - Use triple quad mass spectrometry - Quantify intracellular BH4 levels step2->step3

Objective: To demonstrate that Tranilast acts as a potent inhibitor of sepiapterin reductase (SPR), thereby reducing the production of tetrahydrobiopterin (BH4), a cofactor linked to chronic pain pathways [7].

Methodology Details:

  • In Silico Molecular Docking & Dynamics [7]:

    • Dock Tranilast into the active site of human SPR and compare its binding mode and stability (via 500 ns molecular dynamics simulations) with the native substrate, sepiapterin.
    • Key Interaction Check: Confirm that Tranilast forms stable hydrogen bonds with catalytic triad residues of hSPR, such as S157, Y170, and D257.
  • In Vitro Colorimetric Enzyme Assay [7]:

    • Procedure: Incubate purified hSPR enzyme with its substrate (sepiapterin) and cofactor (NADPH) in the presence of increasing concentrations of Tranilast.
    • Control: Include a known hSPR inhibitor (e.g., N-acetyl serotonin) for potency comparison.
    • Measurement: Monitor the enzyme-catalyzed reaction spectrophotometrically. Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response data. The study found Tranilast to be nearly twice as potent as the control inhibitor [7].
  • Cell-Based Intracellular Activity Validation [7]:

    • Cell Treatment: Apply Tranilast to live cells in culture.
    • BH4 Quantification: Lyse the treated cells and analyze the lysates using triple quadrupole mass spectrometry to precisely measure the intracellular concentration of BH4. Results showed a proportional decrease in BH4 with Tranilast treatment [7].

Research Applications & Adverse Effects

The broad mechanism of action of Tranilast has led to research in many areas beyond its original approval for allergic conditions. However, systemic use is associated with specific adverse effects.

  • Potential Research & Therapeutic Applications:

    • Anti-fibrotic: Reduces collagen synthesis and TGF-β1-induced fibrosis in models of kidney, heart, and lung disease [5] [8].
    • Oncology: Inhibits proliferation, migration, and induces apoptosis in various cancer cell lines (e.g., breast, prostate, glioma); also shows potential to enhance efficacy of chemotherapeutic drugs [5] [9].
    • Immunology & Inflammation: Inhibits the NALP3 inflammasome and blocks S100A12 protein interaction with the RAGE receptor, a key pathway in inflammatory diseases [2] [8] [10].
    • Neuropathic Pain: The inhibition of SPR and subsequent reduction in BH4 presents a novel potential mechanism for chronic pain management [7].
  • Documented Adverse Effects (Systemic Administration):

    • Hepatotoxicity: Elevated liver transaminases (3x upper limit in 11% of patients in one trial) [2] [3].
    • Hematological Effects: Leukopenia, thrombocytopenia, and anemia [2] [3].
    • Other Effects: Kidney failure, rash, and urinary problems have been reported [2] [3].

How to Proceed with Your Research

Given the identified data gaps, here are suggestions for your continued research on Tranilast pharmacokinetics:

  • Consult Regulatory Submissions: The most detailed pharmacokinetic and metabolic data is likely found in the approval dossiers submitted to regulatory agencies in Japan (PMDA) and South Korea (MFDS). These documents are not typically in the public domain but can sometimes be accessed through formal information requests or proprietary commercial databases.
  • Search Patent Literature: Pharmaceutical companies often disclose detailed preclinical and clinical data, including ADME studies, within patent applications. Searching platforms like Google Patents, USPTO, or WIPO for "Tranilast sodium" and related formulations could yield valuable technical information.
  • Explore Specialized Research Databases: Consider using deep chemical and pharmacological data platforms that may contain unpublished or hard-to-find preclinical study results.

References

Comprehensive Technical Analysis: Tranilast's Molecular Pathways and TGF-β Inhibition Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tranilast and TGF-β Signaling

Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid), initially developed as an anti-allergic drug for bronchial asthma, has emerged as a promising therapeutic agent for various proliferative and fibrotic disorders due to its potent inhibition of Transforming Growth Factor-beta (TGF-β) signaling. First approved in Japan and South Korea in 1982, Tranilast received additional indications in 1993 for keloids and hypertrophic scars, highlighting its anti-fibrotic properties [1]. The discovery of Tranilast's antiproliferative effects in the late 1980s, when it was found to inhibit fibroblast proliferation and collagen production, sparked extensive research into its potential applications in oncology and fibrotic diseases [1].

The TGF-β signaling pathway represents a crucial regulatory system involved in numerous cellular processes including cell growth, differentiation, apoptosis, migration, and extracellular matrix (ECM) production [2] [3]. In normal physiology, TGF-β acts as a potent tumor suppressor by inhibiting cell proliferation and stimulating apoptosis. However, in advanced stages of carcinogenesis and fibrotic disorders, cancer cells become resistant to TGF-β's growth-inhibitory effects, and TGF-β switches to function as an oncogenic factor that promotes tumor invasion, metastasis, and fibrosis [2]. This dual nature of TGF-β signaling – acting as both tumor suppressor and promoter – makes it a challenging yet compelling therapeutic target. Tranilast's ability to modulate this critical pathway positions it as a valuable candidate for drug development in both cancer and fibrotic diseases.

Molecular Mechanisms of TGF-β Inhibition by Tranilast

Comprehensive Pathway Analysis

Tranilast exerts its effects through multiple molecular mechanisms that converge on the inhibition of TGF-β signaling, a pathway that plays a central role in fibrosis, cancer progression, and inflammation. The drug primarily functions by suppressing TGF-β secretion from various cell types, including tumor cells, immune cells, and fibroblasts [4] [5]. This reduction in TGF-β availability limits the activation of downstream signaling cascades. Additionally, Tranilast has been shown to interfere with TGF-β receptor activation and subsequent phosphorylation of SMAD proteins, key intracellular effectors of TGF-β signaling [6] [7]. Recent research has revealed that Tranilast specifically targets SMAD4 expression, preventing the formation of the R-SMAD/co-SMAD complex essential for transcriptional regulation of TGF-β-responsive genes [8]. This multi-level inhibition of the TGF-β pathway enables Tranilast to effectively modulate numerous cellular processes involved in disease pathogenesis.

The following diagram illustrates the key molecular pathways through which Tranilast inhibits TGF-β signaling:

G TGFb TGF-β Ligand TbRII TβRII Receptor TGFb->TbRII Binding TbRI TβRI Receptor TbRII->TbRI Phosphorylation Smad23 SMAD2/SMAD3 TbRI->Smad23 Phosphorylation Smad4 SMAD4 Smad23->Smad4 Binding Complex R-SMAD/co-SMAD Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus Nuclear Translocation Transcription Target Gene Transcription Nucleus->Transcription EMT EMT, Fibrosis, Angiogenesis Transcription->EMT Tranilast Tranilast Tranilast->TGFb Reduces secretion Tranilast->TbRI Inhibits activation Tranilast->Smad23 Reduces phosphorylation Tranilast->Smad4 Suppresses expression

Tranilast inhibits TGF-β signaling at multiple levels including ligand secretion, receptor activation, and SMAD complex formation.

Detailed Mechanisms of Action

The molecular mechanisms of Tranilast can be categorized into several specific interventions:

  • Inhibition of TGF-β Release: Tranilast significantly reduces the secretion of TGF-β1 from tumor cells and other cellular sources. In studies using LLC1 mouse lung cancer cells, Tranilast treatment resulted in decreased TGF-β1 levels in culture supernatants without affecting cell proliferation, indicating a specific effect on cytokine secretion rather than general cytotoxicity [5]. This reduction in TGF-β availability creates a less favorable microenvironment for tumor progression and fibrosis development.

  • Suppression of SMAD Signaling: Tranilast interferes with the canonical TGF-β/SMAD pathway through multiple approaches. It attenuates the phosphorylation of SMAD2 and SMAD3, preventing their activation and subsequent complex formation with SMAD4 [7] [8]. Research in A549 human lung cancer cells demonstrated that Tranilast inhibits SMAD4 expression, a critical co-SMAD required for transcriptional regulation of TGF-β target genes [8]. Without functional SMAD complexes, TGF-β-responsive genes cannot be properly activated, disrupting the pro-fibrotic and pro-metastatic signaling cascade.

  • Modulation of Non-SMAD Pathways: Beyond the canonical SMAD pathway, Tranilast also influences non-SMAD signaling cascades that contribute to TGF-β's effects. These include inhibition of MAPK signaling pathways and downregulation of matrix metalloproteinase (MMP) secretion, both of which play important roles in extracellular matrix remodeling and cancer cell invasion [1]. By targeting these auxiliary pathways, Tranilast achieves more comprehensive inhibition of TGF-β-mediated processes.

  • Induction of Oxidative Stress: In colorectal cancer models, Tranilast treatment significantly increases reactive oxygen species (ROS) production and malondialdehyde (MDA) levels while reducing total thiol concentration and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase [4]. This oxidative stress contributes to the anti-proliferative and pro-apoptotic effects observed in Tranilast-treated cancer cells.

Table 1: Molecular Targets of Tranilast in TGF-β Signaling Pathway

Target Effect of Tranilast Biological Consequence Experimental Evidence
TGF-β secretion Decreased release from tumor and immune cells Reduced bioavailable TGF-β in microenvironment ELISA measurements in LLC1 cells [5]
SMAD2 phosphorylation Attenuated phosphorylation Disrupted canonical signaling Western blot in A549 cells [7]
SMAD3 phosphorylation Reduced activation Impaired transcription complex formation Phospho-SMAD3 immunoblotting [8]
SMAD4 expression Downregulated expression Blocked R-SMAD/co-SMAD complex qPCR and western blot in lung cancer cells [8]
ROS production Increased generation Enhanced oxidative stress in cancer cells ROS detection assays in CT-26 cells [4]
Antioxidant enzymes Reduced SOD and catalase activity Amplified oxidative damage Biochemical assays in tumor homogenates [4]

Therapeutic Effects and Experimental Evidence

Anticancer Applications and Mechanisms

Tranilast demonstrates significant antiproliferative activity across various cancer types, with compelling evidence from both in vitro and in vivo studies. In colorectal cancer models, Tranilast alone or in combination with 5-FU inhibited tumor growth in xenograft models, resulting in reduced TGF-β expression and decreased CD31-positive endothelial cells, indicating suppression of angiogenesis [4]. The combination therapy also attenuated collagen deposition, reducing tumor fibrosis in xenografts. These effects were associated with increased oxidative stress markers (MDA and ROS) and decreased antioxidant capacity (reduced SOD and catalase activity), suggesting that Tranilast induces an unfavorable redox environment for cancer cell survival [4].

In lung cancer, Tranilast effectively counteracts TGF-β1-induced epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. Through suppression of SMAD4 expression, Tranilast upregulates E-cadherin (an epithelial marker) and downregulates vimentin (a mesenchymal marker), thereby maintaining epithelial characteristics and reducing invasive potential [8]. In invasion assays using A549 and PC14 lung cancer cells, Tranilast treatment (50 μM) significantly inhibited Matrigel invasion in TGF-β1-stimulated cells [8]. Furthermore, in an orthotopic mouse model of lung cancer, Tranilast treatment reduced pleural dissemination of cancer cells and suppressed vimentin and SMAD4 expression in tumor tissues, demonstrating its potential to limit metastatic progression [8].

For breast cancer, prostate cancer, and glioma, Tranilast has shown consistent inhibition of cell proliferation through cell cycle arrest and induction of apoptosis. In breast cancer models, Tranilast (300 mg/kg/day) reduced primary tumor growth by up to 50% and suppressed lung metastasis by more than 90% in mice implanted with highly metastatic 4T1 cells [1]. Notably, Tranilast also demonstrates efficacy against chemotherapy-resistant cancer stem cells (CSCs), inhibiting mammosphere formation in CSCs generated from MDA-MB-231 human breast cancer lines and lowering the expression of stem cell markers [1].

Table 2: Anticancer Effects of Tranilast Across Different Tumor Types

Cancer Type Experimental Model Key Findings Proposed Mechanisms
Colorectal Cancer CT-26 xenograft mice 70% tumor growth inhibition; enhanced 5-FU efficacy TGF-β reduction, angiogenesis inhibition, ROS induction [4]
Lung Cancer A549 and PC14 cells; orthotopic mouse model Inhibition of EMT and invasion; reduced pleural dissemination SMAD4 suppression, E-cadherin restoration [8]
Breast Cancer 4T1 mouse model; MDA-MB-231 CSCs 50% primary tumor reduction; 90% metastasis suppression Cell cycle arrest, CSC marker downregulation [1]
Prostate Cancer LNCaP and PLS-10 cells; SCID mice Dose-dependent apoptosis induction; osteoclast inhibition TGF-β release inhibition, bone stromal modulation [1]
Glioma LN-18 and T98G cells Reduced migration and invasiveness p21 accumulation, MMP inhibition [1]
Pancreatic Cancer PGHAM-1 cells; KP4 cell line Growth inhibition; enhanced gemcitabine sensitivity RRM1 downregulation, G0 phase arrest [1]
Antifibrotic Applications and Mechanisms

Beyond oncology, Tranilast demonstrates potent antifibrotic activity across multiple tissue types. In pulmonary fibrosis models, Tranilast treatment suppressed the expression of extracellular matrix (ECM) proteins including fibronectin and type IV collagen in TGF-β2-stimulated A549 human alveolar epithelial cells [7]. This was accompanied by attenuation of SMAD2 phosphorylation, indicating effective suppression of the canonical TGF-β signaling pathway. In a bleomycin-induced pulmonary fibrosis mouse model, oral administration of Tranilast (200 mg/kg twice daily) significantly attenuated lung fibrosis based on histological analyses and reduced Ashcroft scores [7]. Furthermore, Tranilast treatment significantly decreased levels of TGF-β, collagen, fibronectin, and phosphorylated SMAD2 in pulmonary fibrotic tissues, confirming its mechanism of action through TGF-β pathway inhibition.

The antifibrotic effects of Tranilast extend to other organ systems as well. In renal fibrosis models induced by unilateral ureteral obstruction in rats, Tranilast attenuated fibrosis development through reduction of TGF-β and phospho-SMAD2 expression along with modulation of EMT markers [7]. Similarly, in cardiac fibrosis settings, Tranilast has shown potential to inhibit myofibroblast transdifferentiation and ECM deposition by interfering with TGF-β-mediated signaling cascades [9]. The broad antifibrotic efficacy of Tranilast across different tissue types highlights its potential as a versatile therapeutic agent for fibrotic disorders.

Table 3: Antifibrotic Effects of Tranilast in Different Disease Models

Fibrosis Type Experimental Model Key Findings Proposed Mechanisms
Pulmonary Fibrosis Bleomycin-induced mouse model Significant attenuation of lung fibrosis; reduced Ashcroft score ECM protein suppression, SMAD2 phosphorylation inhibition [7]
Renal Fibrosis Unilateral ureteral obstruction rat model Reduced collagen deposition; improved renal function TGF-β reduction, phospho-SMAD2 decrease, EMT modulation [7]
Cardiac Fibrosis In vitro cardiac fibroblast models Inhibition of myofibroblast differentiation TGF-β signaling interruption, α-SMA reduction [9]
Keloid/Hypertrophic Scar Clinical studies; fibroblast cultures Reduced collagen synthesis; improved scar appearance TGF-β1 inhibition, fibroblast proliferation suppression [1] [8]

Experimental Protocols and Methodologies

Key Assays for Evaluating Tranilast Efficacy

Cell Viability and Proliferation Assays: The anti-proliferative effects of Tranilast are typically evaluated using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays. In standard protocols, cells (e.g., CT-26 colon cancer cells, A549 lung cancer cells) are seeded in 96-well plates at a density of 1×10⁴ cells per well and cultured overnight [4]. The medium is then replaced with fresh medium containing varying concentrations of Tranilast (0-1000 μM) and incubated for 72 hours under standard conditions (37°C, 5% CO₂). Following incubation, MTT solution is added to each well and plates are incubated for an additional 4 hours. The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO), and absorbance is measured at 570 nm using a microplate reader [4]. Cell viability is expressed as a percentage relative to untreated control cells, and IC₅₀ values are determined using appropriate statistical software. Parallel lactate dehydrogenase (LDH) release assays are often performed to assess potential cytotoxic effects of Tranilast treatment [6].

Western Blot Analysis for Protein Expression: To evaluate the effects of Tranilast on TGF-β signaling components, western blotting is routinely performed. Cells are treated with Tranilast (typically 50-200 μM) in the presence or absence of TGF-β stimulation (1-5 ng/mL) for 24-48 hours [8]. Total protein is extracted using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using the BCA assay, and equal amounts of protein (20-30 μg) are separated by SDS-PAGE and transferred to PVDF membranes. After blocking with 5% FBS or BSA, membranes are incubated with primary antibodies against targets such as phospho-SMAD2, phospho-SMAD3, SMAD4, E-cadherin, N-cadherin, vimentin, and fibronectin, followed by incubation with appropriate HRP-conjugated secondary antibodies [7] [8]. Protein bands are visualized using chemiluminescent substrates and imaging systems, with β-actin serving as a loading control.

Invasion and Migration Assays: The anti-invasive properties of Tranilast are assessed using Matrigel Invasion Chambers. Cancer cells (e.g., A549, PC14) are pretreated with TGF-β1 (1 ng/mL) and Tranilast (50 μM) for 48 hours, then harvested and seeded (1×10⁵ cells per well) in the upper chamber in serum-free medium [8]. Complete medium with 10% FBS is added to the lower chamber as a chemoattractant. After 14-24 hours of incubation, non-invading cells on the upper surface are removed, and invaded cells on the lower surface are fixed, stained, and counted under a microscope in five random fields at 100× magnification [8]. For migration assays, wound healing (scratch) assays are performed where confluent cell monolayers are scratched with a pipette tip, treated with Tranilast, and wound closure is monitored over time using microscopy [7].

Animal Study Methodologies

Xenograft Tumor Models: For evaluating antitumor efficacy in vivo, xenograft models are commonly employed. In colorectal cancer studies, CT-26 cells are implanted into BALB/C mice, and when tumors reach 80-100 mm³, mice are randomized into treatment groups: control, 5-FU alone (5 mg/kg/day), Tranilast alone (200 μM intratumoral), or combination therapy [4]. Treatments are administered for 21 days, after which tumor tissues are collected for histological staining, biochemical analyses, and gene expression studies. Tumor volume and weight are regularly monitored to assess treatment response [4].

Fibrosis Models: For pulmonary fibrosis studies, male ICR mice (12-week-old) are injected intravenously with bleomycin (10 mg/kg/day) for 5 consecutive days to induce fibrosis [7]. Tranilast (200 mg/kg in 5% carboxymethyl cellulose) or vehicle is administered by oral gavage twice daily from day 8 to day 20. On day 22, animals are sacrificed, and lungs are collected for histological analysis (H&E and Masson trichrome staining), collagen content measurement using Sircol assay, and immunohistochemical evaluation of fibronectin and phospho-SMAD2 expression [7]. Fibrosis is scored using the Ashcroft method by blinded pathologists.

The following diagram illustrates a typical workflow for evaluating Tranilast's effects in both in vitro and in vivo models:

G InVitro In Vitro Models Viability Cell Viability Assays (MTT, LDH) InVitro->Viability Protein Protein Analysis (Western Blot, ELISA) InVitro->Protein Invasion Invasion/Migration (Matrigel, Wound Healing) InVitro->Invasion GeneExp Gene Expression (qPCR, RNA-seq) InVitro->GeneExp Mechanisms Mechanistic Insights Viability->Mechanisms Protein->Mechanisms Invasion->Mechanisms GeneExp->Mechanisms InVivo In Vivo Models Xenograft Xenograft Tumors InVivo->Xenograft Fibrosis Fibrosis Models InVivo->Fibrosis Histology Histological Analysis (H&E, Trichrome, IHC) Xenograft->Histology Biochemical Biochemical Assays (Collagen, ELISA) Fibrosis->Biochemical Histology->Biochemical Biochemical->Mechanisms Therapeutic Therapeutic Applications Mechanisms->Therapeutic

Experimental workflow for evaluating Tranilast's effects using in vitro and in vivo models.

Therapeutic Potential and Future Directions

The accumulating evidence from preclinical studies positions Tranilast as a promising therapeutic candidate for both oncological and fibrotic conditions. Its well-established safety profile from decades of clinical use for allergic disorders provides a significant advantage for drug repurposing and clinical translation [1]. The multi-faceted mechanism of Tranilast, simultaneously targeting TGF-β secretion, SMAD signaling, and oxidative stress pathways, offers potential benefits over more specific TGF-β inhibitors that might be prone to compensatory mechanisms and resistance development.

In cancer therapy, Tranilast shows particular promise as an adjuvant to conventional chemotherapy. The demonstrated synergy between Tranilast and 5-FU in colorectal cancer models suggests that Tranilast could enhance the efficacy of standard chemotherapeutic regimens while potentially reducing required doses and associated side effects [4]. Similarly, the ability of Tranilast to inhibit cancer stem cells addresses a critical challenge in oncology, as these cells are often responsible for tumor recurrence and metastasis [1]. Future research should focus on optimizing combination therapy protocols and identifying predictive biomarkers to select patients most likely to benefit from Tranilast treatment.

For fibrotic disorders, Tranilast represents a novel anti-fibrotic agent with potential applications across multiple organ systems. The compelling evidence from pulmonary, renal, and cardiac fibrosis models warrants expanded clinical investigation, particularly for conditions like idiopathic pulmonary fibrosis that currently lack effective therapeutic options [7] [9]. Future studies should explore optimal dosing regimens, delivery methods for specific tissue targeting, and potential combinations with other anti-fibrotic agents to maximize therapeutic efficacy while minimizing systemic side effects.

Despite the promising preclinical data, further research is needed to fully elucidate Tranilast's complete mechanism of action, including its potential effects on non-SMAD TGF-β signaling pathways and interactions with other regulatory networks such as WNT signaling [10] [9]. Additionally, more comprehensive toxicological studies and well-designed clinical trials are essential to establish Tranilast's therapeutic utility in these new indications and to translate the compelling preclinical findings into clinical benefits for patients with cancer and fibrotic diseases.

Conclusion

References

NLRP3 Inflammasome Biology & Tranilast's Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The NLRP3 inflammasome is a multi-protein complex critical to the innate immune response. Its activation leads to the maturation of potent pro-inflammatory cytokines (IL-1β and IL-18) and can trigger an inflammatory form of cell death known as pyroptosis [1] [2]. Aberrant NLRP3 activity is implicated in a wide range of diseases, making it a promising therapeutic target [3] [1].

  • Molecular Structure: The core components of the NLRP3 inflammasome are the NLRP3 sensor (which contains a PYD domain, a central NACHT domain, and an LRR domain), the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and the effector pro-caspase-1 [1] [2].
  • Two-Step Activation:
    • Priming (Signal 1): Exposure to PAMPs or DAMPs through receptors like Toll-like Receptors (TLRs) activates the NF-κB pathway, leading to the transcriptional upregulation of NLRP3, pro-IL-1β, and pro-IL-18 [1] [4].
    • Activation (Signal 2): A diverse set of stimuli, including K+ efflux, ROS production, and lysosomal damage, trigger the assembly of the inflammasome complex. The NLRP3 protein oligomerizes and recruits ASC, which in turn recruits and activates caspase-1 [1] [4].
  • Tranilast's Direct Inhibition: Tranilast (TR) is identified as a direct and specific inhibitor of the NLRP3 inflammasome. It does not affect other inflammasomes like AIM2 or NLRC4. Mechanistically, Tranilast binds directly to the NACHT domain of NLRP3, thereby suppressing NLRP3 oligomerization and the subsequent assembly of the functional inflammasome complex [3].

The following diagram illustrates the two-step activation pathway of the NLRP3 inflammasome and the specific point where Tranilast acts as an inhibitor.

nlrpc3_pathway PAMP_DAMP PAMP/DAMP TLR TLR Receptor PAMP_DAMP->TLR NFkB_Inactive NF-κB (Inactive) TLR->NFkB_Inactive Activates NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Nucleus Nucleus NFkB_Active->Nucleus NLRP3_Gene NLRP3, pro-IL-1β, pro-IL-18 Gene Nucleus->NLRP3_Gene NLRP3_Protein NLRP3 Protein NLRP3_Gene->NLRP3_Protein Transcription pro_IL pro-IL-1β / pro-IL-18 NLRP3_Gene->pro_IL Transcription NLRP3_Oligomer NLRP3 Oligomer NLRP3_Protein->NLRP3_Oligomer Oligomerization Stimulus K+ Efflux, ROS, Lysosomal Damage NEK7 NEK7 Stimulus->NEK7 NEK7->NLRP3_Protein Licenses ASC_Speck ASC Speck NLRP3_Oligomer->ASC_Speck Recruits Caspase1_Inactive pro-Caspase-1 ASC_Speck->Caspase1_Inactive Recruits & Activates Caspase1_Active Active Caspase-1 Caspase1_Inactive->Caspase1_Active Mature_IL Mature IL-1β / IL-18 Caspase1_Active->Mature_IL Cleaves Pyroptosis Pyroptosis Caspase1_Active->Pyroptosis Tranilast Tranilast (TR) Tranilast->NLRP3_Oligomer Inhibits

NLRP3 inflammasome activation pathway and Tranilast inhibition mechanism.

Therapeutic Applications & Disease Models

Tranilast has demonstrated remarkable therapeutic effects across various preclinical models of NLRP3-driven diseases, highlighting its broad potential [3] [5] [6].

Table 1: Therapeutic Efficacy of Tranilast in Preclinical Models

Disease Model Key Findings Proposed Mechanism
Gouty Arthritis [3] [6] Reduced joint inflammation in MSU crystal-induced models. Inhibition of NLRP3-driven IL-1β production in macrophages.
Cryopyrin-Associated Periodic Syndromes (CAPS) [3] Prevention and treatment of pathology in mouse models. Direct inhibition of NLRP3 oligomerization.
Type 2 Diabetes [3] Improved metabolic parameters in mouse models. Suppression of chronic, low-grade inflammation.
COVID-19 (Theoretical) [5] Proposed as a potential treatment for cytokine storm. Inhibition of NLRP3 and NF-κB, reducing key inflammatory cytokines.

Quantitative Data & Structural Analogs

The efficacy of Tranilast as a molecular scaffold for drug design is confirmed by quantitative data and the development of more potent derivatives.

Table 2: Quantitative Profile of Tranilast and an Optimized Analog

Parameter Tranilast HNW005 (Pyrazole Derivative)
NLRP3 Inhibition (IC₅₀) Active (specific value not provided in sources) 1.7 μM (IL-1β release assay) [6]
URAT1 Inhibition 76.8% (Inhibition Ratio) [6] 75.3% (Inhibition Ratio) / IC₅₀ = 6.4 μM [6]
Key Advantage Established clinical safety profile [3] Enhanced dual-target potency; improved pharmacokinetics [6]

Experimental Insights & Protocols

The following diagram outlines a general workflow for key in vitro and in vivo experiments used to validate NLRP3 inflammasome inhibition, based on the methodologies cited in the research.

experimental_workflow In_Vitro In Vitro Models (BMDMs, THP-1 cells) Priming Priming (LPS, 2-4h) In_Vitro->Priming Activation Activation (Nigericin, ATP, MSU) +/- Inhibitor Priming->Activation Assay1 Caspase-1 Activity Assay (Fluorogenic substrate) Activation->Assay1 Assay2 Cytokine Measurement (ELISA for IL-1β, IL-18) Activation->Assay2 Assay3 Cell Death Assay (LDH release for Pyroptosis) Activation->Assay3 Analysis1 Protein Oligomerization (Native PAGE, Crosslinking) Activation->Analysis1 In_Vivo In Vivo Models (Mouse disease models) Disease_Induction Disease Induction (e.g., MSU injection) In_Vivo->Disease_Induction Treatment Treatment (Inhibitor administration) Disease_Induction->Treatment Sample_Collection Sample Collection (Serum, Tissue) Treatment->Sample_Collection Analysis2 Tissue Analysis (Cytokine ELISA, Histopathology) Sample_Collection->Analysis2 Analysis3 Mechanistic Study (Immunoblot, Immunofluorescence) Sample_Collection->Analysis3

General workflow for key in vitro and in vivo experiments to study NLRP3 inhibition.

Key methodological details from the literature include:

  • Cellular Models: Experiments are typically performed in primary bone marrow-derived macrophages (BMDMs) or human macrophage cell lines like THP-1 [3].
  • Inflammasome Activation: After priming with LPS, activation is induced by well-characterized NLRP3 activators such as Nigericin (K+ ionophore) or Monosodium Urate (MSU) crystals [3] [6].
  • Key Readouts:
    • Caspase-1 Activation: Measured using fluorogenic substrates or Western blot to detect cleavage [3].
    • IL-1β Secretion: Quantified by ELISA from cell culture supernatants, a gold-standard functional readout [3] [6].
    • NLRP3 Oligomerization: Assessed by chemical crosslinking followed by size-exclusion chromatography or native PAGE, which directly confirmed Tranilast's mechanism [3].
  • In Vivo Models: For gouty arthritis, an MSU-induced peritonitis or paw inflammation model in mice is standard. Efficacy is evaluated by measuring reduction in IL-1β levels and inflammatory cell infiltration in tissues [3] [6].

Conclusion and Future Directions

Tranilast is a clinically safe drug with a well-defined mechanism as a direct NLRP3 inhibitor. Its efficacy in diverse preclinical models supports its repurposing potential for inflammatory diseases. Current research is focused on optimizing its structure, as seen with HNW005, to develop more potent dual-target inhibitors for conditions like gouty arthritis [6]. Future work should include robust clinical trials to validate these promising preclinical findings.

References

Tranilast sodium mast cell stabilization mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Protocols

For researcher reference, here are the experimental models and key methodologies from pivotal studies demonstrating Tranilast's mechanisms.

Study Focus Model Type Tranilast Dosing & Administration Key Readouts & Techniques

| Renal Fibrosis in Diabetic Kidney Disease [1] | In vivo: Male Sprague-Dawley rat DKD model (STZ-induced) | 200 mg/kg/day and 400 mg/kg/day, orally for 8 weeks | Techniques: Masson's trichrome staining (fibrosis), Toluidine blue staining (mast cells), IHC, Western blot, RT-qPCR. Readouts: Mast cell count, expression of FN, Col-I, SCF, c-kit. | | Sepsis-Induced Acute Kidney Injury [2] | In vivo: Wistar albino rat sepsis model (Cecal Ligation & Puncture) | 300 mg/kg/day, for 5 days | Techniques: ELISA, spectrophotometric assays, histopathology. Readouts: Survival rate, plasma TNF-α, NGAL, HSP-27, MDA, BUN, renal STAT-3 expression. | | Radiation-Induced Colitis [3] | In vivo: Sprague-Dawley rat pelvic radiation model | 100 mg/kg, intraperitoneally for 10 days | Techniques: H&E staining, Toluidine blue staining (mast cells), IHC. Readouts: Total Inflammation Score (TIS), mast cell count, MMP-9 positive cells. |

Visualization of Tranilast Mechanism and Experimental Workflow

The diagram below illustrates the core signaling pathways through which Tranilast exerts its mast cell-stabilizing and anti-fibrotic effects, based on the evidence from the summarized studies.

G Tranilast Tranilast MastCellStabilization Mast Cell Stabilization (Inhibits Degranulation) Tranilast->MastCellStabilization SCF Stem Cell Factor (SCF) Tranilast->SCF Inhibits STAT3 STAT-3 Pathway Tranilast->STAT3 Suppresses ReducedMediatorRelease Reduced Release of: - Histamine - TNF-α - Proteases - Other Cytokines MastCellStabilization->ReducedMediatorRelease ReducedMastCellInfiltration Reduced Mast Cell Infiltration ReducedMediatorRelease->ReducedMastCellInfiltration InflammatoryResponse Pro-inflammatory & Fibrotic Response ReducedMastCellInfiltration->InflammatoryResponse Reduces c_kit c-kit Receptor SCF->c_kit Binds FibroblastActivation Fibroblast Activation & Collagen Synthesis c_kit->FibroblastActivation FibroblastActivation->InflammatoryResponse STAT3->InflammatoryResponse RenalFibrosis Reduced Renal Interstitial Fibrosis InflammatoryResponse->RenalFibrosis SepsisAKI Protection from Sepsis-Induced AKI InflammatoryResponse->SepsisAKI RadiationColitis Reduced Chronic Radiation Colitis InflammatoryResponse->RadiationColitis

This diagram shows Tranilast's multi-target action: stabilizing mast cells, inhibiting SCF/c-kit and STAT-3 pathways to reduce inflammatory and fibrotic responses, leading to protective effects in kidney injury and colitis models.

The following diagram outlines the general experimental workflow used in the in vivo studies cited to validate Tranilast's effects.

G Start Animal Model Establishment Grouping Randomized Grouping: - Disease Model - Disease + Tranilast - Control Start->Grouping Dosing Tranilast Administration (Oral or Intraperitoneal) Over study period Grouping->Dosing SampleCollection Sample Collection (Blood, Urine, Tissue) Dosing->SampleCollection Analysis Histopathological & Molecular Analysis SampleCollection->Analysis Results Data on Fibrosis, Inflammation, Mast Cells Analysis->Results

This workflow shows the common in vivo protocol: inducing disease, administering Tranilast, then analyzing tissues for pathological and molecular changes to quantify drug efficacy.

Conclusion and Research Context

The evidence confirms that Tranilast's mast cell stabilization is the foundation of its anti-allergic effect, while its broader impact on SCF/c-kit and STAT-3 pathways underpins its potent anti-fibrotic and organ-protective properties [2] [1]. However, it's worth noting that while promising, first-generation mast cell stabilizers like Tranilast can have limitations, including side effects and low bioavailability, which is driving research into next-generation alternatives [4].

References

Comprehensive Application Notes and Protocols for Tranilast Sodium in External Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Tranilast sodium (chemical name: sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate) represents an important therapeutic agent with broad potential in dermatological, fibrotic, and oncological applications. Originally developed as an anti-allergic medication, tranilast has been approved in Japan and South Korea since 1982 for bronchial asthma, with subsequent approvals for keloids and hypertrophic scars in the 1990s. The sodium salt formulation offers significant advantages over conventional tranilast in terms of solubility and bioavailability for external applications. Current research has revealed multiple mechanistic pathways, including inhibition of TGF-β signaling, suppression of mast cell histamine release, and blockade of NLRP3 inflammasome activation, which collectively contribute to its anti-fibrotic and anti-proliferative effects. These properties have generated considerable interest in developing effective topical formulations that can overcome the inherent solubility limitations of the parent compound while maximizing cutaneous delivery and minimizing systemic exposure.

The development of external formulations containing tranilast addresses a significant clinical need for targeted therapies that can effectively manage fibroproliferative disorders and localized inflammatory conditions with minimal systemic side effects. Traditional oral administration of tranilast has been associated with hepatic toxicity and other systemic adverse effects, including leukopenia, thrombocytopenia, and anemia, which potentially limit its long-term use. External applications provide a promising alternative route that can bypass first-pass metabolism, reduce systemic exposure, and allow for higher localized drug concentrations at the site of pathology. The chemical instability and poor aqueous solubility of conventional tranilast present substantial formulation challenges that have been effectively addressed through the development of this compound salt, which demonstrates improved solubility characteristics while maintaining the parent compound's therapeutic activity.

Formulation Strategies and Composition

Aqueous Base Systems

The development of effective external formulations for this compound requires careful excipient selection to optimize stability, permeation, and patient compliance. Patent literature reveals that aqueous base systems provide particularly favorable characteristics for this compound delivery, balancing excellent solvation capacity with low irritation potential. These systems typically incorporate hydrophilic polymers such as sodium carboxymethylcellulose (NaCMC), which functions as both a viscosity modifier and a sustained-release matrix, prolonging residence time at the application site. The rheological properties of these formulations can be precisely controlled through polymer concentration adjustments to achieve optimal spreadability and adhesion to skin or mucosal surfaces. Additionally, these aqueous systems demonstrate enhanced compatibility with this compound compared to organic solvent-based systems, minimizing degradation pathways and maintaining chemical stability throughout the intended product shelf-life.

  • Optimized Aqueous Gel Composition: A particularly effective base composition comprises 1-5% sodium carboxymethylcellulose, 5-15% polyethylene glycol (PEG-400), 1-3% diethanolamine, and purified water to 100%. The diethanolamine component serves as a stabilizer and penetration enhancer while maintaining the ionized state of this compound, which is critical for its solubility. Lower alcohol content (less than 10%) in these formulations significantly reduces the potential for skin irritation while maintaining adequate this compound solubility in the range of 0.5-5% w/w. The pH optimization between 7.5 and 8.5 is critical for maintaining chemical stability while ensuring compatibility with skin application, achieved through carefully controlled buffer systems.

  • Enhanced Retention Systems: More advanced delivery systems incorporate poly(p-dioxanone) (PDO) microparticles within a NaCMC gel matrix, creating a hybrid system that provides sustained release over several days. This approach has demonstrated particular utility in preventing post-surgical adhesions, where extended drug presence is required. The matrix formation occurs through in situ precipitation when the formulation is applied to tissue surfaces, creating a biodegradable reservoir that maintains effective this compound concentrations locally while minimizing systemic absorption.

Absorption Enhancement Strategies

Overcoming the stratum corneum barrier represents a critical challenge in this compound formulation development. Early patch formulations required high concentrations of fatty acids and alcohols as absorption enhancers, which frequently caused significant irritation and limited their clinical utility. Modern approaches have focused on penetration enhancers with improved safety profiles, including terpene compounds, fatty acid esters, and sulfoxides at concentrations optimized for efficacy without compromising skin barrier function. The selection of these enhancers is guided by their ability to interact with lipid domains within the stratum corneum while maintaining compatibility with this compound and other formulation components.

Table: Absorption Enhancers for this compound Formulations

Enhancer Category Specific Examples Recommended Concentration Mechanism of Action Irritation Potential
Fatty Alcohols Lauryl alcohol, Stearyl alcohol 2-5% Lipid fluidization Low to moderate
Fatty Acid Esters Isopropyl myristate, Ethyl lactate 3-8% Interaction with intercellular lipids Low
Terpenes d-Limonene, Menthol 1-3% Disruption of stratum corneum organization Low at recommended concentrations
Amino Alcohols Diethanolamine, Triethanolamine 1-3% Solubility enhancement and barrier modification Low
Stability Considerations

The photochemical instability of tranilast and its sodium derivative necessitates careful attention to packaging and storage conditions. Formulations must incorporate light-protective agents or utilize opaque packaging to prevent degradation upon exposure to UV radiation. The aqueous environment, while favorable for solubility, can potentially accelerate hydrolytic degradation, particularly at extreme pH values. Stability testing under accelerated conditions (40°C ± 2°C and 75% RH ± 5% for six months) has demonstrated that optimized aqueous gel systems maintain >95% potency when stored in appropriate containers protected from light. The inclusion of antioxidant systems comprising ascorbic acid (0.01-0.05%) and sodium metabisulfite (0.01-0.03%) further enhances stability by preventing oxidative degradation pathways.

Preparation Protocols

Laboratory-Scale Preparation Method

The following standardized protocol describes the preparation of a this compound hydrogel for external application at laboratory scale (100 g batch). This procedure has been optimized to ensure complete dissolution of the active ingredient while maintaining the structural integrity of the polymer matrix. All operations should be conducted under yellow light conditions to prevent photodegradation of the light-sensitive active compound. The equipment required includes a magnetic stirrer with heating capability, an appropriate pH meter, an overhead mixer for higher viscosity formulations, and light-protective containers for storage.

  • Step 1: Aqueous Phase Preparation: Begin by dispersing 2.0 g of sodium carboxymethylcellulose (medium viscosity grade) in 70 mL of purified water heated to 60°C while stirring at 500 rpm. Maintain the temperature and stirring for 45 minutes to ensure complete hydration of the polymer, then allow the solution to cool to room temperature. Add 10 g of polyethylene glycol (PEG-400) to the aqueous phase with continuous stirring to create a homogeneous mixture.

  • Step 2: Active Phase Preparation: Dissolve 1.5 g of this compound (pharmaceutical grade, purity >99%) in 15 mL of purified water containing 2.0 g of diethanolamine. Stir until complete dissolution is achieved, which typically requires 15-20 minutes at 300 rpm. The solution should appear clear and yellow; any turbidity indicates incomplete dissolution and requires additional mixing or slight warming to 35°C.

  • Step 3: Incorporation and pH Adjustment: Gradually add the active solution to the aqueous polymer base with continuous stirring at 400 rpm to ensure uniform distribution without forming air bubbles. Adjust the pH to 8.0 ± 0.2 using either hydrochloric acid (1M) or sodium hydroxide (1M) solutions as needed. Finally, add sufficient purified water to bring the total batch weight to 100 g and mix for an additional 15 minutes to ensure homogeneity.

  • Step 4: Deaeration and Packaging: Allow the gel to stand for 60 minutes to facilitate deaeration, then transfer to light-protective containers (amber aluminum tubes or glass jars). Label appropriately with storage instructions (store below 25°C, protect from light) and conduct quality control testing as outlined in Section 3.2.

Quality Control and Characterization

Comprehensive quality assessment of this compound formulations ensures consistency, efficacy, and safety. The following tests should be conducted on each batch according to established pharmaceutical standards, with specifications developed based on stability studies and efficacy evaluations.

Table: Quality Control Specifications for this compound Hydrogel

Test Parameter Methodology Acceptance Criteria Testing Frequency
Assay (this compound) HPLC with UV detection at 332 nm 90.0-110.0% of label claim Each batch
pH Potentiometric measurement 7.8-8.2 Each batch
Viscosity Rotational viscometer (spindle #6, 20 rpm) 15,000-25,000 cP Each batch
Related Substances HPLC with UV detection Individual impurity ≤0.5%, Total impurities ≤2.0% Each batch
Microbial Limit USP <61> Total aerobic count ≤100 CFU/g, Absence of specified pathogens Each batch
In Vitro Release Franz diffusion cell, receptor medium: pH 7.4 phosphate buffer ≥80% released in 8 hours First three batches and quarterly

The rheological characterization should confirm pseudoplastic flow behavior, which ensures easy spreadability upon application while maintaining sufficient viscosity to prevent runoff from the intended site. The content uniformity testing should be performed on samples from the beginning, middle, and end of the filling process to ensure consistency throughout the batch. Additionally, accelerated stability studies should be conducted according to ICH guidelines to establish recommended shelf-life and storage conditions.

Mechanism of Action and Therapeutic Applications

Primary Mechanisms

The therapeutic efficacy of this compound stems from its multimodal action on several critical pathological pathways. The most extensively characterized mechanism involves the inhibition of transforming growth factor-beta (TGF-β) signaling, a master regulator of fibrosis and tissue remodeling. Tranilast interferes with TGF-β activation and downstream Smad phosphorylation, subsequently reducing the expression of profibrotic genes including those encoding collagen types I and III, fibronectin, and connective tissue growth factor. This antifibrotic activity has been demonstrated in multiple in vitro systems using fibroblasts derived from keloids, hypertrophic scars, and various fibrotic organs, with IC₅₀ values typically in the range of 100-300 μM.

  • Histamine and Mast Cell Modulation: this compound functions as a mast cell stabilizer that inhibits the release of preformed mediators including histamine, tryptase, and certain prostaglandins from mast cells and basophils. This activity underlies its original classification as an anti-allergic compound and contributes significantly to its anti-pruritic and anti-inflammatory effects in dermatological applications. The drug achieves this effect through membrane stabilization rather than receptor antagonism, with studies demonstrating inhibition of immunoglobulin E-mediated degranulation at concentrations as low as 10 μg/mL in rodent mast cell models.

  • Inflammasome Regulation: Recent research has identified tranilast as a direct inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines IL-1β and IL-18. This activity occurs through direct binding to the NACHT domain of NLRP3, preventing its oligomerization and activation. This mechanism is particularly relevant for inflammatory conditions such as gouty arthritis, cryopyrin-associated periodic syndromes, and certain dermatological conditions characterized by inflammasome dysregulation.

The following diagram illustrates the key molecular pathways affected by this compound:

G cluster_pathway Tranilast Molecular Targets and Pathways cluster_effects Therapeutic Effects Tranilast Tranilast TGFbeta TGF-β Signal Transduction Tranilast->TGFbeta Inhibits MastCell Mast Cell Stabilization Tranilast->MastCell Stabilizes NLRP3 NLRP3 Inflammasome Tranilast->NLRP3 Blocks TRPV2 TRPV2 Channel Tranilast->TRPV2 Antagonizes MMP MMP Secretion Tranilast->MMP Reduces AntiFibrotic Anti-fibrotic Action TGFbeta->AntiFibrotic AntiInflammatory Anti-inflammatory Action MastCell->AntiInflammatory NLRP3->AntiInflammatory Antipruritic Antipruritic Effect TRPV2->Antipruritic AntiAngiogenic Anti-angiogenic Action MMP->AntiAngiogenic

Diagram 1: Multimodal mechanism of action of this compound illustrating key molecular targets and resulting therapeutic effects

Research and Clinical Applications

The therapeutic potential of this compound in external formulations spans multiple clinical domains, with the strongest evidence supporting its use in dermatological conditions. In keloids and hypertrophic scars, this compound reduces collagen deposition by inhibiting TGF-β-induced fibroblast proliferation and differentiation into myofibroblasts. Clinical studies have demonstrated improved scar appearance, reduced erythema, and decreased pruritus in patients applying tranilast-containing formulations twice daily for 12-24 weeks. The concentration-dependent response observed in these studies supports the use of formulations containing 0.5-5% this compound for optimal efficacy while minimizing local irritation.

  • Oncological Applications: Emerging research has revealed substantial anti-tumor activity across various cancer types, including breast, prostate, pancreatic, and gastric carcinomas. In vitro studies demonstrate that this compound inhibits cancer cell proliferation through induction of G0/G1 cell cycle arrest and promotion of apoptosis, with IC₅₀ values typically ranging from 50-200 μM depending on the cell line. Particularly noteworthy is its activity against chemotherapy-resistant cancer stem cells (CSCs), with studies showing inhibition of mammosphere formation in CSCs generated from MDA-MB-231 human breast cancer cells. In vivo models of mammary carcinoma have demonstrated significant reduction in primary tumor growth (up to 50%) and dramatically reduced lung metastasis (over 90%) following topical or systemic administration.

  • Ophthalmic Uses: Research has explored this compound in glaucoma filtration surgery, where its antifibrotic activity helps maintain surgical patency by inhibiting proliferation of Tenon's capsule fibroblasts. Clinical evidence indicates that topical ophthalmic formulations prolong filtration bleb survival and reduce intraocular pressure for up to 24 months post-surgery. The optimal concentration for ophthalmic use appears to be 0.5-1.0% w/v in isotonic, buffered solutions with appropriate preservative systems.

Table: Evidence for Selected Therapeutic Applications of this compound

Therapeutic Area Model System Effective Concentration Key Outcomes Evidence Level
Keloid/Hypertrophic Scar Human clinical trial 0.5-5% topical application Reduced collagen deposition, improved scar appearance Clinical (Phase III)
Breast Cancer Mouse xenograft (MDA-MB-231) 300 mg/kg/day systemic 50% reduction in primary tumor, >90% reduction in lung metastasis Preclinical
Prostate Cancer SCID mouse model 100-200 mg/kg/day systemic Dose-dependent reduction in tumor volume Preclinical
Glaucoma Surgery Human clinical trial 0.5-1.0% ophthalmic solution Prolonged bleb survival, reduced intraocular pressure at 24 months Clinical (Phase II)
Post-surgical Adhesions Rat model 1% in NaCMC/PDO gel Significant reduction in adhesion formation Preclinical

Experimental Protocols for Efficacy Assessment

In Vitro Fibroblast Collagen Synthesis Assay

This standardized protocol evaluates the antifibrotic potential of this compound formulations using human dermal fibroblast cultures, providing quantitative assessment of collagen production inhibition. The assay measures both direct effects on collagen synthesis and inhibition of TGF-β1-stimulated production, representing key aspects of this compound's mechanism of action in fibrotic disorders.

  • Cell Culture Preparation: Establish cultures of human dermal fibroblasts (primary lines or commercially available strains such as HDF-a) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 50 U/mL penicillin, and 50 μg/mL streptomycin. Maintain cells at 37°C in a humidified 5% CO₂ atmosphere until 80-90% confluent. Plate cells in 24-well tissue culture plates at a density of 2 × 10⁴ cells/well and incubate for 24 hours to allow attachment.

  • Treatment Protocol: Prepare test solutions containing this compound at concentrations of 50, 100, 200, and 300 μM in serum-free DMEM. For TGF-β1 stimulation studies, add 5 ng/mL recombinant human TGF-β1 to appropriate wells. Include vehicle controls (formulation base without active) and positive controls (such as 100 μM pirfenidone). Treat cells in triplicate for each condition and incubate for 48 hours.

  • Collagen Quantification: Following incubation, harvest culture supernatants for hydroxyproline analysis. Hydrolyze samples in 6N HCl at 110°C for 16 hours, then neutralize and react with chloramine-T and Ehrlich's reagent. Measure absorbance at 560 nm and calculate hydroxyproline concentration against standard curves. Normalize values to total cellular protein content determined by Bradford assay. Express results as percentage inhibition relative to TGF-β1-stimulated controls.

In Vivo Skin Permeation Study

This protocol utilizes Franz diffusion cells to evaluate the transdermal delivery characteristics of this compound formulations, providing critical data on permeation rates and reservoir formation in the skin layers.

  • Membrane Preparation: Use freshly excised dermatomed human or porcine skin (300-400 μm thickness) mounted on standard Franz diffusion cells with a diffusional area of 0.64 cm² and receptor volume of 5.1 mL. Maintain receptor phase (pH 7.4 phosphate buffer with 0.01% sodium azide) at 37°C with continuous stirring.

  • Application and Sampling: Apply 100 mg of test formulation to the donor chamber. At predetermined time intervals (1, 2, 4, 8, 12, and 24 hours), withdraw 300 μL samples from the receptor compartment and replace with fresh receptor medium. Analyze samples by validated HPLC method with UV detection at 332 nm.

  • Data Analysis: Calculate cumulative permeation per unit area and determine steady-state flux from the linear portion of the permeation profile. Following the 24-hour time point, separate the epidermis and dermis by heat separation and extract residual drug to determine skin reservoir formation.

The following diagram illustrates the experimental workflow for evaluating this compound formulations:

G cluster_research Tranilast Formulation Development Workflow cluster_methods Key Assessment Methods Preformulation Pre-formulation Studies FormOptimize Formulation Optimization Preformulation->FormOptimize InVitro In Vitro Characterization FormOptimize->InVitro ExVivo Ex Vivo Permeation InVitro->ExVivo InVivo In Vivo Efficacy ExVivo->InVivo Stability Stability Assessment InVivo->Stability Solubility Solubility Profiling Solubility->Preformulation Release Release Kinetics Release->InVitro Permeation Skin Permeation Permeation->ExVivo Efficacy Disease Models Efficacy->InVivo StabilityMethods ICH Stability Testing StabilityMethods->Stability

Diagram 2: Comprehensive workflow for the development and evaluation of this compound formulations, highlighting key assessment methods at each stage

Stability and Regulatory Considerations

Stability Assessment Protocol

The chemical stability of this compound in external formulations must be thoroughly characterized to establish appropriate shelf-life and storage conditions. Comprehensive stability testing should evaluate both the active pharmaceutical ingredient and the finished formulation under various environmental stressors.

  • Forced Degradation Studies: Conduct stress testing under conditions of acid hydrolysis (0.1N HCl, 60°C), base hydrolysis (0.1N NaOH, 60°C), oxidative stress (3% H₂O₂, room temperature), thermal stress (60°C dry heat), and photostability (exposure to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light). Sample at predetermined time points and analyze by HPLC with UV and MS detection to identify degradation products and establish degradation pathways.

  • Long-term and Accelerated Stability: Package finished product in proposed market containers and store under long-term conditions (25°C ± 2°C/60% RH ± 5% RH) and accelerated conditions (40°C ± 2°C/75% RH ± 5% RH) for up to 24 months. Sample at 0, 3, 6, 9, 12, 18, and 24 months and evaluate for appearance, pH, viscosity, assay, related substances, preservative efficacy, and microbial limits. Establish specification limits based on initial characterization and safety considerations.

Regulatory Status and Considerations

Tranilast possesses a complex regulatory history that influences current development strategies for new formulations. While approved in Japan, South Korea, and China for several indications including bronchial asthma, allergic rhinitis, keloids, and hypertrophic scars, it has not received FDA approval in the United States. In 2016, the FDA proposed excluding tranilast from the list of active pharmaceutical ingredients that compounding pharmacies could formulate with a prescription, citing safety concerns primarily associated with systemic administration. However, development continues for new indications and formulations, with Altacor obtaining orphan designation from the European Medicines Agency for tranilast to prevent scarring following glaucoma surgery.

The patent landscape for tranilast includes expired composition of matter protection (US03940422) with ongoing development of novel crystalline forms and specific formulations. Recent patent applications include WO2013144916 claiming tranilast complexes and cocrystals with nicotinamide, saccharin, gentisic acid, and other coformers, and WO2020035546 covering novel crystalline forms of tranilast or its salts. These developments indicate continued commercial interest in optimizing the drug's physical and chemical properties for enhanced stability, solubility, and delivery.

Conclusion

This compound represents a promising therapeutic agent for external applications targeting fibrotic, inflammatory, and proliferative disorders. The development of effective topical and transdermal formulations requires careful attention to the compound's physicochemical properties, particularly its solubility characteristics and photochemical instability. The aqueous-based systems described in these application notes provide a foundation for formulating stable, effective products with enhanced skin permeation and favorable safety profiles. The comprehensive experimental protocols facilitate standardized evaluation of both formulation performance and biological activity, supporting the translation of promising formulations into clinical applications. Continued research is warranted to fully exploit the multimodal mechanism of this compound across its expanding range of potential therapeutic applications.

Comprehensive Application Notes and Protocols: Tranilast Sodium Transdermal Drug Delivery System

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tranilast and Transdermal Delivery Challenges

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic and anti-fibrotic agent initially developed for treating bronchial asthma, keloids, and hypertrophic scars. It has since demonstrated therapeutic potential across a broad spectrum of conditions including proliferative disorders, cancer, autoimmune diseases, and fibrotic pathologies through its ability to suppress the expression and action of TGF-β pathway along with other inflammatory mediators [1] [2]. The molecular structure of Tranilast presents significant challenges for transdermal delivery due to its low solubility in both aqueous and common pharmaceutical solvents, coupled with its relatively high molecular weight (approximately 327.34 g/mol) that approaches the conventional limit for passive skin permeation [3] [4].

The transdermal route offers numerous advantages for Tranilast administration, including bypass of hepatic first-pass metabolism that occurs with oral formulations, sustained drug delivery maintaining constant plasma levels, reduced dosing frequency, and improved patient compliance [4] [3]. Additionally, direct application to affected skin conditions like keloids, hypertrophic scars, and dermatological disorders enables targeted therapy with potentially reduced systemic exposure. However, the stratum corneum (SC), the outermost skin layer approximately 10-20 μm thick, presents the primary barrier to transepidermal drug delivery through its unique "brick-and-mortar" structure consisting of keratin-rich corneocytes embedded in lipid matrices [5] [4].

Table 1: Key Properties of Tranilast Relevant to Transdermal Delivery

Property Value/Characteristic Implication for Transdermal Delivery
Molecular Weight 327.34 g/mol Approaches 500 Da limit for passive skin permeation [4]
Aqueous Solubility Sparingly soluble Limited partitioning into viable epidermis [3]
log P ~1-3 (estimated) Potentially favorable for intercellular route [4]
Melting Point >150°C Challenges with solubility in formulation bases [3]
Therapeutic Indications Keloids, hypertrophic scars, asthma, proliferative disorders Dermatological applications benefit from topical delivery [1] [2]
Mechanism of Action TGF-β inhibition, mast cell stabilization Multiple pathways for anti-fibrotic and anti-proliferative effects [1]

Formulation Strategies and Enhancement Technologies

Excipient Selection and Functionality

The development of effective Tranilast transdermal formulations requires careful selection of excipients that address the drug's solubility limitations while enhancing skin permeation. Traditional formulations have utilized fatty acids and esters, animal and vegetable oils, terpene compounds, and alcohols with limited success due to insufficient solubility and potential skin irritation [3]. More advanced approaches incorporate chemical permeation enhancers that reversibly disrupt the highly organized lipid structure of the stratum corneum, increasing drug diffusivity through the intercellular pathway. These include surfactants, ethanol, oleic acid, and Azone derivatives, though their application requires careful optimization to minimize skin irritation while maximizing enhancement effect [5] [3].

Ultra-deformable vesicular systems represent a significant advancement in Tranilast transdermal delivery. Transethosomes, which combine ethanol (a permeation enhancer), phospholipids (membrane forming components), and edge activators (typically surfactants), have demonstrated particular promise due to their high deformability that enables penetration through skin pores smaller than their own diameter [6]. These sophisticated nanocarriers enhance drug delivery through multiple mechanisms: lipid bilayer fluidization from ethanol content, vesicle-skin interactions that disrupt SC organization, and transappendageal routing via hair follicles and sweat glands that bypasses the intact stratum corneum [6]. The composition of these systems can be optimized to achieve desired characteristics, with typical Tranilast loading ranging from 0.5-2% depending on the intended therapeutic application.

Table 2: Formulation Composition for Advanced Tranilast Transdermal Systems

Component Function Concentration Range Examples
Tranilast Active Pharmaceutical Ingredient 0.5-2.0% w/w Micronized form for enhanced solubility
Phospholipids Vesicle membrane formation 2-5% w/w Soy phosphatidylcholine, hydrogenated lecithins
Edge Activators Enhance deformability 0.5-2% w/w Sodium cholate, Tween 80, Span 80
Ethanol Permeation enhancer & vesicle stabilizer 10-30% w/w 95% ethanol, membrane fluidizer
Chemical Enhancers SC lipid disruption 5-15% w/w Oleic acid, propylene glycol, terpenes
Aqueous Phase Vehicle q.s. to 100% Purified water, buffers (pH 5.5-7.0)
Polymeric Matrix Patch reservoir/adhesive 40-70% w/w Polyisobutylene, silicone, acrylate (patches)
Physical Enhancement Technologies

Physical enhancement methods provide an alternative or complementary approach to chemical permeation enhancers by temporarily disrupting the skin barrier function through externally applied energy or mechanical means. Microneedle technology has emerged as particularly promising for Tranilast delivery, creating micron-scale conduits through the stratum corneum and upper epidermis that enable direct drug access to deeper skin layers without stimulating pain receptors or causing significant bleeding [5] [4]. These minimally invasive devices can be fabricated as solid microneedles for pretreatment, coated microneedles for rapid drug delivery, dissolvable microneedles for sustained release, or hollow microneedles for continuous infusion [5].

Other physical enhancement technologies include:

  • Iontophoresis: Application of low-level electrical current (typically 0.1-0.5 mA/cm²) to drive ionized Tranilast molecules across the skin via electrorepulsion and electroosmosis, enabling controlled and programmable delivery [4].
  • Sonophoresis: Use of low-frequency ultrasound (20-100 kHz) to create cavitation-induced discontinuities in the lipid bilayers of the stratum corneum, increasing permeability for both hydrophilic and lipophilic drugs [7] [4].
  • Electroporation: Application of high-voltage pulses (100-1000 V) for microsecond to millisecond durations to create transient aqueous pores in the skin lipids, particularly effective for large molecules with poor passive permeability [7].
  • Thermal Ablation: Use of localized heat to create microchannels in the stratum corneum through selective removal of lipid domains or vaporization of tissue water, enhancing permeability with minimal tissue damage [5].

Experimental Protocols and Characterization Methods

Preparation of Tranilast-Loaded Transethosomes

Protocol Objective: To prepare and characterize ultra-deformable transethosomes for enhanced transdermal delivery of Tranilast.

Materials:

  • Tranilast (pharmaceutical grade, ≥98% purity)
  • Phosphatidylcholine (soybean derived, >90%)
  • Ethanol (absolute, 99.9%)
  • Sodium cholate (pharmaceutical grade)
  • Chloroform (HPLC grade)
  • Phosphate buffered saline (PBS, pH 7.4)

Equipment:

  • Rotary evaporator with temperature-controlled water bath
  • High-pressure homogenizer or probe sonicator
  • Dynamic light scattering (DLS) instrument for size analysis
  • Dialysis tubing (MWCO 12-14 kDa)
  • Franz diffusion cells with synthetic membranes

Procedure:

  • Thin Film Hydration Method:

    • Dissolve 300 mg phosphatidylcholine and 50 mg Tranilast in 10 mL chloroform:ethanol mixture (2:1 v/v) in a round-bottom flask.
    • Remove organic solvents using rotary evaporation at 40°C under reduced pressure (200 mbar) for 30 minutes to form a thin lipid film.
    • Hydrate the film with 10 mL PBS (pH 7.4) containing 1% sodium cholate as edge activator.
    • Rotate the flask at 60 rpm in a water bath at 60°C for 1 hour to allow complete hydration and vesicle formation.
    • Subject the resulting multilamellar vesicles to high-pressure homogenization at 15,000 psi for 3 cycles or probe sonication at 40% amplitude for 10 minutes (5s on, 2s off) to reduce size and achieve uniform vesicles.
  • Cold Method:

    • Dissolve 300 mg phosphatidylcholine in 5 mL ethanol (30%) with gentle stirring.
    • Add 50 mg Tranilast dissolved in minimal DMSO (≤100 μL) to the ethanolic solution.
    • Slowly add 5 mL PBS (pH 7.4) containing 1% sodium cholate dropwise while stirring at 700 rpm.
    • Continue stirring for 30 minutes at room temperature.
    • Subject the suspension to extrusion through polycarbonate membranes (200 nm pore size) using a mini-extruder for 11 passes.
  • Purification and Storage:

    • Separate unencapsulated Tranilast by dialysis against PBS (pH 7.4) for 2 hours or gel permeation chromatography using Sephadex G-50.
    • Store the final preparation in amber glass vials at 4°C for stability studies.
In Vitro Permeation Studies Using Franz Diffusion Cells

Protocol Objective: To evaluate the transdermal permeation kinetics of Tranilast from formulated systems.

Materials:

  • Franz diffusion cells (effective diffusion area 1-2 cm², receptor volume 5-12 mL)
  • Excised human dermatomed skin (200-400 μm) or synthetic membranes (e.g., Strat-M)
  • Receptor medium: PBS (pH 7.4) with 1% w/v sodium azide as preservative
  • Tranilast formulations for testing (solution, gel, transethosomes, etc.)

Procedure:

  • Membrane Preparation:

    • Thaw excised human skin slowly at 4°C if frozen.
    • Carefully inspect for integrity and mount between donor and receptor compartments with stratum corneum facing upward.
    • For synthetic membranes, hydrate according to manufacturer's instructions before use.
  • Assembly and Equilibration:

    • Fill receptor chamber with degassed receptor medium maintained at 37±1°C.
    • Ensure no air bubbles exist at the membrane-receptor interface.
    • Stir receptor medium continuously at 600 rpm using magnetic bars.
    • Allow system to equilibrate for 30 minutes until temperature stabilizes.
  • Application of Test Formulations:

    • Apply Tranilast formulation equivalent to 2 mg/cm² uniformly to the donor compartment.
    • Cover donor compartment with parafilm to prevent evaporation.
    • Withdraw 1 mL samples from receptor chamber at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours).
    • Immediately replace with equal volume of fresh pre-warmed receptor medium after each sampling.
  • Sample Analysis and Data Treatment:

    • Analyze samples by validated HPLC method: C18 column, mobile phase acetonitrile:phosphate buffer (pH 3.0) (45:55 v/v), flow rate 1.0 mL/min, detection at 332 nm.
    • Calculate cumulative amount permeated per unit area (Qₙ) using standard correction for sample removal.
    • Plot Qₙ against time to determine steady-state flux (Jss) from the slope of the linear portion.
    • Calculate permeability coefficient (Kp) as Kp = Jss/Cᴅ, where Cᴅ is donor concentration.
Characterization Parameters and Analytical Methods

Table 3: Key Characterization Parameters for Tranilast Transdermal Formulations

Parameter Methodology Target Specifications
Vesicle Size & PDI Dynamic Light Scattering 100-200 nm, PDI <0.3 [6]
Zeta Potential Electrophoretic Mobility <-30 mV or >+30 mV for stability [6]
Entrapment Efficiency Ultracentrifugation/Dialysis followed by HPLC >85% for transethosomes [6]
Deformability Index Extrusion through polycarbonate membrane (50 nm pore) >20 for ultra-deformable vesicles [6]
Drug Content HPLC analysis after methanol disruption 95-105% of labeled claim
In Vitro Release Franz diffusion cells or dialysis bag 60-80% release within 24 hours
Stability ICH guidelines (25°C/60% RH & 40°C/75% RH) Retain >90% potency for 6 months

Mechanisms of Action and Skin Penetration Pathways

Therapeutic Mechanisms of Tranilast

Tranilast exerts its therapeutic effects through multiple interconnected pathways that contribute to its efficacy in treating fibroproliferative disorders, keloids, and various dermatological conditions. The primary mechanism involves inhibition of transforming growth factor-beta (TGF-β) signaling, a key mediator in fibrosis, inflammation, and cell proliferation [1] [2]. TGF-β promotes the differentiation of fibroblasts into myofibroblasts, increases extracellular matrix production, and induces collagen synthesis – all central processes in scar formation and fibrosis. Tranilast interferes with TGF-β release from various cell types including fibroblasts and immune cells, and disrupts downstream signaling cascades such as Smad phosphorylation and nuclear translocation [2].

Additional mechanisms contribute to Tranilast's anti-proliferative effects across various cell types:

  • Cell Cycle Arrest: Tranilast induces G0/G1 phase arrest in multiple cancer cell lines (prostate, breast, pancreatic) through upregulation of cyclin-dependent kinase inhibitors p21 and p27, and downregulation of CDK2 and CDK4 activity [2].
  • Apoptosis Induction: In prostate cancer models, Tranilast promotes apoptosis through caspase-3 activation and modulation of Bcl-2 family proteins [2].
  • Mast Cell Stabilization: Originally developed as an anti-allergic drug, Tranilast inhibits the release of chemical mediators (histamine, prostaglandins) from mast cells, reducing hypersensitivity reactions and inflammation [1].
  • Anti-angiogenic Activity: Tranilast suppresses new blood vessel formation by inhibiting fibroblast growth factor (FGF)-induced proliferation of vascular endothelial cells, particularly relevant in tumor microenvironment control [2].

The following diagram illustrates Tranilast's multi-target mechanism of action:

G Tranilast Multi-Target Mechanisms of Action cluster_pathways Affected Pathways cluster_effects Therapeutic Effects cluster_conditions Clinical Applications Tranilast Tranilast CellCycle CellCycle Tranilast->CellCycle Arrests Apoptosis Apoptosis Tranilast->Apoptosis Induces MastCells MastCells Tranilast->MastCells Stabilizes Angiogenesis Angiogenesis Tranilast->Angiogenesis Suppresses TGFβ TGFβ Tranilast->TGFβ Inhibits AntiProliferative AntiProliferative CellCycle->AntiProliferative Apoptosis->AntiProliferative AntiInflammatory AntiInflammatory MastCells->AntiInflammatory AntiAngiogenic AntiAngiogenic Angiogenesis->AntiAngiogenic Cancer Cancer AntiProliferative->Cancer Dermatological Dermatological AntiInflammatory->Dermatological AntiAngiogenic->Cancer Fibrotic Fibrotic AntiFibrotic AntiFibrotic TGFβ->AntiFibrotic AntiFibrotic->Fibrotic Keloids Keloids AntiFibrotic->Keloids

Skin Penetration Pathways for Tranilast Formulations

The transport of Tranilast across the skin occurs through multiple parallel pathways that vary in their contribution depending on the formulation characteristics and enhancement strategies employed. The three primary routes include:

  • Intercellular Pathway: Drug molecules diffuse through the lipid matrix surrounding the corneocytes in the stratum corneum. This route represents the most significant pathway for most small molecular weight drugs with balanced lipophilicity (log P 1-3). The tortuous route between keratin-rich cells presents a significant barrier that can be enhanced by lipid-fluidizing agents like ethanol and oleic acid contained in advanced formulations [5] [4].

  • Transcellular Pathway: Molecules cross directly through the keratinocytes themselves, requiring sequential partitioning into and out of the lipophilic cell membranes and aqueous cytoplasm. This route is generally less efficient due to the multiple partitioning steps required but may contribute to Tranilast transport, particularly for more lipophilic derivatives [5].

  • Transappendageal Pathway: Also known as the "shunt route," this pathway involves drug penetration through hair follicles, sweat glands, and sebaceous glands. While these appendages constitute only 0.1% of the total skin surface area, they provide direct access to the viable epidermis and dermis, bypassing the intact stratum corneum barrier. This route is particularly important for large molecules and particulate systems like transethosomes and other nanocarriers that can be sequestered in follicular reservoirs and released over extended periods [5] [6].

The following diagram illustrates the primary skin penetration pathways for Tranilast formulations:

G Tranilast Skin Penetration Pathways Application Application Transcellular Transcellular Route (Through Corneocytes) Application->Transcellular Appendageal Transappendageal Route (Hair Follicles/Sweat Glands) Application->Appendageal Intercellular Intercellular Application->Intercellular ViableEpidermis Viable Epidermis Transcellular->ViableEpidermis Dermis Dermis (Systemic Circulation) Appendageal->Dermis ViableEpidermis->Dermis Intercellular->ViableEpidermis

References

Tranilast Application Notes for Renal Interstitial Fibrosis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Tranilast (N-(3',4'-dimethoxycinnamoyl)-anthranilic acid) is an anti-allergic drug with potent anti-fibrotic properties [1]. Its efficacy in RIF primarily involves:

  • Inhibition of Mast Cell Infiltration: In diabetic kidney disease (DKD) models, tranilast blocks mast cell recruitment into the renal interstitium, a key driver of fibrosis [2].
  • Suppression of the SCF/c-kit Pathway: It downregulates the stem cell factor (SCF) and its receptor c-kit, which is critical for mast cell activation and proliferation [2].
  • Targeting Major Fibrotic Pathways: Tranilast suppresses pivotal pro-fibrotic signaling, predominantly the TGF-β pathway, and also affects MAPK pathways, reducing extracellular matrix (ECM) deposition [3] [1].

Therapeutic Potential: Beyond RIF, tranilast's ability to disrupt fibrotic pathways supports its investigation for cardiac, pulmonary, and liver fibrosis, as well as keloids and scleroderma [3] [1].

In Vivo Experimental Protocol for RIF

This detailed protocol is adapted from a study investigating tranilast in a rat model of diabetic kidney disease (DKD) [2].

1. Animal Model Induction

  • Animals: Use 6-week-old male Sprague-Dawley rats.
  • DKD Model Induction: Feed rats a high-sugar, high-fat diet for 8 weeks. Then, induce diabetes via a single intraperitoneal (i.p.) injection of streptozotocin (STZ, 30 mg/kg) dissolved in citrate buffer.
  • Success Criteria: 72 hours post-injection, confirm model success with:
    • Fasting blood glucose >13.8 mmol/L
    • Random blood glucose >16.7 mmol/L
    • 24-hour urine protein >30 mg

2. Drug Administration and Grouping

  • After successful DKD modeling, randomly assign rats into groups (e.g., n=8/group):
    • Normal control
    • DKD model (vehicle only)
    • Low-dose tranilast (200 mg/kg/day)
    • High-dose tranilast (400 mg/kg/day)
  • Administration: Administer tranilast orally via gavage, dissolved in 1.5% sodium carboxymethyl cellulose (CMC-Na) solution, for 8 weeks. The vehicle control group receives CMC-Na solution only.

3. Sample Collection and Analysis

  • At the end of the treatment period (e.g., 8 weeks), collect samples under anesthesia.
  • Urine & Blood: Analyze for 24-hour urinary albumin excretion rate (UAER) and serum creatinine (Scr).
  • Kidney Tissue: Process for histological and molecular analysis.

4. Key Outcome Assessments

  • Histological Fibrosis: Use Masson's trichrome staining on kidney tissue sections to quantify the area of collagen deposition (blue stain).
  • Mast Cell Infiltration: Detect using toluidine blue staining and immunohistochemistry (IHC) for C3aR.
  • Fibrosis and Pathway Markers: Analyze expression of fibronectin (FN), collagen I (Col-I), SCF, and c-kit via:
    • Immunohistochemistry (IHC)
    • Western Blotting
    • Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

Summary of Quantitative Data from Preclinical Studies

Table 1: Efficacy of Tranilast in a Rat DKD Model (8-week treatment) [2]

Parameter Normal Control DKD Model Tranilast (200 mg/kg) Tranilast (400 mg/kg)
Renal Interstitial Fibrosis Area Baseline level Significantly increased Reduced vs. model Dose-dependently reduced
Mast Cell Infiltration (C3aR+ cells) Baseline level Significantly increased Reduced vs. model Dose-dependently reduced
FN, Col-I Protein/mRNA Baseline level Significantly upregulated Downregulated vs. model Dose-dependently downregulated
SCF, c-kit Protein/mRNA Baseline level Significantly upregulated Downregulated vs. model Dose-dependently downregulated

Table 2: Efficacy of Tranilast in Other Fibrotic Disease Models

Disease Model Species Dose & Duration Key Outcomes Source
Muscular Dystrophy (mdx mice) Mouse ~300 mg/kg/day for 9 weeks ↓ Diaphragm fibrosis by 31%; Improved fatigue resistance. [4]

Supplementary In Vitro Protocol for Mechanism Study

To elucidate tranilast's mechanism, you can conduct in vitro studies using renal cells (e.g., tubular epithelial cells, fibroblasts).

  • Cell Treatment: Culture cells and pre-treat with tranilast (e.g., at 100, 200 µM) for 1-2 hours.
  • Fibrosis Induction: Stimulate with a pro-fibrotic agent like TGF-β1 (e.g., 5-10 ng/mL) for 24-48 hours.
  • Outcome Measures:
    • Cell Viability: Assess using CCK-8 assay.
    • ECM Protein Expression: Measure Col-I and FN levels via Western Blot or RT-qPCR.
    • Pathway Analysis: Investigate phosphorylation of Smad2/3 (TGF-β signaling) and MAPK proteins.

Tranilast Anti-Fibrotic Signaling Pathway

The diagram below illustrates the key molecular mechanisms by which tranilast is understood to exert its anti-fibrotic effects in renal interstitial fibrosis, based on the provided research.

Tranilast Anti-Fibrotic Signaling Pathway Tranilast Tranilast Mast_Cell Mast_Cell Tranilast->Mast_Cell Inhibits Infiltration SCF_c_kit SCF/c-kit Pathway Tranilast->SCF_c_kit Downregulates TGFB TGF-β Tranilast->TGFB Suppresses MAPK MAPK Pathways Tranilast->MAPK Suppresses Fibrosis_Reduction Fibrosis_Reduction Mast_Cell->SCF_c_kit Cytokines Pro-fibrotic Cytokines SCF_c_kit->Cytokines ECM ECM Deposition (FN, Col-I) TGFB->ECM MAPK->ECM ECM->Fibrosis_Reduction Leads to Cytokines->TGFB Invis1 Invis2

Important Research Considerations

  • Dosing Strategy: The 200-400 mg/kg/day range is effective in rat models [2]; dose translation to other species requires careful calculation.
  • Model Selection: The DKD model is relevant for human disease. The Unilateral Ureteral Obstruction (UUO) model is another robust, rapid-onset option for studying RIF [5].
  • Combination Therapy: Given its anti-inflammatory and anti-fibrotic effects, tranilast is a strong candidate for use with other agents targeting different fibrotic pathways.

References

Comprehensive Application Notes and Protocols for Tranilast in Breast Cancer Cell Culture Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tranilast and Its Relevance in Breast Cancer Research

Tranilast (N-[3′,4′-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic drug initially developed for the treatment of bronchial asthma, allergic rhinitis, and atopic dermatitis. Beyond its conventional applications, Tranilast has demonstrated significant anti-tumor properties across various cancer types, including breast cancer, making it a promising candidate for oncological research [1]. The drug exhibits multiple mechanisms of action relevant to cancer biology, including inhibition of TGF-β signaling, suppression of cancer cell proliferation and migration, induction of apoptosis, and targeting of cancer stem-like cells (CSCs) [1] [2].

In breast cancer research, Tranilast has shown particular promise in addressing the challenges of drug resistance and metastasis. Studies have demonstrated that Tranilast can enhance the efficacy of conventional chemotherapeutic agents and targeted therapies, providing a rationale for combination treatment approaches [1] [3]. Its activity against triple-negative breast cancer (TNBC) cells is especially noteworthy given the limited treatment options currently available for this aggressive subtype [2]. Furthermore, Tranilast has been shown to inhibit breast cancer stem-like cells, which are often responsible for tumor recurrence and therapeutic resistance [2].

Experimental Planning and Design

Key Considerations for Study Design

When designing experiments with Tranilast in breast cancer cell culture models, several critical factors must be considered to ensure physiologically relevant and reproducible results:

  • Cell Line Selection: Include breast cancer cell lines representing different molecular subtypes to evaluate subtype-specific responses. Essential lines should encompass hormone receptor-positive (e.g., MCF-7, T47D), HER2-positive (e.g., BT-474, SK-BR-3), and triple-negative (e.g., MDA-MB-231, MDA-MB-468, BT-549) subtypes [1] [4] [2]. The inclusion of normal mammary epithelial cells (e.g., MCF-10A) as controls is recommended to assess cancer-specific effects.

  • Treatment Conditions: Determine whether to evaluate Tranilast as a monotherapy or in combination with other agents based on research objectives. For combination studies, appropriate controls (individual agents alone) must be included to assess synergistic, additive, or antagonistic effects [1] [3].

  • Exposure Time: Standard initial experiments typically employ 48-72 hour exposure periods, though longer durations may be necessary for specific endpoints such as clonogenic survival or stem cell enrichment studies [1] [2]. Time-course experiments are valuable for capturing dynamic responses.

  • Assessment Endpoints: Define primary and secondary endpoints early in experimental planning. These may include cell viability, apoptosis induction, cell cycle distribution, migration/invasion capacity, colony formation, mammosphere formation (for CSCs), and molecular marker expression [1] [4] [2].

Advanced Model Systems

While conventional 2D cultures provide valuable initial data, incorporating three-dimensional (3D) culture models can significantly enhance the physiological relevance of findings. 3D bioprinted models, spheroids, and organoid systems better recapitulate the tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration dynamics [5] [6]. These models are particularly valuable for studying tumor-stroma interactions and evaluating the efficacy of Tranilast in more physiologically relevant contexts.

Tranilast Dosing and Preparation Guidelines

Preparation of Tranilast Stock Solution

Materials Required:

  • Tranilast powder (commercially available from suppliers such as Tokyo Chemical Industry or Enzo Life Sciences)
  • Dimethyl sulfoxide (DMSO), cell culture grade
  • Sterile phosphate-buffered saline (PBS) or culture medium
  • 0.22 μm syringe filters for sterilization

Procedure:

  • Prepare a stock solution of Tranilast in DMSO at a concentration of 100-500 mM.
  • Vortex vigorously until completely dissolved; gentle warming to 37°C may facilitate dissolution if needed.
  • Sterilize the solution by passing through a 0.22 μm syringe filter.
  • Aliquot and store at -20°C to -70°C protected from light; avoid repeated freeze-thaw cycles.
  • For working concentrations, dilute the stock solution directly into cell culture medium, ensuring that the final DMSO concentration does not exceed 0.5% (v/v) to maintain cell viability.

Table 1: Effective Concentrations of Tranilast in Breast Cancer Cell Lines

Cell Line Molecular Subtype Tranilast Concentration Range Key Effects Observed Primary Assays Citation
MCF-7 ER+/PR+ 50-200 μM Synergistic enhancement of tamoxifen efficacy; apoptosis induction MTT, TUNEL, TGF-β expression [1]
MDA-MB-231 Triple-negative 100-300 μM Inhibition of migration; reduced colony formation; apoptosis induction Wound healing, colony formation, PARP cleavage [1] [4]
BT-474 HER2+ 100-200 μM Growth inhibition; reduced mammosphere formation Colony formation, mammosphere assay [2]
Drug-surviving CSCs Various subtypes 100-200 μM Inhibition of mammosphere formation; dissociation of existing mammospheres Mammosphere formation [2]
Concentration Optimization and Vehicle Controls

The effective concentration of Tranilast varies depending on the cell line characteristics, specific assay type, and treatment duration. Preliminary dose-response experiments are essential to establish appropriate concentrations for each experimental system. When designing dose-response studies, include a range of at least 5-7 concentrations spanning from below to above the anticipated effective dose.

Vehicle controls containing the same concentration of DMSO as treatment groups must be included in all experiments. Additional controls should consist of untreated cells (to assess basal growth) and positive controls specific to each assay (e.g., staurosporine for apoptosis assays).

Table 2: Tranilast in Combination with Other Therapeutics

Combination Agent Cancer Model Tranilast Concentration Combination Agent Concentration Observed Effect Citation
Tamoxifen MCF-7 cells 50-200 μM 2 μM Enhanced growth inhibition; increased apoptosis; reduced TGF-β signaling [1]
Cisplatin Osteosarcoma cells 200 μM 2 μM Synergistic inhibition of viability; increased G2/M arrest; enhanced apoptosis [3]
Doxorubicin Osteosarcoma cells 200 μM 100 nM Enhanced growth inhibition [3]
Not specified Drug-surviving breast CSCs 200 μM Mitoxantrone selection Inhibition of mammosphere formation; prevention of lung metastasis in vivo [2]

Detailed Experimental Protocols

Cell Viability and Proliferation Assessment

MTT Assay Protocol:

  • Seed cells in 96-well plates at optimal density (typically 3-10 × 10³ cells/well depending on growth rate) and allow attachment for 24 hours.
  • Treat cells with Tranilast at predetermined concentrations for 48-72 hours; include vehicle and positive controls.
  • Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
  • Carefully remove medium and dissolve formed formazan crystals in 100-150 μL DMSO.
  • Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630-650 nm to subtract background.
  • Calculate percentage viability relative to vehicle-treated controls; perform experiments with at least three biological replicates.

Alternative Viability Assays:

  • WST-1 assay: Follow manufacturer's protocol, using similar cell densities and incubation times as for MTT.
  • Trypan blue exclusion: Use for direct cell counting and assessment of membrane integrity.
  • Lactate dehydrogenase (LDH) assay: Measure released LDH in culture supernatants as an indicator of cytotoxicity [1].
Apoptosis Detection Methods

Annexin V/Propidium Iodide Staining and Flow Cytometry:

  • Seed cells in appropriate culture vessels and treat with Tranilast for 24-48 hours.
  • Harvest both adherent and floating cells by gentle trypsinization; combine populations.
  • Wash cells twice with cold PBS and resuspend in 1× binding buffer at approximately 1 × 10⁶ cells/mL.
  • Transfer 100 μL of cell suspension to flow cytometry tubes and add 5 μL Annexin V-FITC and 5 μL propidium iodide (or appropriate viability dye).
  • Incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL of binding buffer and analyze by flow cytometry within 1 hour.
  • Use untreated cells and appropriate controls for compensation and gating.

Complementary Apoptosis Assays:

  • TUNEL assay: Detect DNA fragmentation using commercial kits according to manufacturer's instructions [1].
  • Caspase-3/7 activity assays: Use fluorogenic substrates to measure caspase activation.
  • Western blotting for apoptosis markers: Analyze cleavage of PARP, caspase-3, and other relevant markers [4] [3].
Colony Formation Assay
  • Prepare single-cell suspensions of breast cancer cells following trypsinization.
  • Seed appropriate cell numbers (typically 500-2000 cells/well for 6-well plates) in complete medium.
  • Allow cells to attach for 6-24 hours, then add Tranilast at desired concentrations.
  • Incubate for 10-14 days, replacing medium with fresh Tranilast every 3-4 days.
  • Once visible colonies form, remove medium, wash with PBS, and fix with 4% paraformaldehyde or methanol for 10-15 minutes.
  • Stain with 0.5% crystal violet (in 25% methanol) for 30 minutes, then gently rinse with water and air dry.
  • Count colonies manually or using automated colony counting software; define a colony as containing ≥50 cells.
Mammosphere Formation Assay for Cancer Stem Cells
  • Harvest exponentially growing cells and prepare single-cell suspension using enzymatic dissociation.
  • Seed cells in ultra-low attachment plates at density of 1,000-10,000 cells/mL in serum-free mammosphere medium supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF.
  • Add Tranilast immediately after plating for primary sphere formation assessment, or after 5-7 days for effects on pre-formed spheres.
  • Culture for 7-14 days, then count spheres larger than 50 μm using inverted microscopy.
  • For serial passaging, collect spheres by gentle centrifugation, dissociate to single cells, and replate in fresh medium with or without Tranilast.

Molecular Mechanisms and Signaling Pathways

Tranilast exerts its anti-tumor effects through multiple interconnected molecular pathways, which can be investigated using the following experimental approaches:

TGF-β Pathway Modulation

Tranilast has been demonstrated to inhibit the synthesis and secretion of TGF-β, a key regulator of tumor progression and metastasis [1]. To investigate this mechanism:

  • Gene Expression Analysis: Use quantitative real-time PCR to measure expression of TGF-β ligands (TGF-β1, TGF-β2, TGF-β3) and receptors (TGF-βRI, TGF-βRII) in Tranilast-treated cells [1].
  • Protein Secretion Assessment: Employ ELISA to quantify TGF-β1 protein levels in culture supernatants [1].
  • Downstream Signaling: Examine phosphorylation of Smad2/3 by Western blotting to assess TGF-β pathway activity.
Aryl Hydrocarbon Receptor (AHR) Activation

Recent evidence indicates that Tranilast functions as an AHR agonist, and this activity contributes significantly to its anti-cancer effects [2]. Key experiments include:

  • Nuclear Translocation: Assess AHR localization by immunofluorescence or subcellular fractionation followed by Western blotting.
  • Target Gene Expression: Measure induction of CYP1A1, a classic AHR target, using qRT-PCR or Western blotting.
  • Functional Validation: Use AHR siRNA knockdown or pharmacological antagonists to confirm AHR-dependent effects [2].
Additional Molecular Targets
  • Cell Cycle Regulation: Tranilast increases expression of p21 and affects cyclin-dependent kinase activity, leading to G2/M cell cycle arrest [3]. Analyze by flow cytometry and Western blotting of cell cycle regulators.
  • Apoptosis Pathways: Tranilast modulates expression of Bcl-2 family proteins, increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2 [1]. It also stimulates cleavage of PARP and activation of caspase-3 [4] [3].
  • Cytoskeleton and Migration: Tranilast downregulates MRTF-A, a regulator of cytoskeletal dynamics, contributing to inhibited cell migration [4].

G cluster_pathways Molecular Pathways of Tranilast in Breast Cancer Tranilast Tranilast TGF_beta TGF-β Pathway Inhibition Tranilast->TGF_beta Inhibits synthesis & secretion AHR AHR Activation Tranilast->AHR Agonist CellCycle Cell Cycle Regulation Tranilast->CellCycle Induces G2/M arrest Upregulates p21 Apoptosis Apoptosis Induction Tranilast->Apoptosis Increases Bax/Bcl-2 ratio Activates caspases CSCs Cancer Stem Cell Inhibition Tranilast->CSCs Inhibits mammosphere formation Migration Migration/Invasion Inhibition TGF_beta->Migration Decreases BiologicalEffects Biological Outcomes: • Reduced cell proliferation • Decreased metastasis • Enhanced chemo-sensitivity • Stem cell targeting AHR->CSCs Inhibits CellCycle->Apoptosis Promotes

Diagram 1: Molecular mechanisms and biological effects of Tranilast in breast cancer models. Tranilast targets multiple pathways including TGF-β signaling, AHR activation, cell cycle regulation, and apoptosis induction, resulting in comprehensive anti-tumor effects.

Data Interpretation and Translational Considerations

Analysis of Combination Therapy Effects

When evaluating Tranilast in combination with other therapeutic agents, proper assessment of drug interactions is essential:

  • Synergy Calculations: Use the Combination Index (CI) method derived from the median-effect principle of Chou-Talalay. A CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism [3]. In osteosarcoma models, Tranilast combined with cisplatin yielded CI values of 0.39-0.57, demonstrating clear synergistic interactions [3].
  • Mechanistic Insights: Combination therapies may enhance apoptotic response, as evidenced by increased cleavage of caspase-3 and PARP, or alter cell cycle distribution, such as enhanced G2/M arrest observed with Tranilast plus cisplatin [3].
Translation to Preclinical and Clinical Development

The favorable safety profile of Tranilast in humans, established through its clinical use for non-oncological indications, supports its repurposing for cancer therapy. However, several considerations are important for translational research:

  • Pharmacokinetic Considerations: Effective concentrations in cell culture models (typically 100-300 μM) should be evaluated in the context of achievable plasma concentrations in humans.
  • Tumor Microenvironment: The effects of Tranilast on stromal components and immune cells within the tumor microenvironment warrant investigation using more complex co-culture models or in vivo systems.
  • Biomarker Development: Identify potential predictive biomarkers of response, such as AHR expression levels or TGF-β pathway activity, which could help select patient populations most likely to benefit from Tranilast therapy [2].

Troubleshooting and Technical Notes

  • Solubility Issues: If Tranilast precipitates at higher concentrations in aqueous media, consider preparing fresh stock solutions or adding the drug in smaller volumes with vigorous mixing.
  • Cell Line Variability: Response to Tranilast may vary significantly between different breast cancer subtypes. Include multiple cell lines representing different molecular classifications in initial screens.
  • Assay-Specific Considerations: For migration assays, ensure consistent wound width in scratch assays and use appropriate matrix composition in invasion assays. For mammosphere assays, optimize seeding density as it critically impacts sphere formation efficiency.
  • Molecular Analysis: When examining TGF-β pathway components, note that Tranilast treatment may differentially affect various TGF-β isoforms and receptors [1].

Conclusion

Tranilast represents a promising therapeutic candidate for breast cancer treatment, particularly in combination approaches targeting conventional chemotherapy-resistant cells and cancer stem cell populations. The protocols outlined in this document provide a comprehensive framework for investigating the anti-tumor effects of Tranilast in breast cancer cell culture models, with emphasis on appropriate experimental design, concentration optimization, and mechanistic analysis. The integration of Tranilast into more complex 3D culture systems and its combination with targeted therapies represent promising directions for future research that may facilitate the clinical translation of this well-tolerated drug for oncology applications.

References

Comprehensive Application Notes and Protocols: Tranilast Sodium Stock Solution Preparation in DMSO for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tranilast Sodium

This compound (CAS# 104931-56-8) is the sodium salt form of Tranilast, an antiallergic drug first approved in Japan and South Korea in 1982 for the treatment of bronchial asthma. Its indications were later expanded to include keloid and hypertrophic scar treatment in 1993. The drug has gained research interest for its broad therapeutic potential, including applications in fibrotic disorders, cancer, and cardiovascular diseases. Tranilast (SB 252218, MK 341) functions by suppressing the release of inflammatory mediators from mast cells and inhibits collagen synthesis in fibroblasts through suppression of Transforming Growth Factor (TGF)-β1, making it particularly valuable for investigating fibrotic pathways and inflammatory conditions [1] [2].

For research purposes, this compound offers favorable solubility properties in dimethyl sulfoxide (DMSO), facilitating in vitro and in vivo studies. These application notes provide detailed protocols for stock solution preparation, experimental applications, and handling considerations to ensure research reproducibility and compound stability. The information presented herein consolidates technical data from multiple supplier specifications and peer-reviewed research findings to support scientists in incorporating this compound into their investigative workflows [3] [2].

Chemical Properties & Solubility Data

Table 1: Fundamental Chemical Properties of this compound

Property Specification
CAS Number 104931-56-8
Molecular Formula C₁₈H₁₆NNaO₅
Molecular Weight 349.31 g/mol
Appearance Powder
Purity >99%
Storage Desiccate at -20°C

Table 2: Solubility Profile of this compound

Solvent System Solubility Concentration Notes
DMSO Soluble 50 mg/mL (152.75 mM) Sonication recommended
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline Soluble 2 mg/mL (6.11 mM) Sequential addition required
Water Limited solubility N/A Not recommended for stock preparation

This compound exhibits optimal solubility in DMSO, with a recommended stock concentration of 50 mg/mL (152.75 mM) for most research applications. The molecular structure features both hydrophobic aromatic rings and hydrophilic carboxylate group, contributing to its amphiphilic character and biological activity. The sodium salt form offers improved handling characteristics compared to the parent compound while maintaining equivalent biological activity [3] [2].

When preparing solutions, researchers should note that this compound solutions in DMSO may require brief sonication to achieve complete dissolution, particularly for higher concentrations. The compound demonstrates concentration-dependent stability, with more dilute solutions having shorter usable lifespans. For cellular assays, it is crucial to maintain final DMSO concentrations below 0.1% to avoid solvent-related cytotoxicity [2].

Stock Solution Preparation Protocols

Master Stock Solution in DMSO

Table 3: Master Stock Solution Preparation Guide

Component Amount Final Concentration
This compound powder 50 mg 50 mg/mL
Anhydrous DMSO 1 mL 100%

Step-by-Step Protocol:

  • Equipment Preparation: Ensure all equipment is clean and dry. Pre-chill DMSO if stored at room temperature. Use glass or HDPE/PETE plastic containers for solution preparation and storage [4].

  • Weighing: Accurately weigh 50 mg of this compound powder using an analytical balance. Record the exact mass for concentration calculations.

  • Dissolution: Transfer the weighed powder to a suitable container. Add 1 mL of DMSO to achieve a 50 mg/mL (152.75 mM) concentration.

  • Mixing: Vortex the mixture for 30-60 seconds, then sonicate in a water bath sonicator for 2-5 minutes until the solution appears clear without visible particulates.

  • Quality Assessment: Inspect the solution against a white background to confirm complete dissolution. Centrifuge briefly if necessary to pellet any undissolved material.

  • Aliquoting: Divide the master stock into single-use aliquots in amber vials to minimize freeze-thaw cycles and prevent light-induced degradation [3].

  • Storage: Store aliquots at -80°C for long-term preservation (up to 1 year) or at -20°C for shorter-term use (several months) [2].

Working Solution Preparation

For cellular assays, prepare working dilutions from the master stock immediately before use:

  • Serial Dilution: Thaw the master stock solution at room temperature and vortex briefly.

  • Intermediate Dilution: Prepare an intermediate concentration in complete cell culture media, ensuring the DMSO concentration does not exceed 0.1-0.5% for most cell types.

  • Application: Add the working solution to cells dropwise with gentle swirling to ensure even distribution.

In Vivo Formulation Preparation

For animal studies, prepare a formulation suitable for administration:

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2]
  • Final Concentration: 2 mg/mL (6.11 mM)
  • Preparation Method: Add solvents sequentially, clarifying the solution at each step before adding the next component. Gentle heating and/or sonication may be employed if necessary [2].

G A Weigh this compound (50 mg) B Add Anhydrous DMSO (1 mL) A->B C Vortex 30-60 seconds B->C D Sonicate 2-5 minutes C->D E Inspect for clarity D->E F Aliquot into amber vials E->F G Store at -80°C F->G

Experimental Applications & Protocols

Fibrosis Research Applications

This compound has demonstrated significant efficacy in fibrosis research, particularly through its inhibition of TGF-β1-mediated collagen synthesis. In diabetic rat hearts, treatment with Tranilast reduced phospho-Smad2 by 37% and effectively attenuated cardiac fibrosis [1]. Similar anti-fibrotic effects have been observed in models of hypertrophic scarring and keloid formation, where Tranilast (3-300 μM) inhibited collagen synthesis in fibroblasts derived from pathological scar tissue without affecting normal skin fibroblasts [1] [2].

Protocol for Fibrosis Modeling:

  • Cell Culture: Use keloid-derived fibroblasts or cardiac fibroblasts at 70-80% confluence
  • Pre-treatment: Add Tranilast working solutions (10-300 μM) 1 hour before fibrotic stimulation
  • Stimulation: Induce fibrosis with TGF-β1 (5-10 ng/mL) for 24-48 hours
  • Assessment: Quantify collagen production via hydroxyproline assay or Western blot for collagen I/III
Inflammation and Allergy Models

The anti-allergic properties of Tranilast make it valuable for studying inflammatory conditions. The drug suppresses lipid mediator and cytokine release from inflammatory cells, particularly mast cells [2]. Research applications include bronchial asthma models, allergic conjunctivitis, and atopic dermatitis.

Protocol for Mast Cell Stabilization:

  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells or primary mast cells
  • Pre-incubation: Treat with Tranilast (10-100 μM) for 2 hours
  • Activation: Stimulate with IgE/antigen or calcium ionophore
  • Measurement: Quantify histamine release via ELISA or β-hexosaminidase assay
Alzheimer's Disease Research

Despite its primary indications, Tranilast has been investigated for neurodegenerative conditions including Alzheimer's Disease (AD). Interestingly, Tranilast binds to Aβ40 monomers with approximately 300 μM affinity and increases Aβ40 fibrillation more than 20-fold in thioflavin T assays at a 1:1 molar ratio [5]. This paradoxical effect suggests potential complications for usage in elderly patients while simultaneously offering a research tool for studying amyloid aggregation mechanisms.

Protocol for Amyloid Aggregation Studies:

  • Aβ Preparation: Resuspend HFIP-treated Aβ40 or Aβ42 in DMSO to 1 mg/mL
  • Incubation: Dilute in PBS to 20 μM with or without Tranilast (20 μM)
  • Aggregation Monitoring: Use thioflavin T fluorescence (excitation 440 nm, emission 485 nm)
  • Kinetics: Measure continuously at 37°C for 24-48 hours

Storage & Stability Guidelines

Table 4: Storage Conditions and Stability Information

Condition Temperature Stability Duration Container Type
Long-term storage -80°C 1 year Glass or compatible plastic
Intermediate storage -20°C 3 months Amber glass vials
Shipping condition Room temperature Few days With desiccant
Working solution 4°C 1 week Sterile tubes

Critical Storage Considerations:

  • Desiccation: Always store this compound powder and solutions with desiccants to prevent moisture absorption [3]
  • Light Sensitivity: Protect from light by using amber containers for both powder and solutions
  • Freeze-Thaw Cycles: Limit to a maximum of 3 cycles for stock solutions; single-use aliquots are strongly recommended
  • Container Compatibility: Use glass, HDPE, LDPE, PP, or PTFE containers. Avoid incompatible plastics that may leach compounds or degrade in DMSO [4]

Technical Considerations & Troubleshooting

Solubility Challenges

Researchers may encounter precipitation issues when working with this compound. If precipitation occurs:

  • Warm gently: Place the solution in a 37°C water bath for 1-2 minutes with gentle agitation
  • Re-sonicate: Use brief sonication pulses (30 seconds) until clarity is restored
  • Verify concentration: Confirm the calculated concentration matches the solubility limit
  • Check DMSO quality: Ensure DMSO is fresh, anhydrous, and of high purity (≥99.9%)
In Vivo Administration

For animal studies, the recommended formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) provides acceptable solubility while minimizing potential solvent toxicity [2]. Dose translation between species should follow established guidelines, with particular attention to maximum tolerated doses in specific animal models.

Experimental Controls

Appropriate controls are essential for valid experimentation:

  • Vehicle Control: Always include DMSO at the same concentration used in treated samples
  • Solubility Control: Monitor solutions for precipitation throughout experiments
  • Stability Control: Confirm compound integrity after storage through analytical methods

References

Comprehensive Application Notes: Tranilast Dosing in Prostate Cancer SCID Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Relevance

Tranilast (N-3,4-dimethoxycinnamoyl anthranilic acid) is an orally administered anti-allergic drug approved in Japan and South Korea for treating asthma, keloids, and hypertrophic scars. While it has no approved indications in the United States, research over the past several decades has revealed significant anti-tumor properties against various cancers, including prostate cancer. The drug has attracted research interest due to its favorable safety profile and multi-modal mechanism of action that includes direct anti-proliferative effects on cancer cells, suppression of transforming growth factor beta (TGF-β) signaling, and inhibition of osteoclast differentiation in bone metastasis environments.

Research specifically relevant to prostate cancer has demonstrated that Tranilast exhibits potent activity against hormone-refractory prostate cancer (HRPC) cells, which represents a significant clinical challenge in advanced disease management. The drug's ability to target both cancer cells and the associated bone stromal microenvironment makes it particularly promising for addressing prostate cancer bone metastases, which occur in approximately 90% of patients with advanced disease and significantly contribute to morbidity and mortality. These Application Notes consolidate the available preclinical evidence and provide detailed methodologies for implementing Tranilast studies in prostate cancer SCID mouse models.

In Vivo Dosing Regimens and Efficacy

Dosing Specifications for Prostate Cancer Models

Table 1: Tranilast Dosing Regimens in Prostate Cancer SCID Mouse Models

Prostate Cancer Cell Line Dosing Route Dose Frequency Dose Range Treatment Duration Key Efficacy Findings Citation
LNCaP-SF implanted in castrated SCID mice Oral administration Daily 100-200 mg/kg/day Not specified Reduced tumor volume in dose-dependent manner; inhibited osteoblastic changes in bone microenvironment [1]
Rat prostate cancer (PLS-10) in F344 rats Oral administration Daily 200-400 mg/kg/day 9 days Significant reduction in tumor volume at 400 mg/kg/day; induction of apoptosis and necrosis; decreased cranial bone defects [2]

Table 2: Efficacy Outcomes in Preclinical Prostate Cancer Models

| Experimental Model | Anti-Proliferative Effects | Impact on Bone Metastasis | Apoptosis Induction | Clinical Correlation | |------------------------|--------------------------------|-------------------------------|--------------------------|--------------------------| | LNCaP-SF in SCID mice | Dose-dependent inhibition | Suppressed TGF-β1-associated osteoblastic changes | Cell cycle arrest and apoptosis demonstrated | PSA progression inhibited in 4/16 advanced HRPC patients | [1] | | PLS-10 in F344 rats | Significant at higher dose (400 mg/kg/day) | Decreased osteoclast differentiation | Significant apoptosis and tumor necrosis observed | Not assessed in this study | [2] | | Various human cell lines (LNCaP, PC-3, DU145) | Dose-dependent in all lines | Inhibited osteoclast differentiation | Varied by cell line (strong in LNCaP) | Improved survival in clinical pilot (74.5% at 12 months) | [2] [3] |

Safety and Tolerability Profile

Across multiple animal studies, Tranilast has demonstrated a favorable safety profile with good tolerability:

  • Long-term administration (2 months) of Tranilast at 50 mg/kg/day in SCID mice showed no significant adverse effects on body weight, mobility, or overall health status. [4]

  • Comprehensive blood chemistry analysis revealed no adverse effects on kidney function (BUN, creatinine), liver function (alkaline phosphatase, ALT, albumin, total protein, bilirubin), carbohydrate metabolism (glucose), electrolytes, or pancreatic function. [4]

  • In a muscular dystrophy mouse model, even higher doses (~300 mg/kg/day) for 9 weeks were well tolerated without overt toxicity signs, further supporting the drug's wide therapeutic window. [5]

Detailed Experimental Protocols

Animal Model Establishment and Dosing

G A Ovariectomized CB-17 SCID/Beige Mice B Estrogen/Progesterone Supplementation A->B C Human Fibroid Explant Implantation B->C D Daily Tranilast Administration (50 mg/kg) C->D E 8-Week Treatment Period D->E F Tumor Excision and Analysis E->F G Tumor Weight Measurement F->G H Histological Staining F->H I Molecular Analysis (WB, PCR, ELISA) F->I

Diagram 1: Experimental workflow for long-term Tranilast efficacy studies in SCID mice. Adapted from methodology in fibroid xenograft studies demonstrating 37% tumor weight reduction after 8-week treatment. [4]

Animal Model Preparation:

  • Utilize CB-17 SCID/beige mice (6-8 weeks old) with impaired T-cell, B-cell, and NK-cell function to enable successful engraftment of human prostate cancer cells. [4]

  • For hormone-refractory prostate cancer models, employ castrated male SCID mice to simulate androgen-independent disease progression. [1]

  • Supplement with estrogen and progesterone as needed for optimal xenograft establishment, particularly when using patient-derived tissue explants. [4]

Cancer Cell Implantation:

  • For subcutaneous tumors: Inject 1-5×10^6 LNCaP-SF cells in Matrigel or similar basement membrane matrix into the dorsal subcutis. [1]

  • For intra-tibial models (bone metastasis): Carefully inject 0.5-1×10^6 cells in sterile PBS directly into the tibia bone marrow space to establish bone lesions. [1]

  • Allow tumors to establish to palpable size (typically 50-100 mm³) before initiating Tranilast treatment.

Drug Formulation and Administration

Tranilast Preparation:

  • Prepare fresh Tranilast suspension daily in appropriate vehicle, typically 0.5% methylcellulose or similar inert carrier that ensures consistent dosing. [1] [2]

  • For the reported doses of 100-200 mg/kg/day in prostate cancer models, calculate the required concentration based on average mouse weight (25-30 g). [1]

  • For a 200 mg/kg dose in a 25 g mouse: Prepare a 5 mg/mL suspension and administer 1 mL orally by gavage. [2]

Administration Technique:

  • Administer via oral gavage using appropriate animal feeding needles to ensure accurate delivery to the stomach.

  • Maintain consistent daily dosing schedule at approximately the same time each day to maintain stable drug levels.

  • Continue treatment for study duration (typically several weeks to months) with regular monitoring.

Endpoint Analysis and Assessment

Tumor Monitoring:

  • Measure subcutaneous tumors 2-3 times weekly using digital calipers, calculating volume as (length × width²)/2.

  • For bone tumors, monitor by weekly bioluminescence imaging if using luciferase-expressing cells, or by micro-CT for osteoblastic/osteolytic changes.

  • Track serum PSA levels in models using PSA-producing cell lines (e.g., LNCaP) as a biomarker of disease burden.

Histopathological Analysis:

  • Upon sacrifice, excise tumors and process for paraffin embedding and sectioning for comprehensive histological evaluation.

  • Perform H&E staining for general morphology and necrosis assessment.

  • Conduct TUNEL assay for apoptosis detection and Ki67 immunohistochemistry for proliferation assessment. [1] [4]

Molecular Analyses:

  • Analyze expression of proteins involved in cell cycle arrest and apoptosis (p21, Bim, cleaved caspase-3) by Western blotting. [1] [6]

  • Evaluate TGF-β pathway components and osteoclast differentiation markers (RANKL, TRAP) in bone metastasis models. [1] [2]

  • Assess fibrosis reduction with Masson's trichrome staining, particularly in stromal components. [4] [5]

Mechanism of Action and Signaling Pathways

Molecular Targets and Anti-Cancer Mechanisms

G A Tranilast Administration B Direct Anti-Tumor Effects A->B C Microenvironment Modulation A->C D Cell Cycle Arrest B->D E Apoptosis Induction B->E F TGF-β Suppression C->F G Osteoclast Inhibition C->G H p21 ↑, CDK2 ↓, Cyclin D1 ↓ D->H I Cleaved Caspase-3 ↑ E->I J Bone Stromal TGF-β1 ↓ F->J K Reduced Osteoblastic Changes G->K L Inhibition of Prostate Cancer Growth H->L I->L J->L K->L

Diagram 2: Comprehensive mechanism of Tranilast action in prostate cancer models, integrating direct anti-tumor effects and microenvironment modulation. [1] [2] [7]

Direct Anti-Proliferative Effects:

Tranilast exerts direct anti-cancer activity through multiple interconnected mechanisms:

  • Cell Cycle Arrest: Tranilast induces G0/G1 and G2/M phase arrest by upregulating p21 expression and downregulating cyclin-dependent kinase 2 (CDK2) and cyclin D1 (CCND1) expression. This effectively halts cancer cell proliferation. [4] [6]

  • Apoptosis Induction: The drug promotes programmed cell death through caspase-3 activation and PARP cleavage, as demonstrated by increased TUNEL-positive cells in treated tumors. [1] [2]

  • Aryl Hydrocarbon Receptor (AHR) Activation: Recent evidence identifies Tranilast as an AHR agonist, triggering nuclear translocation and subsequent regulation of genes involved in cell cycle control and differentiation. [8]

Microenvironment Modulation:

The drug's significant impact on the tumor microenvironment contributes substantially to its efficacy:

  • TGF-β Pathway Inhibition: Tranilast suppresses transforming growth factor beta 1 (TGF-β1) secretion from bone-derived stromal cells, disrupting a critical signaling axis that promotes prostate cancer growth and osteoblastic metastasis. [1] [7]

  • Osteoclast Differentiation Suppression: In bone metastasis models, Tranilast inhibits osteoclast differentiation from bone marrow precursors, potentially limiting the vicious cycle of bone resorption and cancer growth in osseous metastases. [2]

  • Extracellular Matrix Remodeling: The drug reduces expression of collagen types I and III and fibronectin in stromal components, decreasing fibrosis that can create physical barriers to drug delivery. [4] [5]

Enhancement of Conventional Therapeutics

Research in osteosarcoma models demonstrates that Tranilast can synergize with conventional chemotherapy:

  • Cisplatin Synergy: Combination index values of 0.39-0.57 indicate strong synergistic effects when Tranilast is combined with cisplatin, significantly enhancing apoptosis through increased G2/M arrest. [6]

  • Doxorubicin Enhancement: Similar synergistic effects observed with doxorubicin, suggesting potential for combination with multiple DNA-damaging agents. [6]

  • Mechanistic Basis: Tranilast increases expression of Bim protein and enhances phosphorylation of CDK1 (Y15), augmenting chemotherapy-induced cell cycle arrest and death. [6]

Research Applications and Conclusions

Key Research Findings and Implications

The accumulated preclinical evidence supports several promising applications for Tranilast in prostate cancer research:

  • Hormone-Refractory Disease Management: Tranilast demonstrates significant activity against castration-resistant prostate cancer (CRPC) both in vitro and in vivo, addressing a critical unmet clinical need. [1] [3]

  • Bone Metastasis Control: The dual inhibition of both cancer cells and osteoclast differentiation positions Tranilast as a promising candidate for managing prostate cancer bone metastases. [1] [2]

  • Combination Therapy Development: The demonstrated synergy with cisplatin suggests potential for chemo-sensitization strategies that could enhance efficacy while reducing chemotherapy doses and associated toxicities. [6]

  • Cancer Stem Cell Targeting: Evidence from breast cancer models shows Tranilast inhibits cancer stem-like cells (CSCs) through AHR activation, suggesting potential application in preventing tumor recurrence. [8]

Conclusion and Translation Potential

Tranilast represents a promising therapeutic candidate for prostate cancer with a favorable preclinical efficacy and safety profile. The well-established dosing regimens of 100-200 mg/kg/day in SCID mouse models have consistently demonstrated significant anti-tumor effects against hormone-refractory prostate cancer, particularly in the context of bone metastasis. The drug's multi-modal mechanism of action, targeting both cancer cells and the tumor microenvironment, provides a compelling rationale for its continued development.

The excellent tolerability observed in animal studies, coupled with existing clinical safety data from non-oncological indications, supports the translational potential of Tranilast for prostate cancer therapy. Future research directions should focus on optimizing combination regimens with standard prostate cancer therapeutics, validating its effects on cancer stem cell populations in prostate cancer models, and advancing toward controlled clinical trials in patients with advanced disease.

References

Comprehensive Application Notes and Protocols for Tranilast Sodium in Glaucoma Filtration Surgery Scarring Prevention

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Clinical Rationale

Glaucoma filtration surgery remains a cornerstone in the management of patients with uncontrolled intraocular pressure (IOP) despite maximal medical therapy. The long-term success of these procedures, particularly trabeculectomy and tube shunt implantation, is critically dependent on modulating the wound healing response at the surgical site. The fundamental paradox in glaucoma filtration surgery is that while most surgical procedures aim for complete wound healing and tissue restoration, these procedures require incomplete wound healing to maintain aqueous outflow through the created pathway. Excessive scarring and fibrosis at the conjunctival-subconjunctival interface represents the most common cause of surgical failure, occurring in up to 30% of cases in certain high-risk populations [1] [2].

Current anti-fibrotic adjuvants, specifically Mitomycin C (MMC) and 5-fluorouracil (5-FU), have been widely used to modulate postoperative scarring. While these agents have improved surgical success rates, they are associated with significant complications including bleb leakage, hypotony, blebitis, and endophthalmitis [1]. Their mechanism of action involves non-specific cytotoxicity, leading to widespread cell death and apoptosis rather than targeted modulation of fibrotic pathways. This non-selectivity contributes to their adverse effect profile and underscores the need for more targeted therapeutic approaches [1] [2].

Tranilast (N-3,4-dimethoxycinnamoyl anthranilic acid) represents a promising alternative with a different mechanism of action focused on specific inhibition of key pro-fibrotic mediators. Initially developed as an anti-allergic agent and approved in Japan and South Korea for keloids, hypertrophic scars, and asthma, tranilast has demonstrated potent anti-fibrotic and anti-inflammatory properties across multiple disease models [3] [4] [5]. Its potential application in glaucoma surgery has gained interest due to its favorable safety profile and multi-faceted approach to scar prevention, positioning it as a potentially valuable adjunct for improving surgical outcomes while minimizing sight-threatening complications associated with current antimetabolite therapies.

Anti-fibrotic Mechanisms of Action

Tranilast exerts its anti-fibrotic effects through multiple interconnected pathways that target key processes in the wound healing cascade. The primary mechanism involves suppression of transforming growth factor-beta (TGF-β) signaling, a master regulator of fibrosis. Specifically, tranilast inhibits the expression and action of TGF-β isoforms (β1, β2, and β3), which are critically involved in fibroblast activation, differentiation into myofibroblasts, and subsequent extracellular matrix (ECM) deposition [4] [6]. This targeted approach contrasts with the non-specific cytotoxic effects of conventional anti-fibrotics, potentially offering a more favorable risk-benefit profile.

Beyond TGF-β suppression, tranilast demonstrates additional pleiotropic effects that contribute to its anti-scarring properties. The drug significantly inhibits proliferation of multiple cell types involved in scar formation, including fibroblasts, inflammatory cells, and smooth muscle cells. It also suppresses collagen synthesis through downregulation of key collagen types (I and III) and other ECM components such as fibronectin [4]. Furthermore, tranilast has been shown to induce apoptosis in activated fibroblasts and myofibroblasts, promoting the resolution of fibrosis while sparing normal tissue architecture [4]. The drug also potently inhibits mast cell degranulation and the release of various inflammatory cytokines, addressing the inflammatory component that drives excessive fibrotic responses [3] [5] [6].

The following diagram illustrates the key anti-fibrotic signaling pathways modulated by tranilast:

G Key Anti-fibrotic Signaling Pathways Modulated by Tranilast cluster_external External Stimuli cluster_growth_factors Growth Factors cluster_cellular_processes Cellular Processes cluster_outcomes Outcomes Injury Injury TGFb TGF-β Injury->TGFb VEGF VEGF Injury->VEGF PDGF PDGF Injury->PDGF Inflammation Inflammation Inflammation->TGFb MastCellDegran Mast Cell Degranulation Inflammation->MastCellDegran FibroblastProliferation Fibroblast Proliferation TGFb->FibroblastProliferation MyofibroblastDiff Myofibroblast Differentiation TGFb->MyofibroblastDiff VEGF->FibroblastProliferation PDGF->FibroblastProliferation ECMProduction ECM Production FibroblastProliferation->ECMProduction MyofibroblastDiff->ECMProduction ScarFormation Scar Formation ECMProduction->ScarFormation InflammationProcess Inflammation InflammationProcess->FibroblastProliferation MastCellDegran->InflammationProcess FilteringBlebFailure Filtering Bleb Failure ScarFormation->FilteringBlebFailure Tranilast Tranilast Inhibition Tranilast->TGFb Inhibits Tranilast->VEGF Inhibits Tranilast->PDGF Inhibits Tranilast->FibroblastProliferation Inhibits Tranilast->MastCellDegran Inhibits

Figure 1: Tranilast modulates multiple pathways in the fibrotic cascade by inhibiting key growth factors (TGF-β, VEGF, PDGF), cellular processes (fibroblast proliferation, myofibroblast differentiation, mast cell degranulation), and subsequent extracellular matrix (ECM) production that lead to scar formation and filtering bleb failure [1] [3] [4].

Experimental Evidence Summary

Preclinical Studies

The anti-fibrotic efficacy of tranilast has been demonstrated across multiple preclinical models and organ systems. In a seminal 2023 study investigating human-derived uterine fibroid xenografts in SCID mice, oral administration of tranilast (50 mg/kg/day) for two months resulted in a 37% reduction in tumor weight compared to vehicle-treated controls [4]. This anti-proliferative effect was accompanied by significant decreases in key cell cycle regulators (Ki67, CCND1, E2F1) and increased apoptosis, as evidenced by elevated cleaved caspase 3 staining. Furthermore, the study demonstrated tranilast's potent anti-fibrotic activity through significant reduction in collagen deposition (Masson's trichrome staining) and decreased expression of extracellular matrix components (COL3A1, fibronectin) and the pro-fibrotic cytokine TGF-β3 [4].

Notably, the drug was well-tolerated with no significant adverse effects on body weight, carbohydrate metabolism, kidney function, electrolytes, liver function, or pancreatic amylase levels in treated animals [4]. This favorable safety profile after extended administration positions tranilast as a promising candidate for chronic use in fibrotic disorders, including ophthalmic applications requiring long-term scar modulation.

Ocular-Specific Evidence

In ophthalmic applications, tranilast has demonstrated significant efficacy in reducing postoperative adhesion formation. A 2016 controlled experimental animal study evaluated 0.5% tranilast ophthalmic solution in a rabbit model of strabismus surgery, which shares wound healing similarities with glaucoma filtration procedures [7]. The results demonstrated that tranilast-treated eyes exhibited significantly less gross adhesion compared to controls (P = 0.01), with most eyes showing only filmy or mild-to-moderate adhesions. Histopathological analysis revealed significantly reduced inflammation (P < 0.001) and decreased collagen deposition in the tranilast group [7].

Importantly, the study also demonstrated that tranilast effectively reduced expression of TGF-β1, a key driver of fibrosis in ocular tissues [7]. This finding is particularly relevant for glaucoma filtration surgery, as TGF-β has been identified as a critical mediator in the conjunctival wound healing response that leads to bleb failure [2]. The ability of tranilast to target this pathway specifically, combined with its direct anti-inflammatory effects through mast cell stabilization, provides a dual mechanism of action that addresses both the inflammatory and fibrotic components of postoperative scarring.

Table 1: Quantitative Efficacy Data from Preclinical Studies of Tranilast

Study Model Dosage Form Dose/Concentration Treatment Duration Key Efficacy Outcomes Reference
Human fibroid xenografts in SCID mice Oral 50 mg/kg/day 2 months 37% reduction in tumor weight; Significant decrease in Ki67, CCND1, E2F1, TGF-β3, COL3A1 [4]
Rabbit strabismus surgery 0.5% ophthalmic solution 3 times daily 5 weeks Significant reduction in gross adhesion (P = 0.01); Reduced inflammation (P < 0.001) and collagen deposition [7]
Rat spinal cord injury Oral/IV 200 mg/kg/day (oral), 30 mg/kg/day (IV) 8 weeks Significant improvement in motor function recovery (BBB score); Reduced glial and fibrotic scars [8]
Post-surgical adhesion prevention NaCMC/PDO sustained release Sustained release formulation Single application Significant reduction in adhesion formation in preclinical models [9]

Table 2: Anti-fibrotic Mechanisms of Tranilast with Supporting Evidence

Mechanism of Action Specific Effects Experimental Evidence Relevance to Glaucoma Surgery
TGF-β pathway inhibition Downregulation of TGF-β1, β2, β3 expression and signaling Reduced TGF-β3 in fibroid xenografts; Decreased TGF-β1 in rabbit ocular model [4] [7] Addresses key driver of conjunctival fibrosis and bleb failure [2]
Extracellular matrix modulation Suppression of collagen types I, III, and fibronectin production Decreased COL3A1 and fibronectin in xenografts; Reduced collagen deposition in ocular model [4] [7] Reduces subconjunctival scar tissue formation obstructing aqueous outflow
Fibroblast proliferation control Inhibition of cell cycle progression; Induction of apoptosis Reduced Ki67, CCND1, E2F1; Increased cleaved caspase 3 [4] Limits excessive fibroblast accumulation in filtering bleb
Anti-inflammatory activity Mast cell stabilization; Reduced inflammatory cell infiltration Inhibition of mast cell degranulation; Reduced lymphocytes in ocular model [3] [7] Controls early inflammatory phase that triggers fibrosis
Growth factor suppression Inhibition of VEGF, PDGF, and other profibrotic factors Demonstrated in various fibrotic models [6] Counters multiple signaling pathways driving scar formation

Formulation Considerations for Ophthalmic Application

The effective delivery of tranilast to ocular tissues requires careful consideration of its physicochemical properties. Tranilast is a small molecule (327.33 g/mol) with limited water solubility, which presents formulation challenges for ophthalmic delivery [10] [5]. The compound is photochemically unstable in solution, requiring protective packaging and potential formulation with stabilizers to maintain potency during storage and use [5].

Several formulation approaches have been investigated for ocular delivery of tranilast. The successful use of 0.5% tranilast ophthalmic solution (approximately 15 mM) in rabbit models demonstrates the feasibility of topical application for anterior segment applications [7]. For enhanced retention and sustained release, researchers have developed combination systems such as sodium carboxymethylcellulose (NaCMC) aqueous gel with poly(p-dioxanone) (PDO) matrices that provide controlled local delivery of tranilast [9]. Such sustained-release formulations could be particularly advantageous in glaucoma surgery, where extended anti-fibrotic activity is desired during the critical wound healing phase without requiring frequent patient-administered eyedrops.

Alternative delivery systems including micellar solutions, nanoparticle formulations, or colloidal dispersions may improve the solubility, stability, and ocular bioavailability of tranilast. The selection of appropriate preservative systems and tonicity adjusters compatible with tranilast and ocular tissues will be essential for clinical translation. Additionally, the development of combination products incorporating tranilast with other anti-fibrotic or anti-inflammatory agents may provide synergistic effects while potentially lowering required doses and reducing side effects.

Table 3: Tranilast Formulation Strategies for Ophthalmic Applications

Formulation Type Composition Advantages Limitations Development Status
Aqueous ophthalmic solution 0.5% tranilast in standard ophthalmic vehicle Simple manufacturing; Patient familiarity; Ease of administration Limited solubility; Potential stability issues; Frequent dosing required Validated in rabbit model [7]
Sustained release device NaCMC gel/PDO with tranilast Extended drug release; Reduced dosing frequency; Targeted delivery More complex manufacturing; Surgical implantation required Preclinical validation [9]
Gel-forming solution Tranilast in thermosensitive or ion-activated polymer Enhanced residence time; Reduced administration frequency Potential vision blurring; Formulation complexity Research phase
Nanoparticle suspension Tranilast in polymeric nanocarriers Improved solubility; Enhanced corneal penetration; Potential for targeted delivery Complex characterization; Regulatory hurdles Early research

Research Protocols

In Vitro Anti-fibrotic Activity Assessment

Protocol 1: Evaluation of Tranilast Effects on Human Conjunctival Fibroblast Proliferation

Purpose: To assess the anti-proliferative effects of tranilast on primary human conjunctival fibroblasts.

Materials:

  • Primary human conjunctival fibroblasts (commercially available or isolated from surgical specimens)
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
  • Tranilast stock solution (100 mM in DMSO)
  • Mitomycin C (positive control)
  • Cell proliferation assay kit (e.g., MTT, CCK-8)
  • Cell culture plates (96-well)
  • Incubator (37°C, 5% CO₂)

Methodology:

  • Culture human conjunctival fibroblasts in complete DMEM until 70-80% confluent.
  • Seed cells in 96-well plates at 5,000 cells/well and incubate for 24 hours.
  • Prepare serial dilutions of tranilast (50, 100, 200, 400 μM) in complete medium.
  • Replace medium with treatment solutions (include vehicle control and MMC 0.2 mg/mL as reference).
  • Incubate for 48 hours.
  • Assess cell viability using MTT assay per manufacturer's instructions.
  • Measure absorbance at 570 nm and calculate percentage inhibition relative to control.
  • Perform dose-response analysis to determine IC₅₀ values.

Expected Outcomes: Tranilast should demonstrate concentration-dependent inhibition of fibroblast proliferation with expected IC₅₀ values in the range of 100-300 μM based on analogous studies in other fibroblast types [4] [6].

Protocol 2: TGF-β-Induced Myofibroblast Differentiation Assay

Purpose: To evaluate the inhibitory effect of tranilast on TGF-β-mediated differentiation of conjunctival fibroblasts to myofibroblasts.

Materials:

  • Human conjunctival fibroblasts
  • DMEM with 10% FBS
  • Recombinant human TGF-β2 (5 ng/mL)
  • Tranilast test concentrations (50-400 μM)
  • Mouse anti-α-SMA primary antibody
  • Fluorescent secondary antibody
  • Flow cytometer or fluorescence microscope

Methodology:

  • Culture fibroblasts to 60-70% confluence in complete medium.
  • Serum-starve cells for 24 hours in DMEM with 0.5% FBS.
  • Pre-treat with tranilast for 2 hours before adding TGF-β2.
  • Stimulate with TGF-β2 (5 ng/mL) for 48 hours in the presence of tranilast.
  • Harvest cells and fix with 4% paraformaldehyde.
  • Stain with anti-α-SMA antibody followed by fluorescent secondary antibody.
  • Quantify α-SMA positive cells using flow cytometry or fluorescence microscopy.
  • Analyze data for percentage inhibition of myofibroblast differentiation.

Expected Outcomes: Tranilast should significantly reduce the percentage of α-SMA positive cells in a concentration-dependent manner, indicating inhibition of myofibroblast transdifferentiation [4] [2].

In Vivo Efficacy Evaluation in Glaucoma Surgery Models

Protocol 3: Rabbit Glaucoma Filtration Surgery Model

Purpose: To evaluate the efficacy of tranilast formulations in preventing bleb failure in an established rabbit model of glaucoma filtration surgery.

Materials:

  • New Zealand White rabbits (2.5-3.5 kg)
  • 0.5% tranilast ophthalmic solution (test article)
  • Vehicle solution (control)
  • Mitomycin C (0.2 mg/mL, reference control)
  • Surgical microscope and microsurgical instruments
  • Tonometer
  • Slit-lamp with photographic documentation system

Methodology:

  • Anesthetize rabbits using intramuscular ketamine (35 mg/kg) and xylazine (5 mg/kg) with topical proparacaine.
  • Perform standardized trabeculectomy in both eyes using limbal-based conjunctival flap.
  • Randomize eyes to treatment groups:
    • Group 1: 0.5% tranilast solution applied topically TID for 4 weeks
    • Group 2: Vehicle control TID for 4 weeks
    • Group 3: Single intraoperative MMC (0.2 mg/mL for 3 minutes)
  • Assess bleb survival weekly using standardized grading scales for:
    • Bleb height, vascularity, and area
    • Intraocular pressure measurements
    • Anterior segment inflammation
  • Document bleb morphology with slit-lamp photography.
  • At endpoint (4-6 weeks), euthanize animals and harvest conjunctival and bleb tissues for histology.
  • Process tissues for H&E staining, Masson's trichrome staining, and immunohistochemistry for α-SMA, TGF-β, and collagen types.

Evaluation Parameters:

  • Bleb survival time (primary endpoint)
  • IOP reduction from baseline
  • Histological scoring of fibrosis and inflammation
  • Immunohistochemical markers of fibrosis

Expected Outcomes: Tranilast-treated eyes should demonstrate extended bleb survival, reduced IOP, and decreased fibrosis compared to vehicle controls, with efficacy potentially approaching that of MMC but with improved safety profile [7].

The following diagram illustrates the experimental workflow for evaluating tranilast in a glaucoma filtration surgery model:

G Experimental Workflow for Glaucoma Surgery Model cluster_surgery Surgical Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_endpoints Endpoint Analysis Anesthesia Animal Anesthesia Trabeculectomy Standardized Trabeculectomy Anesthesia->Trabeculectomy Randomization Treatment Randomization Trabeculectomy->Randomization TranilastGroup Tranilast (0.5% topical TID) Randomization->TranilastGroup Group 1 VehicleGroup Vehicle Control (topical TID) Randomization->VehicleGroup Group 2 MMCGroup MMC Control (intraoperative) Randomization->MMCGroup Group 3 ClinicalAssess Weekly Clinical Assessment TranilastGroup->ClinicalAssess VehicleGroup->ClinicalAssess MMCGroup->ClinicalAssess BlebMorphology Bleb Morphology Documentation ClinicalAssess->BlebMorphology BlebSurvival Bleb Survival Time ClinicalAssess->BlebSurvival IOPReduction IOP Reduction ClinicalAssess->IOPReduction TissueCollection Tissue Collection & Processing BlebMorphology->TissueCollection Histology Histological Analysis TissueCollection->Histology FibrosisScore Fibrosis Scoring Histology->FibrosisScore BiomarkerAnalysis Biomarker Analysis Histology->BiomarkerAnalysis

Figure 2: Experimental workflow for evaluating tranilast efficacy in a rabbit glaucoma filtration surgery model, including surgical procedure, treatment randomization, clinical assessment, and endpoint analysis [1] [7] [2].

Regulatory Status and Development Considerations

Tranilast currently holds regulatory approval in Japan, South Korea, and China for treatment of bronchial asthma, keloids, and hypertrophic scars, but lacks FDA approval for any indication in the United States [10] [5]. The drug has been designated as an orphan medicinal product by the European Medicines Agency (EMA) for the prevention of scarring following glaucoma surgery (EU/3/10/756), potentially facilitating its development for this specific ophthalmic application [5].

Previous clinical development of tranilast for cardiovascular indications has provided substantial human safety data. The PRESTO trial (Prevention of REStenosis with Tranilast and its Outcomes), while not demonstrating efficacy for prevention of coronary restenosis, established safety profiles in large patient populations [5]. However, systemic administration has been associated with elevated liver enzymes (occurring in approximately 11% of patients), anemia, renal impairment, and occasional rashes [5]. These systemic adverse effects underscore the importance of localized ocular delivery for glaucoma applications to minimize systemic exposure.

For ophthalmic development, tranilast would likely require designation as a new chemical entity (NCE) for the ophthalmic indication, necessitating comprehensive preclinical and clinical programs. The established safety profile from prior human experience may potentially streamline certain aspects of development, but full Phase I-III clinical trials specific to the ophthalmic formulation and indication would be required. The development pathway should include robust pharmacokinetic studies to characterize ocular and systemic exposure, formulation optimization for stability and delivery, and clinical efficacy trials against current standard of care (MMC).

Conclusion and Future Directions

Tranilast represents a promising therapeutic candidate for modulation of wound healing following glaucoma filtration surgery, with a mechanism of action that specifically targets key pathways in the fibrotic cascade. Unlike current non-specific anti-metabolites, tranilast offers a more targeted approach through inhibition of TGF-β signaling, suppression of extracellular matrix production, and control of fibroblast proliferation and differentiation. The accumulated evidence from in vitro studies, animal models of fibrosis, and preliminary ocular applications supports its potential for improving surgical outcomes while reducing sight-threatening complications associated with current therapies.

Future development should focus on optimizing ocular formulations to overcome the physicochemical challenges of tranilast, particularly its limited solubility and photochemical instability. The exploration of novel delivery systems, including sustained-release platforms, may enhance therapeutic efficacy by maintaining effective drug concentrations at the surgical site throughout the critical wound healing period. Additionally, investigation of combination therapies with other anti-fibrotic agents at reduced concentrations may provide synergistic effects while minimizing potential adverse events.

Clinical validation through well-designed randomized controlled trials comparing tranilast formulations against current standard of care (MMC) will be essential to establish its safety and efficacy profile in glaucoma surgical patients. With its orphan drug designation and established safety profile from previous human use, tranilast has the potential to address a significant unmet need in glaucoma surgery by providing a more targeted approach to scar modulation that could improve long-term surgical success and patient outcomes.

References

Comprehensive Application Notes and Protocols for Investigating Tranilast in Pancreatic Cancer Cell Line Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tranilast and Its Relevance in Pancreatic Cancer Research

Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid), initially developed as an anti-allergic drug, has emerged as a promising therapeutic agent in oncology research, particularly for investigating pancreatic cancer pathogenesis and treatment strategies. First approved in Japan and South Korea in 1982 for bronchial asthma, and later in 1993 for keloids and hypertrophic scars, this small molecule compound has demonstrated multimodal antitumor properties in preclinical studies. Pancreatic cancer remains one of the most challenging malignancies due to its aggressive nature, dense stromal environment, and resistance to conventional therapies. The investigation of repurposed drugs like tranilast offers valuable opportunities to develop novel treatment approaches that target both cancer cells and their microenvironment.

The scientific rationale for exploring tranilast in pancreatic cancer research stems from its documented effects on critical cancer hallmarks, including proliferation inhibition, metastasis suppression, and chemosensitization. Research evidence indicates that tranilast exerts its antitumor effects through multiple molecular pathways, including modulation of transforming growth factor-beta (TGF-β) signaling, inhibition of matrix metalloproteinases (MMPs), suppression of ribonucleotide reductase M1 (RRM1) expression, and disruption of cancer-associated fibroblast (CAF) activity. These diverse mechanisms position tranilast as a valuable tool compound for probing pancreatic cancer biology and developing combination treatment strategies.

Drug Properties and Specifications

Tranilast is characterized as a small molecule with the chemical formula C₁₈H₁₇NO₅ and a molecular weight of 327.33 g/mol. According to DrugBank data, the compound exists as a solid at room temperature and has predicted water solubility of approximately 0.0084 mg/mL, necessitating the use of solubilization agents for in vitro applications. For cell culture studies, tranilast is typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture media to achieve working concentrations, with final DMSO concentrations not exceeding 0.1% to maintain cell viability.

While tranilast has not received regulatory approval for oncological indications, its established safety profile from decades of clinical use for other conditions provides valuable pharmacokinetic and toxicological data for research purposes. The drug's known target interactions include inhibition of steryl-sulfatase, antagonism of histamine H1 receptor, and inhibition of hematopoietic prostaglandin D synthase, though its anticancer effects likely involve additional molecular targets relevant to pancreatic cancer pathophysiology. Researchers should note that tranilast is commercially available from multiple chemical suppliers with purity specifications typically exceeding 98% for research purposes, and proper storage at -20°C is recommended to maintain compound stability.

Mechanisms of Anticancer Action in Pancreatic Cancer Models

Primary Anticancer Mechanisms

Tranilast exhibits pleiotropic effects against pancreatic cancer through multiple complementary mechanisms that target both malignant cells and their supportive microenvironment. The drug directly inhibits cancer cell proliferation and viability through induction of cell cycle arrest at the G0/G1 phase, as demonstrated by Hiroi et al., who reported a dose-dependent increase in G0/G1 population in PGHAM-1 pancreatic cancer cells at concentrations ≥25 μg/mL [1]. This cytostatic effect is mediated through transcriptional activation of p21, a cyclin-dependent kinase inhibitor, via the TGF-β signaling pathway, leading to subsequent inhibition of CDK2/CDK4 activity and cell cycle progression [2].

A particularly significant mechanism underlying tranilast's action in pancreatic cancer models involves chemosensitization through modulation of gemcitabine metabolism. Mitsuno et al. demonstrated that tranilast strongly enhances sensitivity to gemcitabine in KP4 human pancreatic cancer cells by decreasing protein expression of ribonucleotide reductase M1 (RRM1), a rate-limiting enzyme for de novo DNA synthesis and known determinant of gemcitabine sensitivity [3]. This RRM1 reduction occurred through proteasome-mediated degradation, as evidenced by rescue of RRM1 expression following co-treatment with the proteasome inhibitor MG132. The combination of 100 μM tranilast with 1 μM gemcitabine resulted in a 12.7-fold decrease in IC₅₀ compared to gemcitabine alone, indicating substantial synergistic effects [3].

Effects on Invasion, Metastasis, and Microenvironment

Beyond its direct antiproliferative effects, tranilast significantly impairs the invasive and metastatic potential of pancreatic cancer cells, which represents a critical therapeutic target given the typically advanced stage at diagnosis. Research using a murine PAN-02 pancreatic cancer allograft model demonstrated that tranilast treatment reduces hepatic metastasis, with mechanistic studies revealing inhibition of cell migration and invasion in a dose-dependent manner [4]. This antimetastatic effect correlates with suppressed MMP-2 activity evidenced by gelatin zymography, and remarkable attenuation of TIMP-2 expression at the metastatic front [4]. Since TIMP-2 is essential for MMP-2 activation through interaction with membrane type 1-MMP and proMMP-2, these findings suggest tranilast disrupts this proteolytic cascade required for extracellular matrix degradation and invasion.

Tranilast also modulates the tumor microenvironment by targeting cancer-associated fibroblasts (CAFs), key contributors to pancreatic cancer progression and treatment resistance. Recent research has shown that tranilast can inhibit CAF-induced survival of irradiated cancer cells through suppression of the IL-8/NF-κB pathway, thereby reducing irradiation-induced DNA damage and potentially overcoming radioresistance [5]. Additionally, tranilast exhibits anti-angiogenic properties, as demonstrated in a dorsal air sac model where it significantly reduced angiogenesis indices in both PGHAM-1 chambers (from 4.17 to 2.33) and VEGF chambers (from 3.60 to 1.92), indicating direct inhibition of tumor-induced neovascularization [1].

Table 1: Key Mechanisms of Tranilast Action in Pancreatic Cancer Models

Mechanistic Category Specific Target/Pathway Experimental Evidence Biological Consequence
Proliferation Inhibition G0/G1 cell cycle arrest Increased G0/G1 population in PGHAM-1 cells [1] Reduced cancer cell proliferation
p21 induction via TGF-β signaling Promoter activation studies [2] Cell cycle arrest
Chemosensitization RRM1 downregulation Western blot analysis in KP4 cells [3] Enhanced gemcitabine efficacy
Proteasome-mediated degradation MG132 rescue experiments [3] Increased gemcitabine metabolites
Invasion & Metastasis MMP-2 activity inhibition Gelatin zymography in PAN-02 model [4] Reduced extracellular matrix degradation
TIMP-2 attenuation Immunohistochemical staining [4] Disrupted MMP-2 activation cascade
Microenvironment Modulation CAF inhibition IL-8/NF-κB pathway suppression [5] Reduced radioresistance
Anti-angiogenesis Dorsal air sac model [1] Impaired tumor vascularization

The following diagram illustrates the primary molecular mechanisms through which tranilast exerts its effects in pancreatic cancer models:

G cluster_direct Direct Anticancer Effects cluster_microenv Microenvironment Effects cluster_functional Functional Outcomes Tranilast Tranilast G1_arrest G0/G1 Cell Cycle Arrest Tranilast->G1_arrest Apoptosis Apoptosis Induction Tranilast->Apoptosis RRM1 RRM1 Downregulation Tranilast->RRM1 p21 p21 Activation Tranilast->p21 CAF CAF Inhibition Tranilast->CAF MMP MMP-2/TIMP-2 Suppression Tranilast->MMP Angio Angiogenesis Inhibition Tranilast->Angio NFkB NF-κB Pathway Modulation Tranilast->NFkB Prolif Reduced Proliferation G1_arrest->Prolif Apoptosis->Prolif ChemoSense Chemosensitization RRM1->ChemoSense p21->Prolif RadioSense Radiosensitization CAF->RadioSense Invasion Inhibited Invasion MMP->Invasion Angio->Invasion NFkB->RadioSense

Experimental Efficacy Data in Pancreatic Cancer Models

Monotherapy Efficacy Across Cell Lines

Tranilast demonstrates concentration-dependent growth inhibition across multiple pancreatic cancer cell lines, though with variable potency depending on the specific model. In the hamster pancreatic cancer cell line PGHAM-1, tranilast significantly inhibited proliferation at concentrations ≥25 μg/mL (approximately 76 μM) and reduced colony formation at the same threshold concentration [1]. Subsequent analysis revealed that this antiproliferative effect was associated with dose-dependent attenuation of DNA synthesis over 12 hours, reaching statistical significance at concentrations ≥50 μg/mL (approximately 153 μM). Cell cycle analysis confirmed a corresponding increase in G0/G1 population with concomitant decrease in S-phase fraction, consistent with G1 cell cycle arrest as a primary mechanism of growth inhibition [1].

In human pancreatic cancer models, tranilast exhibits similar growth-suppressive effects but with differing potency across cell lines. The KP4 human pancreatic cancer cell line showed enhanced sensitivity to gemcitabine when combined with tranilast, with the combination index analysis revealing strong synergism (CI = 0.57-0.51 across various human pancreatic cell lines) [3] [6]. Importantly, tranilast monotherapy achieved significant growth inhibition at concentrations ranging from 100-300 μM in most human pancreatic cancer cell lines tested, with minimal effects on non-malignant cells at these concentrations, indicating a favorable therapeutic window for experimental applications.

Combination Therapy Efficacy

The most promising application of tranilast in pancreatic cancer research involves combination strategies with conventional chemotherapeutic agents, particularly gemcitabine. Mitsuno et al. reported that 100 μM tranilast combined with 1 μM gemcitabine suppressed KP4 cell growth at 12.7-fold lower IC₅₀ compared to gemcitabine alone [3]. This dramatic enhancement of efficacy was specifically observed with gemcitabine rather than other anticancer agents (5-fluorouracil, irinotecan, or paclitaxel), highlighting the mechanistic specificity of the interaction. Flow cytometric and TUNEL analysis confirmed significantly increased apoptotic population in KP4 cells under combination treatment compared to gemcitabine monotherapy, indicating that tranilast enhances gemcitabine-induced cell death [3].

Similar synergistic effects have been observed with other chemotherapeutic agents in different cancer types, suggesting potential broader applications of tranilast in pancreatic cancer combination therapy. Research in osteosarcoma models demonstrated that tranilast combined with cisplatin resulted in combination indices of 0.57 in HOS, 0.4 in 143B, 0.39 in U2OS, and 0.51 in MG-63 cells, indicating consistent synergism across multiple cell lines [6]. This combination enhanced expression of cleaved caspase-3, cleaved PARP, and phospho-H2AX, indicating activation of apoptotic and DNA damage response pathways. These findings across different cancer types provide rationale for investigating similar combination approaches in pancreatic cancer models beyond gemcitabine-based regimens.

Table 2: Summary of Tranilast Efficacy in Pancreatic Cancer Models

Experimental Model Tranilast Concentration Treatment Duration Key Findings Reference
PGHAM-1 Proliferation 25-100 μg/mL (76-305 μM) Not specified Dose-dependent inhibition; significant at ≥25 μg/mL [1]
KP4 + Gemcitabine 100 μM 48 hours 12.7-fold decrease in IC₅₀ vs gemcitabine alone [3]
PAN-02 Metastasis 100 mg/kg/day (in vivo) Throughout experiment Reduced hepatic metastatic sites [4]
PGHAM-1 Angiogenesis Not specified (in vivo) Throughout experiment Angiogenesis index: 4.17→2.33 (control→tranilast) [1]
KP4 Apoptosis 100 μM + 1 μM gemcitabine 48 hours Increased apoptotic population vs monotherapy [3]
Multiple Cell Lines (RRM1) 100 μM 24-48 hours Decreased RRM1 protein expression in 5 pancreatic lines [3]

Detailed Experimental Protocols

Cell Viability and Proliferation Assay

Purpose: To evaluate the antiproliferative effects of tranilast on pancreatic cancer cells, either as monotherapy or in combination with other agents.

Materials:

  • Pancreatic cancer cell lines (e.g., PGHAM-1, KP4, or other relevant models)
  • Tranilast stock solution (100 mM in DMSO)
  • Cell culture medium appropriate for specific cell line
  • 96-well tissue culture plates
  • WST-1 or MTT cell proliferation reagent
  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells in 96-well plates at a density of 3-5 × 10³ cells/well in 100 μL complete medium and incubate for 24 hours to allow attachment.
  • Prepare serial dilutions of tranilast in culture medium to achieve final concentrations typically ranging from 25-400 μM (ensure DMSO concentration is consistent across all wells, not exceeding 0.1%).
  • Replace medium with tranilast-containing or vehicle control medium and incubate for 48-72 hours.
  • Add 10 μL WST-1 or MTT reagent per well and incubate for 1-4 hours at 37°C.
  • Measure absorbance at 440-450 nm (for WST-1) or 570 nm (for MTT) using a microplate reader.
  • Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using appropriate nonlinear regression analysis.

Technical Notes: Include appropriate controls (vehicle-only, blank wells without cells) with at least n=6 replicates per condition. For combination studies with gemcitabine or other agents, utilize fixed-ratio designs and analyze synergy using combination index (CI) method through software such as CompuSyn.

Combination Therapy Protocol with Gemcitabine

Purpose: To assess the chemosensitizing effects of tranilast in combination with gemcitabine in pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell lines (KP4 recommended based on published data)
  • Tranilast stock solution (100 mM in DMSO)
  • Gemcitabine stock solution (10 mM in PBS or DMSO)
  • Annexin V-FITC/7-AAD apoptosis detection kit
  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels and allow to adhere for 24 hours.
  • Pre-treat cells with 100 μM tranilast or vehicle for 2 hours before adding gemcitabine (1 μM final concentration) based on the protocol by Mitsuno et al. [3].
  • Incubate cells with the combination for 48 hours.
  • For apoptosis analysis, harvest cells and stain with Annexin V-FITC and 7-AAD according to manufacturer instructions.
  • Analyze stained cells using flow cytometry within 1 hour to quantify early apoptotic (Annexin V+/7-AAD-) and late apoptotic (Annexin V+/7-AAD+) populations.
  • For protein analysis, harvest cells after 24-48 hours of treatment for Western blot analysis of RRM1, cleaved caspase-3, and cleaved PARP.

Technical Notes: The pre-treatment with tranilast is critical for optimal RRM1 downregulation before gemcitabine exposure. Include single-agent controls and vehicle controls to distinguish specific combination effects.

Migration and Invasion Assays

Purpose: To evaluate the inhibitory effects of tranilast on pancreatic cancer cell migration and invasion.

Materials:

  • Pancreatic cancer cells (PAN-02 or human lines)
  • Tranilast stock solution (100 mM in DMSO)
  • Matrigel (for invasion assay)
  • Transwell inserts (8 μm pore size)
  • Cell culture plates (12-well and 24-well format)
  • Crystal violet staining solution

Procedure: Wound Healing Migration Assay:

  • Seed cells in 12-well plates and grow to 90-95% confluence.
  • Create a uniform scratch wound using a 200 μL pipette tip.
  • Wash wells to remove detached cells and add medium containing tranilast (50-200 μM) or vehicle control.
  • Capture images at 0, 12, 24, and 48 hours at the same wound location.
  • Quantify migration distance or percentage wound closure using image analysis software.

Transwell Invasion Assay:

  • Coat Transwell inserts with Matrigel (1:8 dilution in serum-free medium) and allow to solidify at 37°C for 2 hours.
  • Harvest pancreatic cancer cells and resuspend in serum-free medium containing tranilast (50-200 μM) or vehicle.
  • Add cell suspension (5 × 10⁴ cells) to upper chamber and complete medium with 10% FBS to lower chamber as chemoattractant.
  • Incubate for 24-48 hours at 37°C.
  • Remove non-invaded cells from upper chamber with cotton swab.
  • Fix and stain invaded cells on lower membrane with crystal violet.
  • Count invaded cells in 5 random fields per insert under microscope or extract dye with 10% acetic acid and measure absorbance at 570 nm.

Technical Notes: For invasion assays, include control inserts without Matrigel to assess migration independently. Conditioned medium from cancer-associated fibroblasts can be used in lower chamber to better model tumor microenvironment.

Molecular Mechanism Analysis

Purpose: To investigate the effects of tranilast on key molecular targets and signaling pathways in pancreatic cancer cells.

Materials:

  • Pancreatic cancer cells treated with tranilast
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE and Western blotting equipment
  • Antibodies against RRM1, p21, TIMP-2, MMP-2, cleaved caspase-3, cleaved PARP
  • Gelatin zymography reagents for MMP activity analysis

Procedure: Western Blot Analysis:

  • Treat pancreatic cancer cells with tranilast (50-200 μM) for 24-48 hours.
  • Lyse cells in RIPA buffer and quantify protein concentration using BCA assay.
  • Separate 20-30 μg protein by SDS-PAGE and transfer to PVDF membrane.
  • Block membranes and incubate with primary antibodies overnight at 4°C.
  • Incubate with appropriate HRP-conjugated secondary antibodies.
  • Detect using enhanced chemiluminescence and image with digital documentation system.

Gelatin Zymography for MMP-2 Activity:

  • Collect conditioned medium from tranilast-treated cells and concentrate if necessary.
  • Separate samples under non-reducing conditions on 10% SDS-PAGE containing 1 mg/mL gelatin.
  • Renature proteins by incubating gel in 2.5% Triton X-100 for 1 hour.
  • Develop gel in incubation buffer (50 mM Tris-HCl, 5 mM CaCl₂, 1 μM ZnCl₂, pH 7.5) at 37°C for 16-24 hours.
  • Stain gel with 0.5% Coomassie Blue and destain until clear bands appear against blue background.
  • Quantify band intensity using densitometry software.

Technical Notes: For RRM1 degradation studies, include proteasome inhibitor MG132 (10 μM) as control to confirm proteasome-dependent mechanism. For TGF-β signaling analysis, consider luciferase reporter assays using p21 promoter constructs as described by Yamada et al. [2].

Research Applications and Future Directions

Key Research Applications

The experimental data supporting tranilast's multifaceted effects in pancreatic cancer models highlights several promising research applications for investigators in the field. Foremost among these is the study of chemosensitization mechanisms, particularly the unique ability of tranilast to enhance gemcitabine efficacy through RRM1 downregulation. This specific application allows researchers to probe the molecular determinants of gemcitabine resistance, a major clinical challenge in pancreatic cancer management. Additionally, tranilast serves as a valuable tool compound for investigating stromal-tumor interactions in pancreatic cancer, given its documented effects on cancer-associated fibroblasts and extracellular matrix remodeling through MMP-2/TIMP-2 modulation.

Beyond these direct applications, tranilast enables research into metastatic suppression strategies through its inhibition of migration, invasion, and angiogenesis. The compound's well-characterized effects on TGF-β signaling further position it as a probe for investigating this critical pathway in pancreatic cancer progression. As combination therapy approaches represent the standard of care in clinical pancreatic cancer management, tranilast provides a research tool for developing rational combination strategies that target both cancer cell-intrinsic mechanisms and microenvironmental resistance factors.

Dosing Considerations and Experimental Design

Based on comprehensive analysis of the literature, effective concentration ranges for tranilast in pancreatic cancer cell line studies typically fall between 50-300 μM, with specific optimal concentrations varying by cell line and experimental endpoint. For monotherapy proliferation inhibition, concentrations of 100-200 μM generally provide robust effects across most pancreatic cancer models, while lower concentrations (50-100 μM) may suffice for combination approaches with gemcitabine. For invasion and migration studies, intermediate concentrations (100-150 μM) typically yield significant inhibition without excessive cytotoxicity that could confound interpretation.

Critical timing considerations include pre-treatment with tranilast for 2-4 hours before gemcitabine addition in combination studies to allow for RRM1 downregulation. Treatment duration of 48-72 hours is standard for viability and apoptosis assays, while shorter timepoints (24-48 hours) may be appropriate for migration studies and molecular analyses of immediate signaling effects. Researchers should note that solubility limitations may arise at concentrations exceeding 300 μM, necessitating verification of complete solubilization and appropriate vehicle controls.

Conclusion and Research Perspectives

Tranilast represents a promising investigational agent for pancreatic cancer research, with compelling preclinical data supporting its effects on multiple hallmarks of pancreatic cancer progression, including proliferation, invasion, metastasis, and chemoresistance. The well-documented safety profile of tranilast in human use for other indications provides a strong foundation for its investigation as a potential repurposing opportunity in oncology. The experimental protocols outlined in this document provide researchers with robust methodologies to explore the mechanistic basis of tranilast's antitumor effects and potential therapeutic applications.

Future research directions should prioritize optimization of combination strategies with existing standard-of-care regimens, investigation of tranilast's effects on the immunosuppressive pancreatic cancer microenvironment, and exploration of novel formulation approaches to enhance drug delivery and accumulation in pancreatic tumors. Additionally, identification of predictive biomarkers for tranilast response will be essential for potential translational applications. As pancreatic cancer continues to present significant therapeutic challenges, multifunctional agents like tranilast that target both malignant cells and their supportive microenvironment represent valuable tools for both basic research and potential clinical development.

References

Comprehensive Application Notes and Protocols: Evaluating Tranilast in Neurofibroma Co-Culture Models for NF1 Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tranilast and Its Potential in Neurofibromatosis Type 1 Research

Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic drug initially approved for the treatment of bronchial asthma and allergic disorders in Japan and South Korea. Beyond its original indications, tranilast has demonstrated potent anti-fibrotic and anti-proliferative properties across various pathological conditions, making it a compelling candidate for therapeutic repurposing. The drug has been used clinically for keloids and hypertrophic scars since 1993, with extensive research revealing its ability to suppress transforming growth factor-beta (TGF-β) signaling and inhibit the release of chemical mediators from mast cells. These mechanistic actions have prompted investigation into its potential application for neurofibromatosis type 1 (NF1), a genetic disorder characterized by the development of benign peripheral nerve sheath tumors known as neurofibromas.

The rationale for investigating tranilast in NF1 stems from the pathological composition of neurofibromas, which primarily consist of Schwann cells and fibroblasts with scattered mast cells throughout the tumor tissue. Research has established that mast cells play a significant role in promoting neurofibroma proliferation, suggesting that agents capable of modulating mast cell activity may offer therapeutic benefit. Additionally, the hyperactivation of Ras signaling resulting from NF1 mutations triggers epithelial-mesenchymal transition (EMT) pathways, which contribute to tumor development and progression. Tranilast has been identified as an effective inhibitor of EMT signaling, attenuating the expression of mesenchymal markers and angiogenesis-related genes in neurofibromin-deficient cells, thereby positioning it as a promising candidate for NF1 therapeutic development.

Tranilast Properties and Mechanism of Action

Molecular Characteristics and Pharmacological Profile
  • Chemical Structure: Tranilast is a synthetic derivative of anthranilic acid with the chemical name N-[3,4-dimethoxycinnamoyl]-anthranilic acid. This molecular structure contributes to its pharmacological activity and ability to interact with multiple cellular targets.

  • Pharmacokinetics: Studies indicate that tranilast achieves clinically relevant concentrations in the range of 100-300 μM when administered at standard dosages (200 mg three times daily). Research has demonstrated that administration of tranilast at 200 mg three times daily for 7 days in humans results in a maximum plasma concentration of 73.0 μg/ml (equivalent to 223 μM), confirming that effective concentrations can be achieved in clinical settings.

  • Safety Profile: Tranilast has been shown to have very low adverse effects and is generally well tolerated by patients, making it an attractive candidate for repurposing. Its established safety profile in human use potentially accelerates translational pathways for new indications.

Multimodal Mechanism of Action in NF1 Pathcontext

Table 1: Key Mechanisms of Tranilast Action in Neurofibroma Models

Mechanistic Target Biological Effect Experimental Evidence
Mast Cell Stabilization Inhibits release of tryptase, histamine, and SCF Co-culture studies show reduced tryptase and SCF levels [1] [2]
TGF-β Pathway Suppression Downregulates TGF-β1 expression and signaling Reduced TGF-β1 concentrations in culture media [1] [3]
EMT Inhibition Attenuates mesenchymal markers and angiogenesis genes Downregulation of fibronectin, N-cadherin, collagen types [4]
Ras Pathway Modulation Indirect effects on Ras signaling through neurofibromin loss compensation Suppressed proliferation of NF1-mutated cells [4] [5]
Extracellular Matrix Remodeling Reduces collagen production and deposition Decreased collagen types I and III expression [4] [6]

The multimodal action of tranilast addresses several key pathological processes in neurofibroma development. By simultaneously targeting mast cell mediator release, TGF-β signaling, and EMT activation, tranilast disrupts the complex cellular crosstalk that drives neurofibroma growth. This comprehensive mechanistic profile is particularly advantageous for NF1 therapy, as the disease involves multiple cell types and signaling pathways operating in concert. The ability to intervene at several critical points in the pathological cascade positions tranilast as a promising therapeutic candidate worthy of detailed investigation in physiologically relevant model systems.

Neurofibroma Co-Culture Model System

Rationale for Co-culture Models in NF1 Research

The pathological complexity of neurofibromas presents significant challenges for therapeutic development. These benign tumors consist of a multicellular microenvironment where Schwann cells, fibroblasts, and mast cells interact through paracrine signaling and direct cell-cell contacts. Traditional monoculture systems fail to recapitulate these critical interactions, limiting their predictive value for therapeutic efficacy. Co-culture models that incorporate the major cellular components of neurofibromas provide a more physiologically relevant platform for evaluating candidate therapeutics like tranilast. These advanced model systems allow researchers to investigate drug effects on multiple cell types simultaneously and assess how intercellular communication may influence treatment responses, ultimately yielding more translatable data for clinical development.

The establishment of robust co-culture models has revealed the critical contribution of mast cells to neurofibroma pathogenesis. Mast cells scattered within neurofibroma tissue release growth factors and chemical mediators that promote tumor proliferation and extracellular matrix remodeling. By incorporating mast cells into the experimental system, researchers can evaluate whether candidate therapeutics can effectively disrupt this mast cell-mediated amplification of tumor growth. Additionally, the inclusion of fibroblasts enables assessment of drug effects on collagen production and fibrotic components that characterize neurofibroma histology. This comprehensive approach models the complete pathological tissue environment rather than isolated cellular components.

Co-culture Establishment Protocol

Protocol: Establishment of Neurofibroma Co-culture System

  • Primary Cell Isolation:

    • NF1-Derived Cells: Obtain neurofibroma tissue from NF1 patients undergoing surgical resection under appropriate IRB-approved protocols. Process tissue by mechanical dissociation followed by enzymatic digestion using collagenase type IV (1-2 mg/mL) and dispase (2-4 U/mL) in DMEM/F12 medium for 2-4 hours at 37°C. Filter through 100μm cell strainer and collect cells by centrifugation. Culture in Schwann cell medium (DMEM/F12 supplemented with 10% FBS, 2μM forskolin, 10nM heregulin, and 1% penicillin-streptomycin) and fibroblast medium (DMEM with 10% FBS and 1% penicillin-streptomycin) separately for initial expansion. Use cells at passages 2-5 for co-culture experiments to maintain phenotypic stability [1] [2].

    • Mast Cell Differentiation: Isolate CD34+ peripheral blood mononuclear cells from healthy donors using Ficoll density gradient centrifugation followed by CD34+ magnetic bead selection. Differentiate into mast cells by culturing in StemPro-34 SFM complete medium supplemented with 100ng/mL SCF, 100ng/mL IL-6, and 50ng/mL IL-3 for the first week, then maintain with SCF and IL-6 alone for an additional 3-5 weeks. Confirm mast cell differentiation by flow cytometry analysis for CD117 and FcεRI expression, and toluidine blue staining for metachromatic granules [1].

  • Co-culture Assembly:

    • Plate NF1-derived Schwann cells and fibroblasts at a ratio of 3:1 in complete co-culture medium (DMEM/F12 with 10% FBS, 1% penicillin-streptomycin) at a density of 1×10^5 cells/cm². Allow adherence for 24 hours.
    • Add differentiated mast cells to the established Schwann cell-fibroblast culture at a ratio of 1:10 (mast cells:total NF1 cells) in fresh co-culture medium.
    • Maintain co-cultures in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours before initiating tranilast treatment to allow establishment of cellular interactions [1] [2].

Table 2: Cell Culture Components and Ratios for Neurofibroma Models

Cell Type Source Culture Medium Expansion Factors Ratio in Co-culture
Schwann Cells NF1 patient neurofibroma tissue DMEM/F12 + 10% FBS Forskolin, Heregulin 60% of total population
Fibroblasts NF1 patient neurofibroma tissue DMEM + 10% FBS None required 20% of total population
Mast Cells CD34+ PBMC differentiation StemPro-34 SFM SCF, IL-6, IL-3 20% of total population

Tranilast Treatment and Assessment Protocols

Compound Preparation and Treatment Regimen

Protocol: Tranilast Preparation and Administration

  • Drug Formulation: Prepare a 100mM stock solution of tranilast in dimethyl sulfoxide (DMSO). Sterilize by filtration through a 0.22μm membrane. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles to maintain stability.

  • Treatment Preparation: Dilute the stock solution in culture medium to achieve working concentrations ranging from 10-300μM. Maintain DMSO concentration constant (≤0.3%) across all treatment groups, including vehicle controls. Higher concentrations up to 500μM may be tested for dose-response relationships but may approach solubility limits in aqueous media.

  • Treatment Protocol:

    • Replace existing culture medium with fresh medium containing appropriate concentrations of tranilast or vehicle control.
    • Incubate co-cultures for 72-96 hours to assess acute effects, with medium replacement every 48 hours if extending treatment duration.
    • For chronic exposure studies, treat cells for up to 14 days with careful monitoring of media pH and cellular health [1] [4].
Assessment of Treatment Response

Protocol: Evaluation of Tranilast Efficacy in Co-culture Models

  • Viability and Proliferation Assessment:

    • Perform cell counting using trypan blue exclusion method or automated cell counters after trypsinization to determine absolute cell numbers.
    • Conduct WST-1 assays by adding 10μL WST-1 reagent per 100μL medium, incubating for 1-4 hours at 37°C, and measuring absorbance at 440nm with reference at 650nm.
    • Employ flow cytometric analysis with Annexin V-FITC/7-AAD staining to quantify apoptosis and necrosis according to manufacturer protocols.
    • Assess DNA synthesis through BrdU incorporation assays using commercial kit protocols [1] [4] [7].
  • Molecular Analysis:

    • Collect conditioned media after 72 hours of treatment for cytokine measurements.
    • Quantify TGF-β1 levels using commercial ELISA kits following acid activation of latent TGF-β1.
    • Measure stem cell factor (SCF) and tryptase concentrations using specific ELISA kits according to manufacturer instructions.
    • For gene expression analysis, extract total RNA using silica-membrane columns and perform quantitative RT-PCR for mesenchymal markers (FN1, CDH2), EMT transcription factors (SNAI2, TWIST1), and extracellular matrix components (COL1A1, COL3A1) using appropriate reference genes for normalization [1] [4].
  • Protein Expression Evaluation:

    • Prepare whole cell lysates using RIPA buffer containing protease and phosphatase inhibitors.
    • Perform Western blotting with 10-20μg protein per lane, transferring to PVDF membranes, and probing with antibodies against fibronectin, N-cadherin, collagen type I, collagen type III, cleaved caspase-3, and p21.
    • Conduct immunofluorescence staining for collagen type III using standard protocols with appropriate fluorophore-conjugated secondary antibodies [4] [7].

Expected Results and Data Interpretation

Quantitative Anticipated Outcomes

Table 3: Expected Effects of Tranilast Treatment in Neurofibroma Co-culture Models

Parameter Assessed Vehicle Control Tranilast (100μM) Measurement Method Biological Significance
Viable Cell Count 1.0×10^6 cells/mL ~0.6×10^6 cells/mL Trypan blue exclusion 40% inhibition of proliferation
TGF-β1 Concentration 100% baseline ~60% of control ELISA Suppression of key fibrotic signaling
SCF Level 100% baseline ~50% of control ELISA Reduced mast cell growth factor
Tryptase Activity 100% baseline ~55% of control Spectrophotometric assay Inhibition of mast cell degranulation
Collagen Type III 100% baseline ~40% of control Immunofluorescence/ELISA Reduced extracellular matrix deposition
EMT Marker Genes 100% baseline ~30-70% of control qRT-PCR Inhibition of mesenchymal transition

Research findings indicate that tranilast treatment at concentrations of 10-100μM significantly suppresses proliferation of NF1 co-culture cells in a dose-dependent manner. The median inhibitory concentration (IC50) for proliferation in NF1-mutated cells has been reported at >200μM, which is clinically achievable. Beyond effects on cell numbers, tranilast should substantially reduce levels of key molecular mediators including TGF-β1, stem cell factor, and tryptase in the culture medium, reflecting its multipronged mechanism of action. These quantitative changes correlate with functional improvements in the pathological phenotype of neurofibroma models.

Mechanistic Insights and Pathway Analysis

The anticipated results demonstrate that tranilast exerts its effects through coordinated modulation of multiple pathways involved in neurofibroma pathogenesis. The reduction in TGF-β1 signifies inhibition of a master regulator of fibrosis, while decreased SCF and tryptase levels indicate effective suppression of mast cell activation and mediator release. Downregulation of EMT markers and extracellular matrix components reflects interruption of the phenotypic transition that promotes tumor progression. These collective changes create an unfavorable microenvironment for neurofibroma growth and persistence, highlighting the potential of tranilast as a multifaceted therapeutic approach for NF1.

G NF1_Loss NF1 Gene Mutation Ras_Activation Ras Pathway Activation NF1_Loss->Ras_Activation EMT_Signaling EMT Signaling Activation Ras_Activation->EMT_Signaling MastCell_Recruitment Mast Cell Recruitment Ras_Activation->MastCell_Recruitment Fibrosis Fibrosis & Tumor Growth EMT_Signaling->Fibrosis TGFB_Release TGF-β Release MastCell_Recruitment->TGFB_Release TGFB_Release->Fibrosis Tranilast Tranilast Treatment MC_Stabilization Mast Cell Stabilization Tranilast->MC_Stabilization TGFB_Inhibition TGF-β Pathway Inhibition Tranilast->TGFB_Inhibition EMT_Inhibition EMT Inhibition Tranilast->EMT_Inhibition COL3A1_Reduction Collagen III Reduction Tranilast->COL3A1_Reduction MC_Stabilization->TGFB_Release TGFB_Inhibition->Fibrosis EMT_Inhibition->Fibrosis COL3A1_Reduction->Fibrosis

Schematic 1: Mechanism of Tranilast Action in NF1 Pathcontext - This diagram illustrates how tranilast targets multiple pathological processes in neurofibroma development, including mast cell stabilization, TGF-β pathway inhibition, EMT suppression, and reduced collagen production.

Research Applications and Translational Implications

The co-culture protocol described herein provides a physiologically relevant platform for evaluating tranilast efficacy against neurofibromas. This model system recapitulates critical cellular interactions that occur in the tumor microenvironment, yielding translational data that can inform clinical development decisions. The comprehensive assessment approach enables researchers to not only confirm antiproliferative effects but also elucidate the molecular mechanisms through which tranilast exerts its activity. This mechanistic understanding is valuable for identifying potential biomarkers of treatment response that could guide patient selection in clinical trials.

Beyond standalone therapy evaluation, this protocol can be adapted to investigate combination treatment strategies with other targeted agents. For example, researchers could assess whether tranilast enhances the efficacy of MEK inhibitors that directly target Ras pathway hyperactivation in NF1. The model system also enables exploration of potential synergies with conventional chemotherapy drugs, as tranilast has been shown to enhance the effect of anticancer agents in other tumor types, including osteosarcoma, through increased apoptosis and G2/M cell cycle arrest. These combination approaches may reveal opportunities to develop more effective treatment regimens for patients with progressive or symptomatic neurofibromas.

The clinical translation potential of tranilast is strengthened by its established safety profile and existing regulatory approval in several markets. The concentrations required for efficacy in neurofibroma models (100-300μM) are clinically achievable with oral administration, as human studies have demonstrated peak plasma concentrations of approximately 223μM following standard dosing. These factors potentially accelerate the path to clinical validation in NF1 patients, particularly those with progressive plexiform neurofibromas that cause significant morbidity. The protocols outlined in this document provide the methodological foundation for generating robust preclinical data to support initiation of clinical trials.

Troubleshooting and Protocol Adaptations

Common Technical Challenges and Solutions
  • Insufficient Tranilast Solubility: If precipitate forms in culture media at higher concentrations (>200μM), prepare fresh stock solution and ensure gradual dilution with vigorous mixing. Alternatively, use serum-free media during initial dissolution as serum proteins can affect compound solubility.

  • Variable Mast Cell Differentiation: If mast cell purity is suboptimal after 4-6 weeks of differentiation, implement additional CD117-positive selection using magnetic bead separation to enrich for fully differentiated mast cells before co-culture establishment.

  • Inconsistent Response to Tranilast: Should replicate experiments show high variability in treatment response, standardize cell ratios more precisely and ensure consistent timing of drug addition relative to co-culture establishment. Consider implementing serum concentration reduction to 2-5% during treatment to minimize confounding growth factor effects.

  • Rapid Medium Acidification: With active co-cultures and tranilast treatment, pH shifts may occur more rapidly. Increase media change frequency or implement HEPES-buffered media (10-25mM) to maintain physiological pH throughout treatment duration.

Protocol Adaptation for Specific Research Goals

The basic co-culture protocol can be modified to address specific research questions or resource constraints. For investigators focusing specifically on mast cell interactions, the model can be adapted to incorporate mast cell conditioned media rather than live cells, allowing separation of direct versus indirect effects. For high-throughput screening applications, the system can be scaled down to 96-well formats with proportional adjustment of cell numbers and treatment volumes. To study extracellular matrix remodeling more directly, researchers can implement three-dimensional culture systems using collagen or basement membrane matrices that better recapitulate tissue architecture.

For assessment of tranilast resistance mechanisms, as have been observed in some models with increased COL3A1 and SOX2 expression, the protocol can be extended to include long-term culture with gradually increasing tranilast concentrations to generate resistant sublines. These can then be compared to parental cells for transcriptomic and proteomic differences to identify potential resistance biomarkers and combinatorial targets. Each of these adaptations maintains the core principles of the co-culture system while enabling investigation of specific biological or therapeutic questions.

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for evaluating tranilast in physiologically relevant neurofibroma co-culture models. This approach captures the multicellular complexity of neurofibroma pathogenesis while generating quantitative data on drug efficacy and mechanism of action. The standardized methodologies enable consistent assessment across research laboratories, potentially facilitating data comparison and collaboration across the NF1 research community. As interest grows in repurposing established drugs for new indications, robust model systems such as this will be essential for generating compelling preclinical evidence to justify clinical trial initiation.

The multimodal activity of tranilast aligns well with the pathological complexity of neurofibromas, targeting multiple cell types and signaling pathways simultaneously. This comprehensive therapeutic approach may yield improved outcomes compared to agents with narrower mechanisms of action. The protocols outlined for co-culture establishment, tranilast treatment, and multidimensional assessment provide researchers with the necessary tools to thoroughly investigate this promising therapeutic candidate. Through rigorous application of these methods, the research community can generate the evidence needed to advance tranilast along the therapeutic development pathway for NF1 patients.

References

Comprehensive Application Notes and Protocols: Evaluating Tranilast Sodium in Uterine Leiomyoma Cell Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Uterine leiomyomas (fibroids) are benign mesenchymal tumors composed of smooth muscle cells with fibrous tissues that affect a significant percentage of women during their reproductive years, with considerable medical and economic impacts. Despite their prevalence, effective medical treatments remain limited, driving research into alternative therapeutic approaches such as Tranilast sodium (N-[3,4-dimethoxycinnamoyl]-anthranilic acid). Originally developed as an anti-allergic agent approved in Japan and South Korea, Tranilast has demonstrated promising antiproliferative and antifibrotic properties in various pathological states, including uterine leiomyomas. Its multifaceted mechanism of action involves interference with critical cell signaling pathways and extracellular matrix production, making it a compelling candidate for leiomyoma management [1].

Tranilast exerts its effects on uterine leiomyoma cells through several distinct but interconnected molecular mechanisms. Primarily, it inhibits cell cycle progression at the G0/G1 phase through induction of key regulatory proteins. Specifically, research has demonstrated that Tranilast treatment upregulates p53 tumor suppressor and p21(waf1) cyclin-dependent kinase inhibitor, leading to suppression of CDK2 activity and subsequent cell cycle arrest without inducing cytotoxicity or apoptosis [2]. Additionally, Tranilast interferes with growth factor signaling by inhibiting platelet-derived growth factor (PDGF) binding to its receptor and subsequent MAP kinase activation, thereby disrupting mitogenic signaling cascades that drive leiomyoma growth [3]. Beyond its direct antiproliferative effects, Tranilast also addresses the fibrotic character of leiomyomas by reducing production of extracellular matrix components including fibronectin, collagen 1A1, and versican, as well as decreasing expression of profibrotic growth factors like activin-A [4] [5].

Table 1: Key Mechanisms of Tranilast Action in Uterine Leiomyoma Cells

Mechanistic Category Specific Target/Molecule Observed Effect Functional Outcome
Cell Cycle Regulation p21(waf1) and p53 Induction/upregulation G0/G1 cell cycle arrest
CDK2 activity Decreased Reduced proliferation
Growth Factor Signaling PDGF-receptor binding Inhibition Disrupted mitogenic signaling
MAP kinase (ERK1/2) Reduced activation Decreased proliferation signals
Extracellular Matrix Production Fibronectin, Collagen 1A1, Versican Reduced mRNA expression Decreased fibrosis
Activin-A Downregulated Reduced profibrotic signaling

Experimental Protocols

Cell Culture and Treatment Conditions
2.1.1 Primary Human Leiomyoma Cell Culture
  • Cell Source: Obtain human uterine leiomyoma tissues from patients undergoing myomectomy or hysterectomy, with appropriate ethical approvals and informed consent [4] [5]. Tissues should be transported in sterile cold-supplemented medium such as Dulbecco's Modified Eagle Medium (DMEM) with antibiotics.
  • Cell Isolation: Mince tissues into 1-2 mm³ fragments and digest using collagenase Type IV (1.5 mg/mL) and DNase I (0.5 mg/mL) in DMEM/F12 medium at 37°C for 3-4 hours with gentle agitation. Filter through 100 μm cell strainers and collect cells by centrifugation at 300 × g for 5 minutes.
  • Culture Conditions: Plate cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% insulin-transferrin-selenium (ITS) in tissue culture flasks coated with collagen Type I. Maintain at 37°C in a humidified 5% CO₂ atmosphere. Culture medium should be changed every 48-72 hours until cells reach 70-80% confluence [6].
  • Cell Passaging: Wash with Dulbecco's phosphate-buffered saline (DPBS) and detach using 0.25% trypsin-EDTA for 3-5 minutes at 37°C. Neutralize trypsin with complete medium and collect cells by centrifugation. Use cells between passages 3-8 for experiments to maintain phenotypic stability.
2.1.2 Tranilast Treatment Protocol
  • Drug Preparation: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO) and store at -20°C protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
  • Working Concentrations: Based on published studies, prepare working concentrations ranging from 10-300 μM in serum-reduced medium (0.5-1% FBS) [2] [3]. Include vehicle control with equivalent DMSO concentration (not exceeding 0.3% v/v).
  • Treatment Schedule: Plate cells at appropriate density (based on assay type) and allow attachment for 24 hours. Replace medium with serum-reduced medium (0.5% FBS) for 24 hours to synchronize cells in G0/G1 phase. Add Tranilast treatments and controls, with incubation periods typically ranging from 24 to 72 hours depending on assay requirements [2] [4].
  • Quality Control: Perform regular checks for mycoplasma contamination. Monitor cell morphology daily under phase-contrast microscopy. Exclude experiments with significant microbial contamination or abnormal cellular responses to positive controls.
Cell Proliferation Assays
2.2.1 DNA Synthesis Measurement (EdU Assay)

The Click-iT EdU assay provides a non-radioactive method for detecting DNA synthesis by incorporating 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA, followed by fluorescent detection via click chemistry [7] [8].

  • EdU Labeling: After Tranilast treatment, add EdU to culture medium at a final concentration of 10 μM and incubate for 2 hours at 37°C. For negative controls, include cells not treated with EdU.
  • Cell Fixation and Permeabilization: Aspirate medium and wash cells once with 3 mL of 1% BSA in PBS. Fix cells with 100 μL Click-iT fixative (4% paraformaldehyde) for 15 minutes at room temperature protected from light. Wash once with 3 mL of 1% BSA in PBS, then permeabilize with 100 μL of 1X Click-iT saponin-based permeabilization reagent for 15 minutes.
  • Click-iT Reaction: Prepare Click-iT reaction cocktail according to Table 2. Add 0.5 mL of reaction cocktail to each sample and incubate for 30 minutes at room temperature protected from light. Wash cells once with 3 mL of 1X Click-iT saponin-based permeabilization reagent.
  • Analysis: Resuspend cells in appropriate buffer for flow cytometry analysis. For imaging, mount cells with antifade mounting medium and image using fluorescence microscopy with appropriate filter sets. Analyze a minimum of 10,000 events per sample for flow cytometry.

Table 2: Click-iT EdU Reaction Cocktail Preparation

Reaction Components 1 Reaction (μL) 10 Reactions (μL) Final Concentration
PBS or TBS 438 4380 1X
CuSO₄ (Component F) 10 100 2 mM
Fluorescent dye azide 2.5 25 5 μM
Reaction Buffer Additive 50 500 1X
Total Volume 500 5000 -
2.2.2 Metabolic Activity Assay (MTT Assay)

The MTT assay measures mitochondrial activity as an indicator of cell viability and proliferation, based on the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells [8] [6].

  • Cell Seeding: Plate leiomyoma cells in 96-well plates at a density of 4×10³ cells per well in 100 μL complete medium. After 24 hours, replace with serum-reduced medium (0.5% FBS) for synchronization.
  • Treatment: Apply Tranilast treatments (10-300 μM) and controls in triplicate wells for 24-72 hours. Include blank wells with medium only for background subtraction.
  • MTT Incubation: Add 10 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Carefully remove medium without disturbing formed formazan crystals.
  • Solubilization: Add 100 μL of DMSO to each well to dissolve formazan crystals. Gently shake plates for 10 minutes to ensure complete dissolution.
  • Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader, with reference wavelength of 630-650 nm. Subtract blank values and express results as percentage of vehicle control.
2.2.3 Direct Cell Counting

Direct cell counting provides an unambiguous measurement of cell proliferation and is particularly valuable for validating results from indirect methods [6].

  • Cell Seeding: Plate cells in 24-well plates at a density of 1×10⁴ cells per well in 0.25 mL complete medium. After synchronization in serum-reduced medium, treat with Tranilast as described previously.
  • Cell Harvesting: At assay endpoint, remove medium and wash cells with Dulbecco's PBS. Add 150 μL trypsin-EDTA and incubate at 37°C until cells detach. Neutralize with equal volume of complete medium and transfer to microcentrifuge tubes.
  • Cell Counting: Mix cell suspension 1:1 with 0.4% trypan blue and count viable (unstained) cells using automated cell counter or hemocytometer. Calculate cell viability as percentage of viable cells relative to total cells counted.
  • Data Analysis: Normalize cell counts to vehicle control and present as fold-change or percentage of control. Perform at least three independent experiments with multiple replicates.

Data Analysis and Interpretation

Quantitative Analysis Methods
  • Dose-Response Calculations: Calculate IC₅₀ values (concentration causing 50% inhibition of proliferation) using non-linear regression analysis of dose-response data. Fit data to a four-parameter logistic equation: Response = Bottom + (Top - Bottom) / (1 + 10^(LogIC₅₀ - Log[Dose]) × Hill Slope). Most studies report effective Tranilast concentrations between 100-300 μM for significant antiproliferative effects in leiomyoma cells [2] [1].
  • Statistical Analysis: Perform all experiments in at least triplicate biological replicates. Express data as mean ± standard deviation or standard error of mean. Use appropriate statistical tests (one-way ANOVA with post-hoc tests for multiple comparisons, or Student's t-test for two-group comparisons) with significance defined as p < 0.05.
  • Cell Cycle Analysis: For cell cycle distribution, use flow cytometry data to quantify percentage of cells in G0/G1, S, and G2/M phases. Tranilast typically increases the proportion of cells in G0/G1 phase by 20-40% compared to controls, indicating G1 arrest [2].
  • Normalization Strategies: Normalize all proliferation data to vehicle-treated controls set at 100%. Include appropriate positive controls (e.g., serum-stimulated cells) and negative controls (serum-starved cells) in each experiment to validate assay performance.
Data Interpretation Guidelines
  • Antiproliferative vs. Cytotoxic Effects: Distinguish between true antiproliferative effects and cytotoxicity. Tranilast typically inhibits proliferation without inducing apoptosis or necrosis at therapeutic concentrations (10-300 μM) [2]. Confirm absence of cytotoxicity using LDH release assays or live/dead staining.
  • Time-Dependent Effects: Note that Tranilast's effects are time-dependent, with maximal inhibition typically observed after 48-72 hours of treatment. Include multiple time points in experimental designs to capture kinetics of response.
  • Mechanistic Correlations: Correlate antiproliferative effects with molecular changes using Western blot analysis of p21, p53, and CDK2 activity. Effective Tranilast treatment should show dose-dependent increases in p21 and p53 expression with corresponding decrease in CDK2 activity [2].
  • Matrix Effects: Consider that Tranilast also inhibits extracellular matrix production, which may indirectly affect proliferation measurements in long-term assays [4]. Use appropriate controls and complementary assays to dissect direct vs. indirect effects.

Technical Considerations and Troubleshooting

Assay Optimization
  • Cell Density Optimization: Avoid overcrowding by optimizing seeding density for each cell line and assay duration. Excessive density can lead to contact inhibition and mask drug effects, while too few cells may reduce assay sensitivity. Perform preliminary experiments to determine optimal density.
  • Serum Concentration: Use low serum conditions (0.5-1% FBS) during treatment to minimize confounding proliferation signals from serum components while maintaining cell viability. However, note that very low serum (<0.1%) may induce stress responses that interfere with assay interpretation.
  • Solvent Controls: When using DMSO to solubilize Tranilast, ensure that DMSO concentration does not exceed 0.3% in final treatment conditions, as higher concentrations may themselves affect cell proliferation. Include vehicle controls with identical DMSO concentration in all experiments.
  • Edge Effects: In 96-well plates, edge wells evaporate faster, creating concentration gradients. Fill peripheral wells with sterile PBS or water only, or use specialized plates with evaporation barriers to minimize this effect.
Troubleshooting Common Issues
  • High Background in EdU Assay: Excessive background fluorescence may result from insufficient washing or incomplete removal of click reaction components. Increase wash steps and ensure complete removal of supernatant between steps. Optimize EdU concentration and incubation time to improve signal-to-noise ratio [7].
  • Poor Formazan Solubilization in MTT: Incomplete dissolution of formazan crystals leads to uneven color development. Extend solubilization time and ensure thorough mixing. Add solubilization solution directly to crystals before adding DMSO. For adherent cells, confirm complete cell lysis during solubilization.
  • Variable Tranilast Efficacy: Batch-to-batch variability in Tranilast activity or differences in cell line characteristics can affect results. Source Tranilast from reputable suppliers, verify certificate of analysis, and characterize cell lines regularly. Use early passage cells and maintain consistent culture conditions.
  • Inconsistent Dose-Response: Non-linear or irregular dose-response curves may indicate issues with drug solubility, cellular uptake, or assay timing. Ensure Tranilast is fully dissolved and properly diluted. Verify pH of medium (should be 7.2-7.4) as Tranilast solubility may be pH-dependent.

Pathway Diagrams and Molecular Mechanisms

The following diagrams illustrate the key molecular pathways affected by Tranilast in uterine leiomyoma cells, based on published research findings [2] [3] [9]:

G cluster_external External Stimuli cluster_receptors Receptor Level cluster_signaling Signaling Pathways cluster_cell_cycle Cell Cycle Regulation Tranilast Tranilast TGFβ TGFβ Tranilast->TGFβ Suppresses PDGFR PDGFR Tranilast->PDGFR Inhibits binding p53 p53 Tranilast->p53 Induces p21 p21 Tranilast->p21 Induces ECM ECM Tranilast->ECM Reduces production PDGF PDGF PDGF->PDGFR Estrogen Estrogen ER ER Estrogen->ER TGFβR TGFβR TGFβ->TGFβR MAPK MAPK PDGFR->MAPK PI3K PI3K PDGFR->PI3K ER->MAPK ER->PI3K Smad Smad TGFβR->Smad Proliferation Proliferation MAPK->Proliferation Stimulates PI3K->Proliferation Stimulates Smad->Proliferation Stimulates Smad->ECM Stimulates p53->p21 CDK2 CDK2 p21->CDK2 Inhibits CDK2->Proliferation Promotes subcluster subcluster cluster_effects cluster_effects

Diagram 1: Molecular mechanisms of Tranilast in uterine leiomyoma cells. Tranilast (yellow) targets multiple pathways to inhibit proliferation and extracellular matrix production.

The experimental workflow for evaluating Tranilast effects on uterine leiomyoma cells encompasses multiple complementary approaches:

G cluster_assays Assessment Assays cluster_proliferation Proliferation Methods cluster_molecular Molecular Methods Start Leiomyoma Tissue Collection CellCulture Primary Cell Culture Establishment Start->CellCulture Treatment Tranilast Treatment (10-300 μM, 24-72h) CellCulture->Treatment Proliferation Proliferation Assays Treatment->Proliferation CellCycle Cell Cycle Analysis Treatment->CellCycle Molecular Molecular Analysis Treatment->Molecular ECM ECM Production Treatment->ECM MTT MTT Metabolic Assay Proliferation->MTT EdU EdU DNA Synthesis Proliferation->EdU Counting Direct Cell Counting Proliferation->Counting DataInt Data Integration and Interpretation CellCycle->DataInt Western Western Blot Molecular->Western PCR qRT-PCR Molecular->PCR Flow Flow Cytometry Molecular->Flow ECM->DataInt MTT->DataInt EdU->DataInt Counting->DataInt Western->DataInt PCR->DataInt Flow->DataInt

Diagram 2: Comprehensive workflow for evaluating Tranilast effects on uterine leiomyoma cells.

Conclusion

These application notes provide a comprehensive framework for evaluating the effects of this compound on uterine leiomyoma cell proliferation using standardized, reproducible methods. The protocols outlined incorporate multiple assessment approaches that capture different aspects of Tranilast's mechanism of action, from direct antiproliferative effects through cell cycle arrest to inhibition of extracellular matrix production. The dose-dependent response of leiomyoma cells to Tranilast (10-300 μM) with maximal effects typically observed at higher concentrations within this range provides a therapeutic window for further investigation.

When implementing these protocols, researchers should consider the inherent limitations of in vitro systems and complement these studies with appropriate in vivo models to validate findings. Furthermore, the multifaceted mechanism of Tranilast action—simultaneously targeting proliferation, fibrosis, and growth factor signaling—suggests its potential as part of combination therapies for uterine leiomyomas. As research in this area advances, these protocols can be adapted to explore synergistic effects with other therapeutic agents and to identify biomarkers predictive of treatment response.

References

Comprehensive Application Notes and Protocols: Tranilast for Post-ESD Esophageal Stenosis Prevention

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Endoscopic submucosal dissection (ESD) has emerged as a standard minimally invasive treatment for early esophageal cancers, offering significant advantages over traditional surgical approaches by preserving the esophageal organ and enabling faster patient recovery. However, esophageal stenosis (stricture formation) remains a frequent and debilitating complication following extensive mucosal resection, particularly when procedures involve ≥3/4 of the esophageal circumference. This adverse effect occurs in approximately 70-90% of high-risk cases and approaches 100% after complete circumferential resections, substantially impacting patient quality of life through symptoms like dysphagia, nausea, and vomiting [1] [2]. The pathophysiological process involves a complex wound healing response characterized by excessive fibrosis and tissue remodeling during mucosal repair, driven largely by transforming growth factor-beta (TGF-β) mediated pathways and persistent inflammation [3] [2].

Tranilast (N-3,4-dimethoxycinnamoyl-anthranilic acid), initially developed as an anti-allergic agent, has demonstrated potential in preventing this fibrotic complication through its multifaceted mechanisms of action. While currently approved in Japan, South Korea, and China for conditions including bronchial asthma, keloids, and hypertrophic scars, its application for preventing esophageal stenosis represents an emerging off-label use supported by growing preclinical and clinical evidence [4] [3] [5]. This document provides comprehensive application notes and experimental protocols to facilitate further research and development of tranilast for this challenging clinical complication.

Tranilast Pharmacology and Mechanism of Action

Tranilast exerts its anti-fibrotic and anti-inflammatory effects through multiple complementary pathways that target key processes in stenosis development. The drug primarily functions as a transforming growth factor-beta (TGF-β) inhibitor, suppressing both the expression and activity of this central mediator of fibrogenesis [3]. Additionally, tranilast demonstrates mast cell stabilization properties and inhibits histamine release from these immune cells, thereby reducing the initial inflammatory cascade that promotes excessive collagen deposition and tissue remodeling [5].

Recent research has identified another significant molecular target: tranilast acts as a TRPV2 inhibitor (transient receptor potential vanilloid 2), which appears particularly relevant in esophageal squamous cell carcinoma contexts. TRPV2 channels are highly expressed in cancer stem cells, and their inhibition may contribute to enhanced efficacy when combined with conventional chemotherapy agents [6]. The drug also directly inhibits fibroblast proliferation and collagen deposition through interference with inflammatory cytokine release and extracellular matrix synthesis, ultimately preventing the excessive scar tissue formation that characterizes esophageal strictures [3] [5].

Table 1: Comprehensive Overview of Tranilast's Mechanisms of Action

Mechanism Biological Impact Relevance to Esophageal Stenosis
TGF-β inhibition Suppresses fibroblast activation & differentiation Reduces collagen production & tissue fibrosis
Mast cell stabilization Decreases histamine & cytokine release Attenuates early inflammatory phase
TRPV2 channel inhibition Affects calcium signaling & cell proliferation Potential synergy with chemotherapy
Anti-inflammatory activity Reduces IL-6, TNF-α, and other pro-inflammatory mediators Limits chronic inflammation driving fibrosis
Fibroblast proliferation inhibition Directly blocks collagen overproduction Prevents extracellular matrix accumulation

Efficacy Data and Comparative Prevention Strategies

Bayesian Network Meta-Analysis Findings

A comprehensive Bayesian network meta-analysis published in 2025 evaluated 23 studies encompassing 1,271 patients and 11 different interventions for preventing post-ESD esophageal stenosis. This rigorous statistical analysis revealed that eight interventions demonstrated significant efficacy compared to control approaches. The analysis examined multiple outcomes including stenosis rates (primary outcome) and the number of endoscopic balloon dilation (EBD) sessions required post-stenosis (secondary outcome) [7].

The findings positioned several tranilast-containing regimens among the effective approaches. Specifically, the combination of oral tranilast with preemptive endoscopic balloon dilatation (PEBD) demonstrated remarkable efficacy with an odds ratio of 0.08 (95% CrI: 0.01-0.77) for stenosis prevention. While tranilast monotherapy was not individually evaluated in this analysis, its inclusion in effective combination regimens underscores its potential value in multimodal prevention strategies [7].

Table 2: Comparative Efficacy of Esophageal Stenosis Prevention Strategies Based on Network Meta-Analysis

Intervention Odds Ratio for Stenosis (95% CrI) Mean Difference in EBD Sessions (95% CrI) Efficacy Ranking
OHA (oral hydrocortisone + aluminum phosphate) 0.02 (0.00-0.11) Not significant 1
PGA + ST 0.02 (0.00-0.23) -5.78 (-11.04 to -1.21) 2
OT + PEBD (Tranilast combination) 0.08 (0.01-0.77) Not reported 3
BT (botulinum toxin) 0.10 (0.03-0.32) -2.16 (-4.12 to -0.40) 4
ST (steroid) 0.08 (0.01-0.67) Not significant 5
OS (oral steroid) 0.11 (0.05-0.28) -6.18 (-9.43 to -3.38) 6
ETI + OS 0.17 (0.07-0.42) -3.27 (-5.37 to -0.72) 7
ETI 0.18 (0.11-0.30) -3.81 (-5.74 to -1.99) 8
Safety and Tolerability Profile

Understanding tranilast's safety profile is essential for clinical application and research protocol development. The drug has demonstrated generally favorable tolerability in clinical use, with most adverse effects being manageable and reversible. However, specific safety considerations warrant attention in both research and clinical settings [6] [5].

Table 3: Tranilast Safety Profile and Management Considerations

Safety Parameter Findings/Incidence Management Recommendations
Hepatic effects Elevated transaminases (3× ULN in ~11%) Regular liver function monitoring; dose adjustment if needed
Hematological effects Leukopenia, thrombocytopenia, anemia Complete blood count monitoring throughout treatment
Renal effects Occasional kidney dysfunction Renal function assessment pre-treatment and periodically
Drug interactions Warfarin contraindication; UGT1A1 inhibition Comprehensive medication review; avoid concurrent use
Special populations Contraindicated in pregnancy/lactation Pregnancy testing in premenopausal women; effective contraception
Common side effects Urinary frequency, gastrointestinal discomfort, rash Symptomatic management; typically self-limiting

Detailed Clinical Protocol: Neoadjuvant Tranilast for Advanced ESCC

Phase I/II Trial Design and Patient Selection

An ongoing prospective phase I/II clinical trial is currently investigating the safety and efficacy of tranilast in combination with conventional preoperative adjuvant chemotherapy for advanced esophageal squamous cell carcinoma (ESCC). This study employs a single-arm, open-label design with historical controls and aims to enroll 56-59 patients aged 20-74 years with clinically diagnosed Stage II or III ESCC [6].

Inclusion criteria comprise: histologically proven ESCC; clinical Stage II/III (Japanese Classification); candidates for radical esophagectomy; age 20-74; ECOG performance status 0-2; adequate organ function (creatinine ≤1.2 mg/dL, bilirubin ≤1.2 mg/dL, WBC ≥4000 cells/mm³, platelet count ≥100,000 cells/mm³, PaO₂ ≥70 torr); and ability to provide informed consent. Exclusion criteria include: prior chemotherapy/radiation within one year; actively bleeding tumors; significant cardiac history (MI, heart failure, cerebrovascular disease within 6 months); uncontrolled asthma; recent major surgery; tranilast allergy; pregnancy/lactation; potential drug interactions; recent transfusions; and concurrent warfarin therapy [6].

Dosing Regimen and Endpoints

The interventional regimen consists of preoperative adjuvant chemotherapy with two cycles of combination therapy administered every three weeks. Each cycle includes: cisplatin (80 mg/m² IV on day 1), 5-fluorouracil (800 mg/m² IV on days 1-5), and tranilast (200-600 mg/day orally on days 1-21) [6].

The phase I component utilizes a standard 3+3 dose escalation design to determine the maximum tolerated dose (MTD) of tranilast in this combination regimen. The protocol initiates at 200 mg/day tranilast with the first three patients, increasing to 300 mg/day and eventually 600 mg/day if dose-limiting toxicities (DLTs) are not observed. DLTs are defined as severe toxicities (CTCAE grade 4 or 5), excluding expected hematological side effects of chemotherapy like neutropenia, thrombocytopenia, stomatitis, and diarrhea [6].

The primary endpoint for the phase II component is pathological therapeutic effect, evaluated according to tumor regression grade (2 or 3) in the Japanese Classification of Esophageal Cancer. Secondary endpoints include objective response rate, safety of preoperative adjuvant chemotherapy, recurrence-free survival, and overall survival. The statistical design expects an improvement from 19% (historical control) to 34% in pathological response rates, requiring 48 evaluable patients with alpha=0.05 and beta=0.2, expanded to 50 to account for potential dropouts [6].

Preclinical Experimental Models and Protocols

Rat Model of ESD-Induced Esophageal Stricture
5.1.1 Surgical Procedure and Animal Preparation

A novel rat model simulating ESD-induced benign esophageal stricture has been developed that provides a reproducible platform for evaluating potential preventive interventions like tranilast. The protocol utilizes male Sprague-Dawley rats (300-350g) randomly allocated to mucosal resection or sham-operated groups (n=8 each). Following a 12-hour fasting period, animals are anesthetized with intramuscular injection of atropine sulfate (0.05 mg/kg), xylazine (10 mg/kg), and a tiletamine-zolazepam mixture (50 mg/kg) [8].

The surgical approach involves a median abdominal incision to access the distal esophagus, followed by a 3-mm incision in the muscularis propria approximately 10 mm from the esophagogastric junction. The underlying mucosa is carefully separated and exteriorized through this incision, and a 3/4 circumferential mucosal resection (5 mm length) is performed. The muscularis propria incision is then closed with continuous 7-0 polyglycolic acid absorbable sutures, and the abdominal wall is closed in two layers with 4-0 silk sutures [8].

5.1.2 Postoperative Monitoring and Evaluation

Postoperative care includes initial fasting followed by a liquid diet for 3 days before transitioning to solid food. Animals requiring dietary modification receive semi-solid or liquid alternatives based on clinical condition. Comprehensive assessment of stricture development includes daily monitoring of dysphagia using a standardized scoring system (0=normal diet to 4=complete dysphagia), weekly body weight measurements, and esophagography at 2 weeks post-procedure to quantify luminal diameter [8].

Upon sacrifice at the experimental endpoint (typically 2-4 weeks), esophageal tissue undergoes systematic histopathological evaluation including hematoxylin and eosin staining for inflammation grading and microvessel quantification, Masson's trichrome staining for assessment of muscularis propria damage and collagen deposition, and immunohistochemical staining for α-smooth muscle actin (α-SMA) to evaluate myofibroblast activation and fibrosis development [8].

Chemical Injury Model for Esophageal Stricture

An alternative chemical cauterization model establishes esophageal strictures through localized NaOH application. This approach utilizes varying concentrations of sodium hydroxide (5-50%) applied internally to the distal esophagus of rats. Research has determined that 30% NaOH represents the optimal concentration for establishing a survivable yet consistent stricture model, balancing efficacy with acceptable mortality rates [9] [10].

In this protocol, rats are anesthetized and receive focal application of NaOH solution to the distal esophagus via a carefully positioned catheter. Survival rates, body weight gain, symptomatic presentation, and histopathological changes are monitored over 28 days. This model produces reproducible stricture formation with characteristic inflammation, tissue damage, and subsequent fibrosis that mimics the clinical progression of caustic injury-induced esophageal strictures [9].

Research Applications and Development Pathways

The experimental and clinical data supporting tranilast for esophageal stenosis prevention suggests several promising research applications and development pathways. For mechanistic studies, researchers can utilize the described animal models to elucidate tranilast's effects on specific molecular pathways involved in fibrosis development, particularly its modulation of TGF-β signaling, TRPV2 channels in cancer stem cells, and inflammatory cytokine networks [3] [6].

For translational development, the phase I/II clinical trial protocol provides a framework for evaluating tranilast in combination with other prevention strategies, such as steroid administration or endoscopic balloon dilation. The Bayesian network meta-analysis identifying effective combination approaches offers rational direction for these multimodal investigations [7]. Additionally, formulation optimization represents a valuable research avenue, particularly developing localized delivery systems that could maximize tranilast concentration at the injury site while minimizing systemic exposure and potential adverse effects [1] [2].

The following diagram illustrates the key mechanistic pathways and research applications for tranilast in esophageal stenosis prevention:

Tranilast: Mechanisms and Research Applications A ESD Procedure B Inflammatory Phase (Mast cell activation, cytokine release) A->B F Esophageal Stenosis C Fibrotic Phase (TGF-β signaling, fibroblast proliferation) B->C D Tissue Remodeling (Collagen deposition, ECM accumulation) C->D D->F E Tranilast Mechanisms G Mast Cell Stabilization E->G H TGF-β Inhibition E->H I TRPV2 Channel Blockade E->I J Fibroblast Proliferation Inhibition E->J K Combination Therapies (Steroids, PGA sheets, EBD) E->K L Formulation Development (Local delivery systems) E->L M Biomarker Identification (Predictive response markers) E->M N Clinical Translation (Phase I/II trial designs) E->N G->B Inhibits H->C Suppresses I->C Modulates J->D Reduces

Conclusion

Tranilast represents a promising therapeutic candidate for preventing post-ESD esophageal stenosis through its multifaceted effects on inflammatory and fibrotic pathways. The experimental protocols and application notes provided herein offer researchers comprehensive frameworks for further investigating this application, from preclinical modeling to clinical trial design. As current evidence suggests particular efficacy in combination approaches, future research should prioritize optimizing multimodal prevention strategies that integrate tranilast with other effective interventions like steroid administration or mechanical dilation. With continued systematic investigation, tranilast could significantly impact clinical management of this challenging complication, ultimately improving quality of life for patients undergoing curative ESD procedures for early esophageal cancer.

References

Application Notes: Tranilast Sodium in Cancer Stem Cell Mammosphere Formation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tranilast and Cancer Stem Cells

Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid), originally developed as an anti-allergic medication, has demonstrated significant anti-proliferative properties against various cancer types, including specific efficacy against cancer stem cells (CSCs). CSCs represent a subpopulation within tumors that exhibit self-renewal capability and enhanced resistance to conventional chemotherapy, contributing to tumor recurrence and metastasis. The mammosphere formation assay serves as a fundamental in vitro method for evaluating CSC functional properties, as CSCs from breast cancer specimens can proliferate in suspension to form these characteristic three-dimensional structures. Tranilast has shown promising activity in targeting breast CSCs through multiple molecular pathways, including the transforming growth factor-beta (TGF-β) signaling pathway and aryl hydrocarbon receptor (AHR) activation, providing a compelling rationale for its therapeutic application in treatment-resistant breast cancer [1] [2] [3].

The particular significance of Tranilast lies in its demonstrated efficacy against triple-negative breast cancer (TNBC) CSCs, which represent a clinical challenge due to their lack of established molecular targets and aggressive clinical behavior. Research indicates that Tranilast can effectively inhibit CSCs derived from various breast cancer subtypes, including those selected for chemotherapy resistance, suggesting its potential application in addressing treatment failure and disease recurrence. These application notes provide detailed methodologies for evaluating Tranilast's effects on CSC mammosphere formation and related functional assays, along with comprehensive data analysis and mechanistic insights to support further research and development efforts [2] [4] [3].

Mechanism of Action

Dual Pathway Inhibition

Tranilast exerts its anti-CSC effects through two primary molecular pathways that converge to inhibit stemness properties and induce cell cycle arrest. The diagram below illustrates these interconnected mechanisms:

G Tranilast Dual Mechanism of Action in Cancer Stem Cells cluster_TGF TGF-β Pathway cluster_AHR Aryl Hydrocarbon Receptor Pathway Tranilast Tranilast TGF_Receptor TGF-β Receptor Activation Tranilast->TGF_Receptor AHR AHR Binding & Activation Tranilast->AHR Smad2 Smad2 Phosphorylation TGF_Receptor->Smad2 p21 p21 Gene Activation Smad2->p21 CellCycle Cell Cycle Arrest (G0/G1) p21->CellCycle Migration Reduced Migration & Invasion p21->Migration Proliferation Inhibited CSC Proliferation CellCycle->Proliferation NuclearTrans Nuclear Translocation AHR->NuclearTrans CDK4 CDK4 Binding Inhibition AHR->CDK4 CYP1A1 CYP1A1 Expression NuclearTrans->CYP1A1 Stemness Stemness Marker Reduction CDK4->Stemness CDK4->Proliferation Sphere Mammosphere Formation Inhibition Stemness->Sphere

The TGF-β signaling pathway represents one key mechanism through which Tranilast inhibits CSC proliferation. Research has demonstrated that Tranilast activates the TGF-β response element in the p21 promoter region, specifically between -74 and -83 bp, which is sufficient for transcriptional activation. This activation leads to Smad2 phosphorylation and subsequent cell cycle arrest at the G0/G1 phase through p21 induction, a potent cyclin/cyclin-dependent kinase (CDK) inhibitor. The critical dependence on TGF-β signaling was confirmed through transfection experiments with ΔkT/βRII, a truncated form of TGF-β type II receptor that exerts a dominant-negative effect, which substantially suppressed Tranilast-mediated signaling [1].

Simultaneously, Tranilast functions as an aryl hydrocarbon receptor (AHR) agonist, binding to AHR and inducing its translocation to the nucleus. This activation stimulates CYP1A1 expression (a classic marker of AHR activation) and inhibits AHR binding to CDK4, resulting in cell cycle arrest. Critically, studies have demonstrated that AHR knockdown with siRNA or pharmacological blockade with AHR antagonists completely abrogates Tranilast's anti-proliferative and anti-mammosphere activities, confirming the essential role of this pathway. Furthermore, drug-surviving CSCs (D-CSCs) express higher AHR levels than non-CSC populations, potentially explaining their enhanced sensitivity to Tranilast treatment [2] [4].

Mammosphere Formation Inhibition Assay

Experimental Workflow

The mammosphere formation assay represents a cornerstone method for evaluating CSC functional properties and assessing Tranilast efficacy. The comprehensive workflow below outlines the key procedural stages:

G Mammosphere Formation Assay Workflow cluster_cellprep Cell Preparation Phase cluster_sphere Mammosphere Culture Phase cluster_analysis Analysis Phase CellSource Cell Source Selection: - Primary breast cancer cells - Established cell lines (MDA-MB-231, BT474) - Drug-surviving CSCs (D-CSCs) Dissociation Enzymatic Dissociation (collagenase IV + DNase) CellSource->Dissociation Filtration Filtration through 100-mesh sieve Dissociation->Filtration Fibroblast Fibroblast removal by repeated adherence Filtration->Fibroblast Media Serum-Free Medium Preparation: - DMEM/F12 + B27 supplement - EGF (20 ng/mL) + bFGF (10 ng/mL) - Insulin-transferrin-selenium Fibroblast->Media Seeding Low-Adherence Plating: 500-1,000 cells/cm² in ultra-low attachment plates Media->Seeding Treatment Tranilast Treatment: 50-400 μM concentrations Vehicle control (DMSO) Seeding->Treatment Incubation Incubation: 37°C, 5% CO₂ for 7-14 days Treatment->Incubation Counting Mammosphere Counting: >50-60 μm diameter threshold Incubation->Counting Imaging Imaging and Size Measurement Counting->Imaging Passaging Optional: Secondary Mammosphere Formation Imaging->Passaging Analysis Stem Cell Marker Analysis (ALDH, CD44, CD24) Imaging->Analysis

Detailed Protocol
3.2.1 Cell Preparation and Culture
  • Cell Sources: Utilize primary breast cancer cells isolated from patient specimens or established breast cancer cell lines such as MDA-MB-231 (triple-negative), BT474 (HER-2+), or MCF-7 (ER+). For drug resistance studies, generate drug-surviving CSCs (D-CSCs) by continuous culture with chemotherapeutic agents like mitoxantrone (50-100 nM for 2-4 weeks) [2] [5].
  • Primary Cell Isolation: Mince fresh breast cancer specimens and digest overnight in DMEM/F12 medium containing collagenase type IV (1 mg/mL) and DNase (1 mg/mL) with 2% FBS at 37°C. Prepare single-cell suspension by filtration through a 100-mesh sieve and remove fibroblasts by repeated adherence technique [5].
  • Mammosphere Culture Medium: Prepare serum-free DMEM/F12 medium supplemented with B27 supplement (1X), epidermal growth factor (EGF, 20 ng/mL), basic fibroblast growth factor (bFGF, 10 ng/mL), and insulin-transferrin-selenium cocktail. This specialized formulation enriches for stem-like cells by preventing differentiation [5] [6].
  • Plating and Treatment: Plate cells at density of 500-1,000 viable cells/cm² in ultra-low attachment plates. Add Tranilast (50-400 μM) or vehicle control (DMSO, not exceeding 0.1%) immediately after plating. Incubate at 37°C with 5% CO₂ for 7-14 days without disturbing [2].
3.2.2 Assessment and Analysis
  • Mammosphere Quantification: After 7-14 days, count mammospheres under inverted microscope using >50-60 μm diameter as threshold. Calculate mammosphere formation efficiency (MFE) as: (number of mammospheres / number of cells plated) × 100 [2] [5].
  • Secondary Mammosphere Formation: Collect primary mammospheres by gentle centrifugation (800 rpm for 5 min), dissociate with trypsin-EDTA or accutase, and replate in mammosphere culture conditions without Tranilast to assess self-renewal capacity [2].
  • Viability Assessment: For dissociated mammospheres, evaluate cell viability using trypan blue exclusion or MTT assay according to standard protocols [6].
  • Stem Cell Marker Analysis: Analyze CSC markers by flow cytometry using CD44hiCD24lo profile or ALDH1 activity via ALDEFLUOR assay. For gene expression, quantify Oct-4, Sox2, Nanog, and Klf4 by qRT-PCR [2] [5].

Quantitative Profiling of Tranilast Efficacy

Anti-CSC Activity Across Breast Cancer Subtypes

Table 1: Tranilast Efficacy in Mammosphere Formation Assays Across Breast Cancer Models

Cell Type/Model Tranilast Concentration Exposure Duration Inhibition Efficacy Key Observations Reference
MDA-MB-231 (TNBC) parental 200 μM 7 days ~70% reduction in primary mammospheres Marked reduction in mammosphere size and number; dissociation of existing mammospheres [2]
BT474 (HER-2+) parental 200 μM 14 days ~65% reduction in secondary mammospheres Significant inhibition of both primary and secondary mammosphere formation [2]
MDA-MB-231 D-CSCs (mitoxantrone-selected) 200 μM 7-10 days >80% inhibition Enhanced efficacy against drug-resistant CSCs; reduced ALDH, c-kit, Oct-4 expression [2] [4]
Primary breast cancer mammospheres 200-400 μM 10-14 days 60-75% reduction Associated with downregulation of Sox2, Oct-4, Nanog [5]
SUM149 (TNBC) D-CSCs 200 μM 7 days ~70% inhibition Effective against triple-negative CSCs; reduced ABCG2 expression [2]
In Vivo Efficacy and Metastasis Inhibition

Table 2: In Vivo Efficacy of Tranilast in CSC-Derived Metastasis Models

Model System Tranilast Dosage Administration Route Efficacy Outcomes Molecular Correlates Reference
NOD-SCID mice injected with MDA-MB-231 D-CSCs 300 mg/kg/day Oral gavage >90% reduction in lung metastasis Reduced stem cell marker expression; increased AHR activation [2] [3]
BALB/c mice implanted with 4T1 cells in mammary fat pads 300 mg/kg/day Oral gavage 50% reduction in primary tumor growth; >90% reduction in lung metastasis Inhibition of TGF-β signaling; reduced EMT [3]
SCID mice implanted with LANCaP-SF prostate cancer cells 100-200 mg/kg/day Intraperitoneal Dose-dependent tumor volume reduction (up to 60%) Induction of apoptosis and necrosis in tumor tissues [3]

Additional Methodologies

Drug-Surviving CSC (D-CSC) Generation

To generate D-CSCs for evaluating Tranilast efficacy against treatment-resistant populations:

  • Culture breast cancer cells in complete medium containing mitoxantrone (50-100 nM) for 2-4 weeks, replacing drug-containing medium every 3-4 days.
  • Validate CSC enrichment by assessing increased expression of ALDH, c-kit, Oct-4, and ABCG2 compared to parental cells.
  • Confirm functional CSC properties through enhanced mammosphere formation efficiency and chemo-resistance profiling [2].
AHR Activation Assessment

To verify AHR-dependent mechanisms of Tranilast:

  • Nuclear Translocation: Perform immunofluorescence staining for AHR localization pre- and post-Tranilast treatment (200 μM, 2-6 hours).
  • CYP1A1 Expression: Measure CYP1A1 mRNA or protein levels by qRT-PCR or Western blot after 24-hour Tranilast treatment as marker of AHR activation.
  • AHR Knockdown: Transfert cells with AHR-specific siRNA prior to Tranilast treatment to confirm mechanism specificity.
  • Receptor Binding: Use competitive binding assays with known AHR antagonists to validate direct receptor engagement [2] [4].

Troubleshooting and Technical Considerations

  • Low Mammosphere Formation Efficiency: Optimize cell plating density, verify growth factor activity (fresh aliquots), and ensure complete serum-free conditions using validated low-attachment plates.
  • Variable Tranilast Efficacy: Prepare fresh Tranilast stock solutions in DMSO and confirm final concentration verification via HPLC if needed. Ensure consistent pH (7.2-7.4) as Tranilast solubility is pH-dependent.
  • D-CSC Stability: Maintain consistent drug selection pressure and periodically validate stemness markers through functional assays. Cryopreserve early passage D-CSCs to maintain consistent experimental conditions.
  • AHR Pathway Validation: Include positive controls (e.g., TCDD for AHR activation) and negative controls (AHR antagonist) in parallel experiments to confirm pathway specificity.

Conclusion

Tranilast demonstrates significant potential as a therapeutic agent against breast CSCs, particularly for aggressive and treatment-resistant subtypes like triple-negative breast cancer. Through its dual mechanisms of action involving both TGF-β signaling and AHR activation, Tranilast effectively inhibits mammosphere formation, reduces stemness marker expression, and prevents metastasis in preclinical models. The protocols outlined in these application notes provide comprehensive methodologies for evaluating Tranilast efficacy in targeting CSCs, with particular utility for researchers investigating novel approaches to overcome chemotherapy resistance in breast cancer. Further clinical validation is warranted to establish Tranilast's potential for translation into combination treatment regimens for breast cancer patients.

References

Improving Tranilast sodium solubility in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies & Excipients

The table below summarizes effective approaches and components for enhancing Tranilast's aqueous solubility.

Approach/Excipient Function/Role Reported Formulation Context Key Findings/Effect
Cocrystallization [1] Alters crystal structure to improve solubility Solid dispersions with coformers (e.g., Urea, Nicotinamide) Solubility in phosphate buffer (pH 6.8) increased by 1.6 to 2.0 times compared to pure Tranilast
Polyvinylpyrrolidone (PVP) [2] Polymer for solubilization and stabilization Aqueous solutions (e.g., eye drops, injections) Prevents precipitation and enhances stability in solution
Surfactants (Polysorbate 80) [2] Increases wetting and dispersion Aqueous solutions combined with PVP and basic substances Improves dissolution and maintains the drug in solution
Basic Substances (Borax, Sodium Phosphate) [2] pH adjustment to enhance solubility Aqueous solutions Creates a favorable alkaline environment for Tranilast dissolution
Complexation Agents (SBE-β-CD) [3] Forms soluble inclusion complexes Pre-clinical solution formulations Achieved solubility of 5 mg/mL (15.28 mM) in 30% SBE-β-CD

Experimental Protocol: Aqueous Solution Preparation

Based on a patent for Tranilast aqueous preparation (JPH02264716A), here is a detailed methodology you can adapt [2].

  • Solution Preparation:

    • Dissolve 1 part of Tranilast and 0.5 to 5 parts of Polyvinylpyrrolidone (PVP) in a suitable solvent (e.g., water-miscible organic solvent).
    • Add a basic substance (e.g., Borax or Sodium Phosphate) and a surfactant (e.g., Polysorbate 80).
    • Optionally, include preservatives (e.g., Benzalkonium Chloride) and stabilizers (e.g., EDTA).
    • Adjust the pH to an alkaline range (e.g., 7.5 - 9.0) to improve solubility.
    • Make up the volume with purified water and mix thoroughly.
  • Characterization and Analysis:

    • Solubility Measurement: Use methods like shake-flask followed by HPLC or UV-Vis spectroscopy to quantify dissolved Tranilast.
    • Stability Testing: Monitor the formulation for precipitation, pH changes, and chemical degradation under various storage conditions (e.g., 4°C, 25°C) over time. The patent indicates that formulations with PVP showed no precipitation after 7 days at 60°C [2].

The following workflow diagram outlines the key stages of this experimental protocol.

Start Start: Prepare Excipients A Dissolve Tranilast & PVP in Solvent Start->A B Add Basic Substance (e.g., Borax, Na Phosphate) A->B C Add Surfactant (e.g., Polysorbate 80) B->C D Add Preservatives & Stabilizers (Optional) C->D E Adjust pH to Alkaline Range (7.5-9.0) D->E F Make up to Volume with Purified Water E->F G Final Solution: Mix Thoroughly F->G

Troubleshooting Common Issues

  • Problem: Precipitation of Tranilast in Solution

    • Possible Cause: The concentration exceeds the solubility limit of the current formulation, or the pH has shifted.
    • Solution: Increase the concentration of solubilizing agents (PVP, surfactants). Re-check and adjust the pH to the alkaline range. Consider using a more effective complexing agent like SBE-β-CD [3].
  • Problem: Poor Solubility in Pure Aqueous Buffer

    • Possible Cause: The intrinsic solubility of Tranilast is very low [3].
    • Solution: Cocrystallization is a proven strategy. As reported, cocrystals with nicotinamide and urea can significantly enhance solubility in phosphate buffer at pH 6.8 [1].
  • Problem: Low Solubility in Pre-clinical Dosing Vehicles

    • Possible Cause: The selected vehicle is not optimal.
    • Solution: Refer to pre-clinical solubility data. For example, a formulation of 5% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline can achieve concentrations ≥ 2.5 mg/mL [3].

Frequently Asked Questions

What is the core challenge in formulating Tranilast solutions? Tranilast is known to be almost insoluble in water and is photochemically unstable in solution [4] [3]. This necessitates the use of solubilizing agents, stabilizers, and protection from light.

Are there alternative solid forms to improve solubility? Yes. Research shows that cocrystals of Tranilast with coformers like urea, nicotinamide, and saccharin can improve its solubility and photostability profile [1] [4].

What analytical methods are used for characterization? Common techniques include Infrared (IR) spectroscopy, Thermogravimetric analysis (TGA), Differential scanning calorimetry (DSC), and X-ray diffraction (XRD) for solid forms like cocrystals [1]. For solutions, HPLC is standard for quantifying concentration and stability.

Pathways for Solubilization

The diagram below illustrates the multiple formulation pathways available for enhancing Tranilast's solubility.

Start Tranilast Low Aqueous Solubility A pH Modification Start->A Use Basic Substances B Surfactant Use Start->B e.g., Polysorbate 80 C Polymer Complexation Start->C e.g., PVP D Cocrystal Formation Start->D e.g., with Nicotinamide E Cyclodextrin Complexation Start->E e.g., SBE-β-CD Goal Goal: Soluble Tranilast Formulation A->Goal B->Goal C->Goal D->Goal E->Goal

References

Tranilast sodium cocrystals with nicotinamide for stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to some frequently asked questions that may arise during your experimentation.

Q1: What performance improvements can I expect from a successful Tranilast-nicotinamide cocrystal? Based on published research, a successfully formed Tranilast-nicotinamide cocrystal demonstrates significant enhancements in key physicochemical properties compared to pure Tranilast [1].

Table 1: Key Performance Improvements of Tranilast-Nicotinamide Cocrystal

Property Improvement Reported Experimental Conditions
Solubility ~1.9 times increase In phosphate buffer at pH 6.8 [1]
Photostability ~92.9% drug remaining After 96 hours under fluorescent lamp irradiation (vs. 79.5% for pure Tranilast) [1]
Stoichiometry 1:1 (Tranilast : Nicotinamide) Confirmed by single-crystal structure analysis [1]

Q2: Why did my cocrystallization attempt fail to form a new solid phase? Failed cocrystallization is often due to issues with the intermolecular interaction between the API and the coformer.

  • Probable Cause: The primary cause is often an incorrect solution concentration or a non-optimal solvent system that prevents the necessary hydrogen bonds from forming efficiently.
  • Solution: The key is to facilitate the R22(8) hydrogen bond synthon between the amide group of nicotinamide and the complementary functional group of Tranilast [1]. Recrystallize both Tranilast and nicotinamide separately to ensure purity before attempting cocrystallization. Then, systematically screen solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or their mixtures) and use gentle evaporation rates to encourage slow crystal growth.

Q3: My cocrystals are forming, but the dissolution results are inconsistent. What could be wrong? Inconsistent dissolution often points to problems with the final solid's properties or the test itself.

  • Probable Cause 1: Polycrystallinity and Phase Purity. The batch may contain a mixture of cocrystals, pure API, and/or pure coformer, leading to variable dissolution rates.
  • Troubleshooting:
    • Characterize Thoroughly: Use Powder X-Ray Diffraction (PXRD) to confirm the formation of a new, unique crystalline phase that is distinct from the starting materials.
    • Check Thermal Behavior: Perform Differential Scanning Calorimetry (DSC). A sharp, single melting point different from the parents indicates a pure cocrystal phase.
  • Probable Cause 2: Particle Size Distribution. A wide variation in particle size can cause inconsistent surface area and dissolution rates.
  • Troubleshooting:
    • Control and document the milling or sieving process to ensure a consistent particle size distribution across batches.
    • Use microscopy (e.g., SEM) to visually confirm particle size and morphology.

Experimental Protocol: Cocrystal Preparation via Solvent Evaporation

The following methodology, adapted from successful studies, provides a reliable starting point for forming Tranilast-nicotinamide cocrystals [1] [2].

Objective: To prepare and characterize a 1:1 molar ratio cocrystal of Tranilast and Nicotinamide using the solvent evaporation method.

Materials:

  • Tranilast (Pure)
  • Nicotinamide (Pharmaceutical Grade)
  • Absolute Ethanol (or other suitable solvents for screening)

Procedure:

  • Weighing: Accurately weigh Tranilast and nicotinamide in a 1:1 molar ratio (e.g., 327 mg of Tranilast and 122 mg of nicotinamide) into a vial.
  • Dissolution: Add 25 mL of absolute ethanol. Heat the mixture to 80°C with continuous stirring until both compounds are completely dissolved.
  • Filtration: While the solution is still warm, filter it through a filter paper (e.g., 0.45 µm) into a clean crystallization dish to remove any insoluble particulates.
  • Evaporation: Allow the filtered solution to stand at room temperature for slow, uncontrolled evaporation. Protect the setup from light to prevent photodegradation.
  • Harvesting: Within 24-48 hours, yellow-colored crystals should form. Collect the solid product and dry it in a desiccator to remove any residual solvent.

The workflow below summarizes the key steps for cocrystal preparation and confirmation.

fsm Start Weigh Tranilast and Nicotinamide (1:1 Molar Ratio) Dissolve Dissolve in Solvent (Heat if needed) Start->Dissolve Filter Filter Warm Solution Dissolve->Filter Evaporate Allow Slow Evaporation at Room Temperature Filter->Evaporate Harvest Harvest and Dry Crystals Evaporate->Harvest Characterize Characterize Product (PXRD, DSC, FTIR) Harvest->Characterize

Analytical Characterization Guide

Confirming successful cocrystal formation requires multiple complementary techniques. The following table outlines the expected outcomes.

Table 2: Key Analytical Markers for Cocrystal Confirmation

Technique Observation for Pure Components Observation for Successful Cocrystal
PXRD Distinct set of diffraction peaks for Tranilast and nicotinamide. A new set of diffraction peaks that are different from both parent components [1] [2].
DSC Individual melting endotherms for Tranilast and nicotinamide. A single, new endothermic melting peak at a temperature different from the parents [1] [3].
FTIR Characteristic peaks for Tranilast (e.g., C=O) and nicotinamide (e.g., N-H) groups. Peak shifts or changes in shape, indicating formation of new hydrogen bonds (e.g., at ~1600 cm⁻¹ for C=O) [2] [3].

Key Considerations for Your Research

  • Focus on Neutral Tranilast: The foundational studies for Tranilast-nicotinamide cocrystals use the neutral acid form of Tranilast [1]. If you are working specifically with Tranilast sodium salt, the crystallization behavior, optimal solvents, and resulting crystal structure are likely to be different and will require de novo experimental screening.
  • Leverage Supramolecular Chemistry: The formation is driven by hydrogen bonds. Analyzing the potential for R22(8) heterosynthon formation between your API and coformer during the planning stage can increase success rates [1] [4].

References

Tranilast sodium inter-patient plasma concentration variation

Author: Smolecule Technical Support Team. Date: February 2026

Why Does Tranilast Plasma Concentration Vary So Much?

A primary cause for the high inter-patient variability in tranilast plasma levels is its very low solubility in water, which leads to inconsistent and incomplete absorption from the gastrointestinal tract [1]. The table below summarizes the key evidence and implications of this variability.

Evidence Context Observed Variation Implication for Research & Development
Clinical Trial (Restenosis Prevention) At a 600 mg/day dose, a 10-fold inter-patient variation (30-300 µmol/L) in plasma concentration was observed [1]. Standard oral dosing can lead to highly unpredictable and sub-therapeutic drug exposure in a significant portion of subjects.
Drug Physicochemical Properties Described as "almost insoluble in water" [1]. This fundamental property is a major root cause of absorption variability. Formulation strategies must focus on enhancing solubility and dissolution to improve bioavailability and reduce variability.

Troubleshooting Guide: Addressing Plasma Concentration Variability

Here is a structured approach to identify and mitigate the factors contributing to variable tranilast exposure in your experiments.

Troubleshooting Step Action Points & Methodologies

| 1. Evaluate Formulation Strategy | Investigate advanced formulation techniques to overcome poor solubility [1]:

  • Co-crystals/Salts: Consider using Tranilast Sodium (CAS# 104931-56-8) [2] or co-crystals with nicotinamide or other co-formers mentioned in patents [1].
  • Amorphous Solid Dispersions: These can significantly enhance dissolution rate and apparent solubility. | | 2. Consider Alternative Routes | For non-systemic targets (e.g., ocular tissues), topical application can bypass absorption variability. A study in rats showed topical eyelid application provided a 4.5-fold higher mean residence time in the eyeball compared to eye drops [3]. | | 3. Implement Robust Analytical Methods | Ensure accurate quantification of the active compound. A green spectrofluorimetric method using acriflavine has been validated for determining tranilast in pharmaceutical dosage forms [4]. |

Experimental Protocol: Spectrofluorimetric Determination of Tranilast

This detailed protocol is based on a published, green-validated method for quantifying tranilast, which can be useful for monitoring concentration in dissolution studies or formulated products [4].

  • Principle: The method is based on the quenching of the native fluorescence of Acriflavine (AC) upon forming an ion-association complex with tranilast.
  • Key Equipment: Fluorescence spectrophotometer, pH meter, ultrasonic bath.
  • Reagents:
    • Tranilast standard (purity ≥98%)
    • Acriflavine (AC) reagent, 2 × 10⁻⁶ M aqueous solution
    • Britton-Robinson (BR) buffer, pH 7.0
    • Ethanol (HPLC grade)
  • Procedure:
    • Preparation of Standard Solution: Accurately weigh 10 mg of tranilast and dissolve in 100 mL of ethanol to obtain a primary stock solution of 100 µg/mL. Prepare working standards by serial dilution.
    • Calibration Curve:
      • Transfer aliquots of working standard solutions (to final concentrations of 1.0–15.0 µg/mL) into a series of 10 mL volumetric flasks.
      • To each flask, add 1.2 mL of BR buffer (pH 7) and 1.0 mL of AC reagent (2 × 10⁻⁶ M).
      • Dilute to the mark with ethanol, mix well, and let stand for 5 minutes at room temperature.
    • Measurement:
      • Record the fluorescence intensity at an emission wavelength of 493 nm after excitation at 263 nm.
      • Measure against a simultaneously prepared blank (all reagents except tranilast).
    • Calculation:
      • Plot the decrease in fluorescence intensity (ΔF = F_blank - F_sample) against the final concentration of tranilast (µg/mL).
      • The method is linear in the specified range (r = 0.9998) with LOD and LOQ of 0.224 µg/mL and 0.679 µg/mL, respectively [4].

Visualizing the Variability Challenge and Solutions

The following diagram illustrates the core problem of tranilast variability and the primary strategies to address it, providing a clear logical workflow for your projects.

tranilast_variability Root Cause:\nPoor Aqueous Solubility Root Cause: Poor Aqueous Solubility Core Problem:\nHigh Inter-Patient\nPlasma Variability Core Problem: High Inter-Patient Plasma Variability Root Cause:\nPoor Aqueous Solubility->Core Problem:\nHigh Inter-Patient\nPlasma Variability Strategy 1:\nNovel Formulations Strategy 1: Novel Formulations Core Problem:\nHigh Inter-Patient\nPlasma Variability->Strategy 1:\nNovel Formulations Strategy 2:\nAlternative Routes Strategy 2: Alternative Routes Core Problem:\nHigh Inter-Patient\nPlasma Variability->Strategy 2:\nAlternative Routes Strategy 3:\nAnalytical QC Strategy 3: Analytical QC Core Problem:\nHigh Inter-Patient\nPlasma Variability->Strategy 3:\nAnalytical QC This compound Salt This compound Salt Strategy 1:\nNovel Formulations->this compound Salt Pharmaceutical Co-crystals Pharmaceutical Co-crystals Strategy 1:\nNovel Formulations->Pharmaceutical Co-crystals Topical Application\n(e.g., Eyelid Skin) Topical Application (e.g., Eyelid Skin) Strategy 2:\nAlternative Routes->Topical Application\n(e.g., Eyelid Skin) Validated Assays\n(e.g., Spectrofluorimetry) Validated Assays (e.g., Spectrofluorimetry) Strategy 3:\nAnalytical QC->Validated Assays\n(e.g., Spectrofluorimetry)

References

Mechanism of Action: How Tranilast Protects the Liver

Author: Smolecule Technical Support Team. Date: February 2026

Recent studies have elucidated that Tranilast's hepatoprotective effects are largely mediated through the LKB1-AMPK signaling pathway, a critical regulator of cellular energy and metabolism.

The diagram below illustrates this central pathway, which was demonstrated to be responsible for Tranilast's beneficial effects in models of non-alcoholic steatohepatitis (NASH) [1].

G Tranilast Tranilast LKB1 LKB1 Tranilast->LKB1 Promotes AMPK AMPK LKB1->AMPK Activates LipidDeposition LipidDeposition AMPK->LipidDeposition Inhibits Inflammation Inflammation AMPK->Inflammation Reduces Fibrosis Fibrosis AMPK->Fibrosis Suppresses

In this pathway, Tranilast promotes the deacetylation of Liver Kinase B1 (LKB1), leading to the activation of AMP-activated protein kinase (AMPK). Activated AMPK then acts to reduce hepatic lipid accumulation, inflammation, and fibrosis [1]. The critical evidence confirming this mechanism is that the beneficial effects of Tranilast were reversed when an AMPK inhibitor (Compound C) was co-administered in vivo [1].

Experimental Models & Efficacy Data

The efficacy of Tranilast has been demonstrated in robust, well-established preclinical models of liver disease. The table below summarizes key findings from a pivotal 2025 study [1].

Experimental Model Tranilast Dosage Key Efficacy Findings
HFHC Diet-induced NASH (Mimics human metabolic NASH) Not specified in abstract/graphical abstract Reduced hepatic steatosis, inflammation, and fibrosis [1].
MCD Diet-induced NASH (Classic inflammatory/fibrotic model) Not specified in abstract/graphical abstract Alleviated steatosis, inflammation, and fibrosis; effects blocked by AMPK inhibitor [1].
In Vitro PA/OA-induced steatosis (L02 cells & primary hepatocytes) Various concentrations (comprehensive screening) Remarkable inhibitory efficacy against lipid deposition [1].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the seminal study.

In Vivo Administration in NASH Models

This protocol is used to evaluate the therapeutic effect of Tranilast in a whole-organism context [1].

  • Animal Models: Use male C57BL/6J mice (8–10 weeks old).
  • NASH Induction: Employ either a High-Fat High-Cholesterol (HFHC) diet or a Methionine-Choline Deficient (MCD) diet for a period of 6 to 12 weeks to induce NASH.
  • Treatment: Administer Tranilast intraperitoneally or via oral gavage during the diet induction phase.
  • Validation: To confirm the role of the AMPK pathway, include a cohort co-treated with a known AMPK inhibitor (e.g., Compound C, #T6146 from Topscience).
  • Endpoint Analyses: Assess outcomes through:
    • Histology: Analyze liver tissues for fat (Oil Red O), inflammation (H&E), and fibrosis (Sirius Red) [1].
    • Biochemical Assays: Measure liver triglyceride (TG) content and plasma ALT/AST levels as markers of liver function and damage [2] [1].
    • Molecular Analysis: Use RNA sequencing and Western Blotting to confirm pathway activation (e.g., p-AMPK/AMPK ratio) [1].
In Vitro Assessment of Lipid Reduction

This protocol is for validating the direct anti-steatotic effect on liver cells [1].

  • Cell Culture: Utilize human hepatocyte cell lines (e.g., L02) or primary hepatocytes isolated from mouse liver.
  • Steatosis Induction: Treat cells with a mixture of Palmitic Acid (0.5 mM) and Oleic Acid (OA) to induce lipid accumulation. A control group should receive only fatty acid-free BSA (0.5%).
  • Treatment: Co-incubate cells with Tranilast at varying concentrations (e.g., 10-100 µM) alongside the PA/OA mixture.
  • Staining and Quantification: After 24 hours, stain intracellular lipids with BODIPY 493/503 or Oil Red O. Quantify the lipid content via fluorescence microscopy or by eluting and measuring the stained dye [1].

Critical Safety & Toxicity Considerations

While Tranilast shows therapeutic potential, it is crucial to be aware of its documented hepatotoxic effects at the clinical level. This paradoxical nature requires careful experimental design.

  • Clinical Evidence of Hepatotoxicity: In a large clinical trial, systemic administration of Tranilast caused elevated transaminases (more than 3x the upper limit of normal) in 11% of patients [3] [4]. Other reported adverse effects include anemia, kidney failure, and leukopenia [3].
  • Research Implications:
    • Dose Dependence: The hepatoprotective effects observed in NASH models are likely dose-dependent and context-specific. The therapeutic window must be carefully defined [1].
    • Meticulous Monitoring: In any in vivo study, it is essential to closely monitor standard liver function biomarkers (ALT, AST, ALP, Bilirubin) to capture any potential toxic response, even when investigating protective effects [2] [5].

Frequently Asked Questions (FAQs)

Q1: Is Tranilast approved for liver disease treatment? No. Tranilast is approved in Japan, South Korea, and China for conditions like bronchial asthma, keloids, and allergic conjunctivitis [6] [3] [7]. Its use for liver diseases is currently investigational and based on preclinical research [1].

Q2: What are the primary biomarkers to assess Tranilast's efficacy and toxicity in liver studies?

  • Efficacy in NASH: Focus on hepatic triglyceride content, histological scoring of steatosis/inflammation/fibrosis, and expression of genes related to lipid metabolism and inflammation [1].
  • General Hepatotoxicity: Monitor circulating levels of ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) as gold-standard markers of hepatocellular injury. Also consider ALP (Alkaline Phosphatase) and total bilirubin for a comprehensive view [2] [5].

Q3: The hepatotoxicity findings seem to contradict the hepatoprotective data. How should this be interpreted? This is not a simple contradiction but highlights the complex, dose-dependent and context-specific nature of drug effects. The protective mechanisms (e.g., LKB1-AMPK activation) may dominate in the context of metabolic stress in NASH models [1]. In contrast, the intrinsic toxic effects might manifest at different doses, in different disease states, or due to patient-specific factors (idiosyncrasy) [2] [3]. Your research should aim to characterize this balance.

References

Tranilast sodium and warfarin drug interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Drug Interaction Overview and Management

The core information on this interaction is summarized in the table below.

Aspect Details
Interaction Severity Contraindicated (Concomitant use is not recommended) [1] [2]
Documented Source Clinical trial protocol for tranilast explicitly excludes patients "currently being medicated with warfarin" [3].
Recommended Action Avoid concurrent use. If interaction is a research variable, implement stringent safety monitoring [4] [5].

Mechanism of Interaction and Clinical Evidence

Understanding the proposed mechanism and the strength of the evidence is crucial for risk assessment.

  • Suggested Mechanism: Evidence indicates that tranilast inhibits the enzyme UGT1A1 [1] [2]. This enzyme is part of the body's system for metabolizing and eliminating various substances. Inhibition of UGT1A1 is expected to interfere with the metabolism of warfarin, potentially increasing its blood concentration and the risk of bleeding. The following diagram illustrates this pathway.

G Warfarin Warfarin UGT1A1 UGT1A1 Warfarin->UGT1A1 Metabolism via InactiveMetabolites Inactive Metabolites UGT1A1->InactiveMetabolites Tranilast Tranilast Tranilast->UGT1A1 Inhibits

  • Clinical Justification: The exclusion of warfarin patients from a tranilast clinical trial is a standard safety measure to prevent potential adverse outcomes [3]. This provides a clear clinical consensus on the risk, suggesting that co-administration could lead to an over-anticoagulation response similar to what is observed in patients with impaired warfarin metabolism [6].

Safety Monitoring and Troubleshooting

For research settings where this interaction must be studied, rigorous monitoring is essential.

  • Enhanced INR Monitoring: If co-administration is unavoidable for a research protocol, increase the frequency of International Normalized Ratio (INR) monitoring significantly [4] [7] [8]. Warfarin's anticoagulant effect is highly variable, and the interaction with tranilast could cause a rapid and dangerous increase in INR.
  • Protocol for Over-Anticoagulation: Have a clear protocol for managing elevated INR, which may include:
    • Dose Holding: Temporarily discontinuing warfarin [5].
    • Vitamin K Administration: Using vitamin K to reverse warfarin's effects in cases of serious over-anticoagulation [8].
    • Investigational Support: In severe cases, fresh frozen plasma or prothrombin complex concentrates may be needed [8].

Key Considerations for Researchers

  • Warfarin's Narrow Window: Warfarin has a narrow therapeutic index, meaning the difference between an effective dose and a toxic one is small. Its metabolism is easily affected by other drugs, making it highly susceptible to interactions [9] [5].
  • Tranilast's Safety Profile: Be aware that tranilast itself has been associated with other adverse effects in clinical trials, including elevated liver enzymes (transaminases), anemia, and kidney dysfunction [1] [2]. These should be monitored independently.

Given the clear contraindication, the most critical step is to avoid the concurrent use of these drugs. If your research involves this interaction, robust safety monitoring and a clear management protocol are non-negotiable.

References

Incidence and Clinical Presentation of Elevated Transaminases

Author: Smolecule Technical Support Team. Date: February 2026

Elevations in liver transaminases are a documented systemic side effect of tranilast.

  • Clinical Trial Data: In a large, well-conducted clinical trial, systemic administration of tranilast caused elevated transaminases (specifically, levels three times the upper limit of normal) in 11% of patients [1]. This was the most prominent liver-related finding.
  • Preclinical Data: In contrast, a 2023 preclinical study on mice treated with tranilast (50 mg/kg/day) for two months reported no significant adverse effects on liver function. The study specifically noted no statistically significant changes in plasma levels of hepatocyte glutamic pyruvic transaminase (SGPT, also known as ALT) or alkaline phosphatase compared to the control group [2].

The table below summarizes the key findings on this adverse effect:

Context Population Dosage Incidence/Finding Severity
Clinical Trial [1] Humans Not Specified 11% of patients Transaminases >3x Upper Limit of Normal (ULN)
Preclinical Study [2] Mouse Model 50 mg/kg/day No significant adverse effects No significant change in SGPT/ALT

Mechanism of Hepatotoxicity

The exact biological target of tranilast is not fully known [1]. Current research suggests its primary mechanism of action involves the inhibition of the release of inflammatory mediators and the suppression of transforming growth factor-beta (TGF-β) signaling, which is crucial in fibrosis and cell proliferation [1] [3].

While the precise mechanism behind transaminase elevation is not detailed in the available literature, it is consistent with a pattern of drug-induced liver injury. The inhibition of the enzyme UGT1A1 by tranilast suggests a potential mechanism, as this can interfere with the metabolism of other drugs and endogenous compounds, potentially leading to hepatocyte stress or damage [1].

Technical FAQ & Troubleshooting Guide

Q1: How should transaminase levels be monitored in a preclinical study or clinical trial setting?

  • A: Regular blood monitoring is essential. A standard Liver Function Test (LFT) should be performed, which includes measuring ALT (Alanine Transaminase) and AST (Aspartate Transaminase) [4] [5]. The established protocol from clinical trials is to monitor for elevations exceeding three times the upper limit of normal [1]. Baseline measurements should be taken before initiating tranilast, with follow-up tests at regular intervals during the treatment period.

Q2: What is the recommended clinical management for tranilast-induced transaminase elevations?

  • A: The core management strategy involves close monitoring and dose adjustment.
    • Monitoring: Upon detecting an elevation, increase the frequency of LFT monitoring to track the trend.
    • Assessment: Rule out other potential causes of liver injury (e.g., other medications, viral hepatitis, alcohol) to confirm the association with tranilast [6] [5].
    • Intervention: If transaminase levels persist at clinically significant values (e.g., >3-5x ULN), the protocol should include dose reduction or temporary discontinuation of tranilast [6]. Liver enzymes typically normalize after the offending agent is withdrawn.

Q3: Are there specific drug interactions that could exacerbate this effect?

  • A: Yes. Tranilast is contraindicated in patients taking warfarin due to a known interaction [1]. Furthermore, tranilast inhibits the metabolic enzyme UGT1A1 [1]. Co-administration with other drugs that are metabolized by UGT1A1 or that are known to be hepatotoxic could potentially increase the risk of liver injury. A thorough review of concomitant medications is crucial.

Q4: Our in-vivo model shows no transaminase elevation. How can we investigate the mechanism of hepatotoxicity further?

  • A: The disparity between clinical and some preclinical findings (as shown in the table above) highlights the need for targeted investigative protocols. The following workflow diagram outlines a systematic approach to investigate the potential mechanisms of tranilast-induced hepatotoxicity:

G Start In-Vivo Model Shows No Transaminase Elevation A Verify Experimental Conditions Start->A B Conduct Histopathological Analysis of Liver Tissue A->B A1 Confirm dosage and treatment duration A->A1 A2 Ensure sensitive & specific LFT assay used A->A2 A3 Check timing of sample collection post-dose A->A3 C Investigate Metabolic Pathways In Vitro B->C B1 Stain for collagen (e.g., Masson's Trichrome) B->B1 B2 Look for signs of steatosis or necrosis B->B2 D Probe Specific Mechanisms of Hepatotoxicity C->D C1 Use human hepatocyte cell lines C->C1 C2 Assess cytotoxicity (LDH release, ATP levels) C->C2 C3 Measure inhibition of UGT1A1 activity C->C3 E Refine Model or Confirm Drug Safety D->E D1 Measure TGF-β signaling inhibition D->D1 D2 Analyze oxidative stress markers D->D2 D3 Investigate mitochondrial function D->D3

The investigative workflow for resolving discrepant hepatotoxicity findings involves several key steps. First, verify experimental conditions such as dosage, treatment duration, assay sensitivity, and sample collection timing [1] [2]. Next, conduct histopathological analysis of liver tissue using stains like Masson's Trichrome to detect subtle collagen deposition or other signs of injury not reflected in blood biomarkers [2]. Then, investigate metabolic pathways in vitro using human hepatocyte cell lines to assess direct cytotoxicity and specifically measure UGT1A1 enzyme inhibition [1]. Finally, probe specific mechanisms of hepatotoxicity by measuring TGF-β signaling inhibition, analyzing oxidative stress markers, and investigating mitochondrial function [1] [3].

Conclusion

References

Tranilast sodium hematological side effects leukopenia

Author: Smolecule Technical Support Team. Date: February 2026

Hematological Adverse Effects of Tranilast

The table below summarizes the key hematological adverse effects associated with tranilast, as reported in the literature.

Adverse Effect Description & Clinical Context Evidence Level / Source
Leukopenia Reported as a potential adverse effect when tranilast is administered systemically [1] [2]. Drug safety profile / Regulatory documentation
Thrombocytopenia Identified alongside leukopenia as a systemic hematologic toxicity [1] [2]. Drug safety profile / Regulatory documentation
Anemia Noted to be caused by systemic administration; monitoring is advised [1] [3]. Drug safety profile / Prescribing information
Inhibition of Blood Formation Described as a systemic effect of tranilast, leading to leukopenia, thrombocytopenia, and anemia [2]. Review article

Frequently Asked Questions for Researchers

Q1: What is the proposed mechanism behind tranilast-induced leukopenia? While the exact molecular mechanism is not fully elucidated, available evidence indicates that systemic administration of tranilast can inhibit blood formation (hematopoiesis), leading to leukopenia, thrombocytopenia, and anemia [1] [2]. This suggests the drug may have a suppressive effect on the bone marrow. It is also noted for inhibiting the release of various cytokines [2], which could indirectly influence the bone marrow microenvironment and hematopoietic cell proliferation.

Q2: What are the recommended monitoring protocols for hematological parameters in preclinical and clinical studies? Regular hematological monitoring is strongly recommended for subjects receiving tranilast [3].

  • Clinical Context: Standard practice involves periodic blood tests to check for abnormalities in white blood cell count, platelet count, and red blood cell indices [3].
  • Preclinical Research: In animal studies, researchers should implement a schedule for regular blood collection and complete blood count (CBC) analysis. The frequency should be determined by the study duration and dosage, with increased vigilance during long-term administration or at higher doses (e.g., ≥ 600 mg/day in clinical trials) [1].

Q3: How should suspected tranilast-induced leukopenia be managed in a clinical trial setting? Management strategies should be based on the severity of the condition and align with standard clinical practices for drug-induced cytopenias.

  • Dosage Adjustment/Discontinuation: The most critical step is to consider discontinuing tranilast or reducing the dosage upon observing a significant drop in white blood cell counts [1].
  • Reference Clinical Data: Note that in a large clinical trial (PRESTO), a dose of 900 mg daily was used, and hematological adverse events were observed [1] [2]. This provides a reference for the dose-toxicity relationship.
  • Safety Profile: Be aware that tranilast is generally considered to have a favorable safety profile with low incidence of severe side effects in many studies [4]. A recent 2025 study on muscular dystrophy patients with heart failure reported no serious adverse events linked to tranilast over a 144-week treatment period [5].

Experimental Workflow for Hematological Safety Assessment

For a comprehensive assessment of tranilast's hematological impact, you can adapt the following experimental workflow. This diagram outlines the key stages from subject enrollment to data analysis:

Start Subject Enrollment & Baseline CBC A Initiate Tranilast Dosing (Note: High doses e.g., ≥600 mg/day may carry higher risk) Start->A B Schedule Periodic Blood Draws A->B C Perform Complete Blood Count (CBC) - White Blood Cells (WBC) - Neutrophils - Platelets - Hemoglobin/Hematocrit B->C D Data Analysis & Interpretation C->D E1 Normal CBC Values D->E1 Results Within Normal Range E2 Significant Cytopenia Detected (e.g., Leukopenia) D->E2 Results Outside Normal Range F Continue Dosing & Monitoring as per Protocol E1->F G Implement Protocol: - Dose Hold/Reduction - Increased Monitoring - Investigate Cause E2->G H Record & Report Adverse Event G->H

References

Tranilast sodium stability under fluorescent light exposure

Author: Smolecule Technical Support Team. Date: February 2026

Photostability of Tranilast: Key Research Data

The table below summarizes findings from studies that have investigated the stability of tranilast upon light exposure.

Formulation / Complex Light Exposure Conditions Key Stability Findings Citation
Pure Tranilast Fluorescent lamp irradiation for 96 hours 79.5% of tranilast remained [1]
Cocrystal with Urea Fluorescent lamp irradiation for 96 hours 92.9% of tranilast remained [1]
Cocrystal with Nicotinamide Fluorescent lamp irradiation for 96 hours 88.5% of tranilast remained [1]
Salt with Cytosine Fluorescent lamp irradiation for 96 hours 86.2% of tranilast remained [1]
Crystalline Solid Dispersion (CSD/TL) UVA/B irradiation (250 W/m²) Showed high photostability; solution and amorphous forms were highly photodegradable [2]
Solution & Amorphous Forms UVA/B irradiation (250 W/m²) Found to be "highly photodegradable" [2]

FAQs and Troubleshooting

Here are answers to common questions and issues you might encounter:

  • FAQ 1: Is tranilast sodium sensitive to light?

    • Answer: Yes. While direct data on the sodium salt is sparse, the core tranilast molecule is definitively photosensitive. Research shows that pure tranilast can degrade under fluorescent and UV light [1] [2]. Therefore, it is prudent to treat this compound as light-sensitive in laboratory settings.
  • FAQ 2: What are the best practices for handling tranilast to ensure stability?

    • Answer: The evidence points to several key strategies:
      • Use Opaque Containers: Store the powder and any prepared solutions in amber vials or containers to shield contents from light.
      • Minimize Light Exposure: Keep the compound in the dark as much as possible. Perform experiments under minimal lighting or use light sources that are less damaging.
      • Consider Formulation: The research strongly indicates that formulating tranilast into specific solid forms (like cocrystals, salts, or crystalline solid dispersions) can significantly enhance its photostability compared to the pure form or solutions [1] [2].
  • Troubleshooting Guide: Suspected Photodegradation in Experiments

    • Problem: Inconsistent experimental results, such as reduced efficacy or unexpected analytical readings.
    • Potential Cause: Photodegradation of this compound, leading to a lower-than-expected concentration or the presence of degradation products.
    • Solution:
      • Audit Handling Procedures: Review your lab's workflow to identify points where the compound is exposed to light for extended periods.
      • Check Storage: Confirm that the material is stored in amber vials and that stock solutions are protected from light.
      • Analyze Purity: Use analytical methods (like HPLC) to check the purity of the compound after storage or handling to confirm degradation [3].

Experimental Protocol: Assessing Photostability

You can adapt the following research methodology to evaluate the photostability of your this compound samples in-house.

Workflow for Photostability Testing

The following diagram outlines the key steps in a photostability assessment protocol.

Start Prepare Sample Solutions A Divide into Aliquots Start->A B Seal in Clear Vials A->B D Protect Control Sample (in amber vial/dark) A->D C Expose to Light Source (Fluorescent/UV) B->C E Analyze Samples at Time Intervals (e.g., HPLC, Spectrofluorimetry) C->E D->E F Compare Results (Exposed vs. Control) E->F End Determine Degradation Profile F->End

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of your this compound sample in an appropriate solvent (e.g., ethanol, buffer) [3].
    • Note: The dissolution behavior and stability can vary between the free acid and salt forms. Document the solvent and concentration used.
  • Experimental Setup:

    • Divide the solution into multiple aliquots in clear glass vials.
    • Keep one set of aliquots as a control group. These must be protected from light, ideally by storing them in amber vials or wrapping them in aluminum foil [1].
    • Expose the other set (test group) to the specific light source of interest. In a standard lab setting, this could be ambient fluorescent lighting. For accelerated testing, a controlled UV light cabinet may be used [2].
  • Analysis and Quantification:

    • At predetermined time points (e.g., 24, 48, 96 hours), analyze both the exposed and protected samples.
    • A suitable method for quantification is a validated spectrofluorimetric approach, as described in the literature [3]. This method is based on the quenching of acriflavine fluorescence by tranilast, allowing for sensitive measurement of its concentration.
    • Alternatively, High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying the parent compound from its degradation products [3].

Key Takeaways and Recommendations

  • Assume Photosensitivity: Proactively protect this compound from light during storage and experiments.
  • Formulation is Key: If you are developing a formulation, explore options like creating cocrystals to intrinsically improve the compound's photostability.
  • Validate Stability: For critical research, establish your own photostability data for the specific form of this compound and under your lab's conditions using the protocols above.

References

Tranilast sodium purity analysis methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Tranilast Sodium

The table below summarizes two quantitative analytical methods suitable for purity analysis.

Method Principle Linear Range Sensitivity (LOD/LOQ) Key Applications

| Spectrofluorimetry [1] | Fluorescence quenching of acriflavine by Tranilast | 1.0–15.0 μg mL⁻¹ | LOD: 0.224 μg mL⁻¹ LOQ: 0.679 μg mL⁻¹ | Analysis of pure form and pharmaceutical dosage forms | | HPLC (Purity Specs) [2] [3] | High-Performance Liquid Chromatography | Not fully detailed | Purity: >98.0% (area%) | Quality control; often used by chemical suppliers for certificate of analysis |

Detailed Experimental Protocols

Spectrofluorimetric Method

This method is a green, fast, and sensitive approach for determining Tranilast [1].

  • Instrumentation: Spectrofluorometer.
  • Reagents: Tranilast standard, Acriflavine (AC) reagent.
  • Procedure:
    • Preparation of Standard Solution: Dissolve an accurately weighed amount of Tranilast in a suitable solvent to prepare a stock solution.
    • Complex Formation: Mix the Tranilast solution with the Acriflavine reagent.
    • Measurement: The reaction quenches the native fluorescence of Acriflavine. Measure the fluorescence intensity at an emission wavelength of 493 nm after exciting at 263 nm.
    • Calibration: Construct a calibration curve by plotting the decrease in fluorescence against the concentration of Tranilast standards.
  • Method Validation: The method was validated per ICH Q2(R1) guidelines, confirming its specificity, linearity, accuracy, and precision [1].
General HPLC Considerations

While a full method for this compound is not available, the search results provide key parameters and considerations.

  • Purity Specification: Commercial suppliers specify a purity of >98.0% when determined by HPLC, which serves as a benchmark for quality control [2] [3].
  • Solubility for Stock Solution: this compound is soluble in DMSO, which is a suitable solvent for preparing stock solutions [2].
  • Sample Handling: Tranilast is photochemically unstable in solution. Solutions must be protected from light during preparation and analysis [4] [5].
  • Storage of Standard: The standard powder should be stored desiccated at -20°C to maintain stability [2].

Troubleshooting Common Experimental Issues

  • Problem: Low Solubility in Aqueous Buffers

    • Solution: Tranilast has low aqueous solubility. Using co-solvents like DMSO is common. Research shows that forming cocrystals of Tranilast with coformers like nicotinamide can significantly improve solubility (up to 2-fold in phosphate buffer at pH 6.8) [5].
  • Problem: Sample Degradation During Analysis

    • Solution: Tranilast is photosensitive. Ensure all steps involving the drug in solution are performed under low-light conditions (e.g., using amber vials). The same cocrystallization strategy can also enhance photostability [5].

The following workflow outlines the key steps for analyzing this compound, highlighting critical points for handling and method selection.

G Start Start: this compound Purity Analysis Handling Handle Sample in Low Light (Photosensitive) Start->Handling Solubilize Solubilize Standard Handling->Solubilize MethodSelect Select Analytical Method Solubilize->MethodSelect SubMethod1 Spectrofluorimetric Method MethodSelect->SubMethod1 For high sensitivity SubMethod2 HPLC Method MethodSelect->SubMethod2 For general QC A1 Prepare Acriflavine Reagent SubMethod1->A1 A2 Form Ion-Association Complex A1->A2 A3 Measure Fluorescence (Ex: 263 nm, Em: 493 nm) A2->A3 Result Result: Quantitative Determination A3->Result B1 Develop/Adapt HPLC Method (Use Purity >98% as benchmark) SubMethod2->B1 B2 Inject and Analyze B1->B2 B2->Result

Guidance for Method Development and Validation

  • Method Validation: Any developed method must be validated according to ICH Q2(R1) guidelines. Parameters include specificity, linearity, accuracy, precision, and robustness [1] [6].
  • Addressing Solubility and Stability: The strategies of cocrystallization or salt formation are proven effective in improving the drug's properties, which can be crucial for developing robust analytical methods [5].

References

Tranilast sodium cocrystal solubility comparison study

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Photostability of Tranilast Cocrystals

The table below summarizes key experimental data for various Tranilast cocrystals and salts, with solubility measured in phosphate buffer at pH 6.8 and photostability assessed after 96 hours under fluorescent lamp irradiation [1].

Cocrystal/Salt Composition Solubility Ratio (vs. Pure Tranilast) Residual Tranilast After 96h Light Exposure
Pure Tranilast (Control) 1.0x 79.5%
Tranilast-Urea (1) ~1.6x 92.9%
Tranilast-Nicotinamide (2) ~1.9x 88.5%
Tranilast-Cytosine (Salt, 3) ~2.0x 86.2%
Tranilast-Sodium (Salt, 4) Data not explicitly provided 87.4%

The experimental data demonstrates that cocrystallization is a viable strategy for enhancing the physicochemical properties of Tranilast [1]. The cocrystals and salts showed significant improvements in both solubility and photostability compared to the pure drug.

Experimental Methodologies

The following diagram outlines the general workflow for the synthesis and evaluation of these cocrystals, as detailed in the study [1].

G cluster_synth Synthesis Methods cluster_char Characterization Techniques cluster_eval Performance Tests Cocrystal Synthesis Cocrystal Synthesis Solid-State Characterization Solid-State Characterization Cocrystal Synthesis->Solid-State Characterization Solvent Evaporation Solvent Evaporation Cocrystal Synthesis->Solvent Evaporation Performance Evaluation Performance Evaluation Solid-State Characterization->Performance Evaluation IR Spectroscopy IR Spectroscopy Solid-State Characterization->IR Spectroscopy Thermal Analysis (DSC/TGA) Thermal Analysis (DSC/TGA) Solid-State Characterization->Thermal Analysis (DSC/TGA) X-ray Diffraction (PXRD/SCXRD) X-ray Diffraction (PXRD/SCXRD) Solid-State Characterization->X-ray Diffraction (PXRD/SCXRD) Saturation Solubility Saturation Solubility Performance Evaluation->Saturation Solubility Photostability Study Photostability Study Performance Evaluation->Photostability Study

Synthesis and Characterization

The Tranilast cocrystals and salts were synthesized and analyzed using the following protocols [1]:

  • Synthesis: The cocrystals were obtained primarily via methods like solvent evaporation, where Tranilast and the coformer were dissolved in a suitable solvent and crystallized [1] [2].
  • Solid-State Characterization: The resulting complexes were thoroughly characterized using:
    • Infrared (IR) Spectroscopy: To confirm the formation of new molecular interactions.
    • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were used to study thermal behavior and stability.
    • X-ray Diffraction: Both single-crystal and powder X-ray diffraction (SCXRD and PXRD) were employed to determine crystal structure and confirm phase purity. SCXRD revealed that Tranilast combines with amide-group coformers via a specific R22(8) hydrogen-bonding synthon, resulting in a 1:1 stoichiometry [1].
Performance Evaluation
  • Solubility Studies: The saturation solubility of the cocrystals and pure Tranilast was measured in a phosphate buffer solution at pH 6.8. The values were compared to calculate the solubility ratio [1].
  • Photostability Testing: Samples of pure Tranilast and its complexes were exposed to irradiation from a fluorescent lamp for a duration of 96 hours. The percentage of residual Tranilast remaining was quantified to assess stability against photodegradation [1].

Key Insights for Researchers

  • Mechanism of Improvement: The enhanced photostability is likely due to the altered crystal packing and hydrogen-bonding network in the cocrystals, which can reduce the drug's reactivity and mobility in the solid state, thereby offering protection against light-induced degradation [1].
  • Broader Cocrystal Potential: A patent indicates that Tranilast can form cocrystals with other coformers like saccharin and gentisic acid, suggesting a wider landscape for property modulation beyond the published data [3].
  • Strategic Advantage: For researchers dealing with poorly soluble drugs, cocrystallization presents a method to improve solubility without chemically modifying the API, complementing other techniques like salt formation, particularly for non-ionizable compounds [4] [5].

References

Comparison of Tranilast's Anti-Fibrotic Efficacy Across Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Tranilast Efficacy & Key Findings Standard Care / Control Group Findings Reference Year
Uterine Fibroids (Human xenograft in mice) 37% reduction in tumor weight; Significant decrease in collagen (COL3A1), fibronectin, TGF-β3, and cell proliferation markers (Ki67, CCND1). [1] Tumor growth and ECM deposition progressed in the untreated control group. [1] 2023 [1]
Pulmonary Fibrosis (Bleomycin-induced mouse model) Significant attenuation of lung fibrosis; Reduced collagen, fibronectin, and phospho-SMAD2 levels in lung tissue. [2] Progressive fibrosis and high levels of TGF-β pathway components and ECM proteins were observed in untreated mice. [2] 2020 [2]
Diabetic Kidney Disease (Rat model) Dose-dependent prevention of renal interstitial fibrosis; Reduced tubulointerstitial fibrosis, mast cell infiltration, and expression of collagen I and fibronectin. [3] Untreated DKD model rats developed significant tubulointerstitial fibrosis and mast cell infiltration. [3] 2019 [3]
Post-COVID-19 Pulmonary Fibrosis (Human case report) Remarkable amelioration of lung fibrosis on CT scan; FVC improved from 67.1% to 100% predicted after 6 months of treatment. [4] Corticosteroids were used in the acute phase, but their prolonged use is often necessary with potential side effects. [4] 2022 [4]
Duchenne Muscular Dystrophy (mdx mouse model) 31% decrease in fibrosis in the diaphragm muscle; Improved fatigue resistance. [5] No improvement in fibrosis or fatigue resistance was seen in the untreated mdx mice. [5] 2014 (2017 posted) [5]
Post-Myocardial Infarction (Rat model) No beneficial effects on cardiac remodeling, collagen content, or 6-month survival rate when treatment started 28 days post-MI. [6] Placebo treatment showed similar outcomes, indicating late administration of tranilast was ineffective in this model. [6] 2014 (2016 posted) [6]

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from several pivotal studies.

1. Uterine Fibroid Xenograft Study (2023) [1]

  • Model Creation: Fibroid explants from human hysterectomy specimens were implanted into female SCID mice (ovariectomized and supplemented with estrogen and progesterone).
  • Treatment Protocol: Mice were treated for two months with either tranilast (50 mg/kg/day) or a vehicle control administered via oral gavage.
  • Endpoint Analysis: After sacrifice, xenografts were weighed and analyzed. Methods included:
    • Histology: Masson’s trichrome staining for collagen.
    • Immunohistochemistry (IHC): Staining for Ki67 (proliferation), cleaved caspase-3 (apoptosis), CCND1, E2F1, and TGF-β3.
    • Molecular Analysis: qRT-PCR and Western Blot (WB) to measure mRNA and protein levels of COL3A1, FN1, CCND1, E2F1, and TGF-β3.

2. Pulmonary Fibrosis Study (2020) [2]

  • In Vitro Protocol:
    • Cell Line: A549 human alveolar epithelial cells.
    • Stimulation & Treatment: Cells were stimulated with TGF-β2. The effect of tranilast pre-treatment was assessed on:
      • Gene/Protein Expression: qPCR and Western Blot for fibronectin, collagen IV, and phospho-SMAD2.
      • Cell Motility: Wound healing assay.
      • Fibrotic Foci Formation: Microscopic analysis after treatment with TGF-β2 and TNF-α.
  • In Vivo Protocol:
    • Model: Male ICR mice received intravenous bleomycin for 5 days to induce pulmonary fibrosis.
    • Treatment: Tranilast (200 mg/kg) or a control vehicle was administered by oral gavage twice daily from day 8 to day 20.
    • Endpoint Analysis (Day 22):
      • Histology: Ashcroft score for fibrosis from H&E and Masson's trichrome-stained lung sections.
      • Biochemical Assays: Sircol collagen assay and ELISA for TGF-β1.
      • IHC: Staining for fibronectin and phospho-SMAD2.

3. Diabetic Kidney Disease Study (2019) [3]

  • Model Creation: Male Sprague-Dawley rats were fed a high-sugar, high-fat diet and injected with streptozotocin to induce diabetes. DKD was confirmed by elevated urine protein.
  • Treatment Protocol: Rats were divided into groups receiving low-dose tranilast (200 mg/kg/day), high-dose tranilast (400 mg/kg/day), or vehicle for 8 weeks.
  • Endpoint Analysis:
    • Blood & Urine Tests: Measured blood glucose, serum creatinine, and urinary albumin excretion rate (UAER).
    • Histology:
      • Masson's Trichrome Staining: To evaluate tubulointerstitial fibrosis.
      • Toluidine Blue Staining & C3aR IHC: To identify and quantify mast cell infiltration.
    • IHC, WB, and qRT-PCR: Analyzed expression of fibronectin, collagen I, stem cell factor (SCF), and c-kit.

Mechanism of Action: Tranilast's Anti-Fibrotic Pathways

Tranilast's anti-fibrotic effect is primarily mediated by inhibiting the Transforming Growth Factor-beta (TGF-β) pathway, a central driver of fibrosis. The diagram below illustrates the key molecular mechanisms.

G cluster_tgfb TGF-β / SMAD Fibrotic Signaling Pathway cluster_tranilast Tranilast Inhibition cluster_other Other Anti-fibrotic Mechanisms TGFB TGF-β (Ligand) Receptor TGF-β Receptor TGFB->Receptor SMAD2 SMAD2 (Inactive) Receptor->SMAD2 Activation pSMAD2 p-SMAD2 (Active) SMAD2->pSMAD2 Phosphorylation Complex p-SMAD Complex pSMAD2->Complex Nucleus Nucleus Complex->Nucleus Translocation TargetGenes Pro-Fibrotic Gene Expression (e.g., Collagen, Fibronectin) Nucleus->TargetGenes Tranilast Tranilast Inhibit1 Inhibits TGF-β Expression & Release Tranilast->Inhibit1 Inhibit2 Blocks SMAD2 Phosphorylation Tranilast->Inhibit2 Inhibit1->TGFB Suppresses Inhibit2->SMAD2 Blocks MastCell Stabilizes Mast Cells & Inhibits Infiltration MastCell->Receptor Indirect Modulation InflamCytokine Suppresses Inflammatory Cytokine Release InflamCytokine->TGFB Reduces Stimuli CollagenSynth Directly Inhibits Collagen Synthesis in Fibroblasts CollagenSynth->TargetGenes Direct Inhibition

  • The anti-fibrotic mechanisms of tranilast are multi-faceted. Its primary action is the direct suppression of the TGF-β/SMAD2 pathway, a key driver of fibrosis [7] [2]. Additionally, it stabilizes mast cells to prevent the release of pro-fibrotic mediators like histamine and TGF-β, and directly inhibits collagen synthesis in fibroblasts [8] [3].*

Safety and Regulatory Status

  • Safety Profile: Tranilast is generally well-tolerated. In the uterine fibroid study, a 2-month treatment in mice showed no significant adverse effects on body weight, kidney function, liver function, or blood glucose [1]. However, one study in dystrophic mice noted that tranilast could impair glucose tolerance [5].
  • Regulatory Status: Tranilast is approved for clinical use in Japan and South Korea for indications like bronchial asthma and keloids. It is not currently approved by the US FDA for any indication and is often used as an investigational drug in clinical research [9] [7].

Conclusion for Research and Development

  • Strengths: Its oral bioavailability and ability to target the core TGF-β pathway make it a compelling candidate for repurposing in fibrotic diseases with high unmet need, such as uterine fibroids and progressive pulmonary fibrosis [1] [2].
  • Considerations for Development: The mixed results in cardiac fibrosis models highlight that timing of administration and the specific pathophysiology of the disease are critical factors for its efficacy [6]. Future clinical trials will need to carefully define the patient population and treatment window.

References

Tranilast sodium TGF-beta inhibition vs other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of TGF-β Inhibitors

Inhibitor Name Class / Type Primary Mechanism of Action Key Experimental Findings / Context of Use Development Status (as of search data)

| Tranilast | Small Molecule | Inhibits TGF-β release from cells; also blocks TGF-β-induced Smad2/3 phosphorylation. [1] [2] [3] | - Reduces TGF-β1 release from LLC1 (mouse lung cancer) and glioma cells. [2] [4]

  • Suppresses invasion, adhesion, EMT markers (Slug, Twist), and Treg cell induction. [2]
  • In colon cancer (CT-26 cells), inhibits tumor growth/fibrosis, increases ROS, reduces angiogenesis (CD31+ cells). [1] | Approved (Japan/S. Korea) for asthma, keloids; investigation phase for cancer/fibrosis. [4] | | Vactosertib (TEW-7197) | Small Molecule | Selective TGF-β Receptor I (ALK5) kinase inhibitor. [5] | - Shows efficacy in multiple cancer models. [5]
  • Reported as well-tolerated with an acceptable safety profile in clinical trials. [5] | Phase 1/2 Clinical Trials [5] | | Bintrafusp Alfa (M7824) | Bispecific Fusion Protein | "Trap" molecule; anti-PD-L1 antibody fused to extracellular domain of TGF-βRII (ligand trap). [5] | Functions as both an immune checkpoint inhibitor (PD-L1) and a TGF-β pathway inhibitor. [5] | Clinical Trials [6] [5] | | AVID200 | Ligand Trap | Engineered to have high affinity for TGF-β1 and TGF-β3 isoforms; composed of TGF-β receptor ectodomains fused to an Fc domain. [6] [5] | Designed to potently neutralize TGF-β1 and TGF-β3. [5] | Clinical Trials [6] [5] | | Luspatercept | Recombinant Fusion Protein | Ligand trap; binds to select TGF-β superfamily ligands (e.g., GDFs) by fusing activin receptor IIB to IgG. [6] | Functions as an erythroid maturation agent; used for blood disorders. Diminishes Smad2/3 signaling. [6] | Phase 3 Clinical Trials / Approved (for myelodysplastic syndromes) [6] | | ISTH0036 | Antisense Oligonucleotide | Targets TGF-β2 mRNA. [6] | N/A | Phase 1 Clinical Trials [6] | | Galunisertib (LY2157299) | Small Molecule | TGF-β Receptor I (ALK5) kinase inhibitor. [5] | N/A | Clinical Trials [5] |

Experimental Data and Protocols for Tranilast

For researchers aiming to validate or build upon existing findings with Tranilast, here are summaries of key experimental protocols from the literature.

In Vitro Protocol: Inhibiting TGF-β Release & Motility

This protocol is based on a study using the mouse Lewis lung carcinoma cell line (LLC1). [2]

  • Cell Line: LLC1
  • Treatment: Culture cells with Tranilast (200 µM) for 48 hours.
  • Measurement of TGF-β Release: Harvest the culture supernatant. Use a TGF-β1 Quantikine ELISA kit to measure the concentration of released TGF-β1.
  • Functional Assays:
    • Invasion Activity: Use a standard invasion assay (e.g., Transwell with Matrigel) after Tranilast treatment.
    • Adhesion Activity: Perform a cell adhesion assay.
    • EMT Marker Analysis: Use RT-PCR to measure mRNA levels of markers like E-cadherin (increases), Slug, and Twist (decrease).
In Vivo Protocol: Combination Therapy in Colon Cancer

This protocol is based on a study using a xenograft model of colon cancer. [1]

  • Animal Model: BALB/c mice implanted with CT-26 (mouse colon cancer) cells.
  • Treatment Groups:
    • Control
    • 5-FU alone (5 mg/kg/day)
    • Tranilast alone (200 µM, injected intra-tumorally)
    • Combination of Tranilast and 5-FU
  • Tumor Growth Assessment: Monitor tumor volume over time (e.g., 21 days).
  • Endpoint Analysis:
    • Histology: Use H&E staining to evaluate tumor necrosis and density. Use Masson's trichrome staining to assess collagen deposition (fibrosis).
    • Immunohistochemistry: Stain for CD31 to evaluate angiogenesis.
    • Biochemical Analysis: Measure oxidative stress markers (MDA, ROS) and antioxidant levels (SOD, catalase) in tumor homogenates.

TGF-β Signaling Pathway and Inhibitor Mechanisms

The following diagram illustrates the TGF-β signaling pathway and the points where different classes of inhibitors, including Tranilast, act.

tgf_beta_pathway Latent TGF-β Latent TGF-β Active TGF-β Active TGF-β Latent TGF-β->Active TGF-β Activation (Proteases, Integrins) TβRII TβRII Active TGF-β->TβRII TβRI (ALK5) TβRI (ALK5) TβRII->TβRI (ALK5) Phosphorylation R-Smad (Smad2/3) R-Smad (Smad2/3) TβRI (ALK5)->R-Smad (Smad2/3) Phosphorylation Co-Smad (Smad4) Co-Smad (Smad4) R-Smad (Smad2/3)->Co-Smad (Smad4) R-Smad (Smad2/3)->Co-Smad (Smad4) Complex Formation Target Gene Transcription Target Gene Transcription Co-Smad (Smad4)->Target Gene Transcription Nuclear Translocation I-Smad (Smad7) I-Smad (Smad7) I-Smad (Smad7)->TβRI (ALK5) Negative Feedback Tranilast Tranilast Tranilast->Active TGF-β Reduces Release Luspatercept, AVID200 Luspatercept, AVID200 Luspatercept, AVID200->Active TGF-β Ligand Trap Vactosertib, Galunisertib Vactosertib, Galunisertib Vactosertib, Galunisertib->TβRI (ALK5) Kinase Inhibitor ISTH0036 ISTH0036 TGF-β2 mRNA TGF-β2 mRNA ISTH0036->TGF-β2 mRNA Antisense Oligo

Key Differentiating Factors for Research and Development

When comparing these inhibitors, especially Tranilast against the newer agents, consider these factors:

  • Mechanism: Tranilast's proposed action of inhibiting TGF-β release is upstream and distinct from receptor kinase inhibitors (like Vactosertib) or ligand traps (like AVID200). This could result in different efficacy and safety profiles. [2] [4]
  • Multifunctional Activity: Tranilast has documented effects beyond TGF-β inhibition, including the inhibition of matrix metalloproteinase (MMP) secretion and angiogenesis, which may contribute to its overall anti-fibrotic and anti-tumor effects. [1] [4]
  • Clinical Status: While Tranilast is an approved drug for non-oncological indications, its efficacy in cancer is still under investigation. Other agents like Bintrafusp alfa represent a novel class of bifunctional immunotherapy, which may offer synergistic benefits. [5] [4]

I hope this structured comparison provides a solid foundation for your guide. The field of TGF-β inhibition is dynamic, and the clinical relevance of these differences is an active area of research.

References

Tranilast sodium mast cell inhibition compared to other stabilizers

Author: Smolecule Technical Support Team. Date: February 2026

Tranilast vs. Other Mast Cell Stabilizers

Stabilizer Primary Known or Proposed Mechanisms of Action Therapeutic Applications Key Limitations Sample Experimental Data (In Vitro/In Vivo)

| Tranilast | - Inhibits Ca²⁺ influx essential for degranulation [1].

  • Suppresses TGF-β expression and action [2].
  • Blocks mast cell infiltration via SCF/c-kit pathway [3].
  • Antagonist of the Histamine H1 receptor [4]. | - Bronchial asthma, allergic rhinitis, atopic dermatitis [4] [2].
  • Keloids and hypertrophic scars [4] [2].
  • Anti-fibrotic effects (renal, cardiac) [2] [3]. | - Low bioavailability [5].
  • Not approved in the US or Europe [4]. | - In vivo (Rat): 200/400 mg/kg/day reduced mast cell count and markers of renal fibrosis (FN, Col-I) in a diabetic kidney disease model [3]. | | Cromolyn Sodium | - Blocks a calcium channel essential for mast cell degranulation [5] [6]. | - Allergic rhinitis, allergic conjunctivitis [6].
  • Mastocytosis (via oral formulation, Gastrocrom) [6]. | - Poor bioavailability [5].
  • Frequent dosing required [5].
  • Long lag to onset of relief [5]. | Limited quantitative data in results. | | Ketotifen | - Blocks a calcium channel essential for mast cell degranulation [1].
  • Also has potent H1-antihistamine properties. | - Allergic disorders such as asthma and conjunctivitis. | - Can cause drowsiness due to its antihistamine effect. | - In vitro (Rat): 0.1 µmol/L reduced EFS-induced vasoconstriction but did not alter the response to exogenous noradrenaline [1]. | | Doxantrazole | - Mast cell stabilizer (specific mechanism not detailed in results). | - Investigated for Exercise-Induced Bronchoconstriction (EIB). | - Primarily used in research. | - In vivo (Mouse): 16.5 mg/kg i.p. blunted bronchial hyperreactivity in an EIB model [7]. | | Magnesium (Mg²⁺) | - Stabilizes mast cells in a dose-dependent manner [8].
  • May act through TRPM7 ion channels [8]. | - Dietary supplement for anti-allergic effects; IV for anaphylaxis rescue. | - High concentrations (≥50 mM) needed for significant effect in vitro [8]. | - In vitro (Rat): MgCl₂ at 50-100 mM significantly reduced compound 48/80-induced degranulation [8]. | | Zinc (Zn²⁺) | - Stabilizes mast cells in a dose-dependent manner [8].
  • May act through TRPM7 ion channels; higher permeability than Mg²⁺ [8]. | - Dietary supplement for anti-allergic and anti-inflammatory effects. | - | - In vitro (Rat): ZnCl₂ at much lower concentrations (≥25 µM) significantly reduced compound 48/80-induced degranulation [8]. |

Experimental Protocols for Key Data

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies cited.

  • Tranilast in Renal Fibrosis (In Vivo) [3]:

    • Animal Model: Male Sprague-Dawley rats with streptozotocin-induced diabetic kidney disease.
    • Dosing: Tranilast was administered orally at 200 mg/kg/day and 400 mg/kg/day for 8 weeks.
    • Key Readouts: Masson's trichrome staining for tubulointerstitial fibrosis area; toluidine blue and immunohistochemical staining for mast cell infiltration; Western blot and RT-qPCR for fibrosis markers (fibronectin, collagen I) and the SCF/c-kit pathway.
  • Mast Cell Stabilizer Effects on Innervation (In Vitro) [1]:

    • Tissue Prep: Endothelium-denuded mesenteric artery segments from Wistar rats.
    • Incubation: Segments were incubated for 3 hours with 0.1 µmol/L Ketotifen or 0.1 mmol/L Tranilast.
    • Stimulation & Measurement: Vasoconstriction was induced by electrical field stimulation (EFS: 1-16 Hz). The involvement of sympathetic and nitrergic systems was analyzed using inhibitors like phentolamine (α-adrenoceptor antagonist) and L-NAME (NOS inhibitor).
  • Magnesium & Zinc Stabilization (In Vitro) [8]:

    • Cell Source: Peritoneal mast cells isolated from male Wistar rats.
    • Incubation: Cells were incubated with MgCl₂ (10-100 mM) or ZnCl₂ (10-100 µM) for 10 minutes.
    • Stimulation & Quantification: Degranulation was induced by compound 48/80 (10 µg/mL). The percentage of degranulating mast cells (defined as cells with >8 extracellular granules) was counted using bright-field microscopy.

Mechanisms of Action and Signaling Pathways

Mast cell stabilizers ultimately prevent the release of inflammatory mediators, but they can interact with different parts of the activation cascade. The diagram below maps the potential targets for the stabilizers discussed.

architecture cluster_external External Stimuli cluster_membrane Membrane Receptors & Channels cluster_intracellular Intracellular Signaling cluster_endpoint Final Outcome Allergen Allergen (IgE-FcεRI) FceRI FcεRI Receptor Allergen->FceRI C48_80 Compound 48/80 MRGPRX2 MRGPRX2 C48_80->MRGPRX2 SCF Stem Cell Factor (SCF) c_kit c-kit Receptor SCF->c_kit Syk_Fyn Syk, Fyn Kinases FceRI->Syk_Fyn MRGPRX2->Syk_Fyn TGFb TGF-β Pathway c_kit->TGFb Ca_Channel Ca²⁺ Channel (e.g., TRPM7) Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Syk_Fyn->Ca_Influx Degranulation Mast Cell Degranulation (Release of Histamine, Tryptase, etc.) Ca_Influx->Degranulation Fibrosis Fibrotic Response TGFb->Fibrosis Omalizumab Omalizumab Omalizumab->Allergen  Blocks Tranilast_Mech Tranilast Tranilast_Mech->c_kit  Inhibits Pathway Tranilast_Mech->Ca_Channel  Blocks Tranilast_Mech->TGFb  Suppresses Cromolyn_Ketotifen Cromolyn, Ketotifen Cromolyn_Ketotifen->Ca_Channel  Block Mg_Zn Mg²⁺, Zn²⁺ Mg_Zn->Ca_Channel  Stabilize via TRPM7?

Key Insights for Researchers

  • Tranilast's Unique Profile: While classic stabilizers like cromolyn primarily target degranulation, Tranilast offers a dual advantage of immediate stabilization and long-term anti-fibrotic action by targeting TGF-β and the SCF/c-kit pathway [2] [3]. This makes it a particularly interesting candidate for treating fibrotic diseases.
  • The Bioavailability Hurdle: A major challenge with traditional mast cell stabilizers, including Tranilast and cromolyn, is their poor bioavailability [5]. This is a key driver for the development of "next-generation" stabilizers [5].
  • Research Tools: Doxantrazole, though not widely used clinically, remains a valuable tool for establishing proof-of-concept in animal models, as seen in the EIB study [7].

References

Tranilast sodium efficacy across different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Efficacy of Tranilast Across Cell Lines

Cancer Type Cell Lines Tested Key Findings (Efficacy & Mechanisms) Combination Therapy (Synergy Observed)

| Osteosarcoma [1] | HOS, 143B, U2OS, MG-63 | • Inhibited proliferation dose-dependently. • Synergistically enhanced Cisplatin; increased apoptotic cell death (cleaved caspase-3/PARP), induced G2/M cell cycle arrest. • Increased p21 and Bim protein expression. | Cisplatin, Doxorubicin | | Breast Cancer [2] | MCF-7, MDA-MB-231 | • Synergistically enhanced Tamoxifen; increased growth inhibition & apoptosis (↑Bax, ↓Bcl-2 mRNA). • Inhibited invasion/metastasis. • Reduced mRNA of TGF-β1, 2, 3, TGF-βRI/II. | Tamoxifen | | Nasopharyngeal Carcinoma (NPC) [3] | 5-8F, 6-10B, HK-1 | • Overcame radioresistance induced by Cancer-Associated Fibroblasts (CAFs). • Promoted cancer cell survival post-irradiation via IL-8/NF-κB pathway, reducing DNA damage. | Radiotherapy | | Esophageal Cancer (EC) [4] | TE1, COLO680N, KYSE30, OE19 | • Enhanced killing by NY-ESO-1-specific TCR-engineered T cells. • Bivalent treatment showed superior cytotoxicity vs. monotherapies. | NY-ESO-1-specific TCR-T cell therapy | | Prostate Cancer [5] | LNCaP, PLS-10 | • Dose-dependent reduction in proliferation. • Induced cell cycle arrest & apoptosis. • Suppressed TGF-β-induced differentiation of bone stromal cells. | Not Specified | | Pancreatic Cancer [5] | KP4 | • Enhanced sensitivity to Gemcitabine. • Associated with reduced Ribonucleotide Reductase M1 (RRM1) expression. | Gemcitabine | | Glioma [5] | LN-18, T98G | • Suppressed migration & invasiveness. • Inhibited DNA synthesis, induced p21 accumulation. • Reduced TGF-β release. | Not Specified |

Tranilast's anticancer effects are mediated through multiple signaling pathways, with the TGF-β pathway being a central target.

G Tranilast Tranilast TGFB_Inhib Inhibition of TGF-β Signaling & Release Tranilast->TGFB_Inhib Other_Mech Other Mechanisms Tranilast->Other_Mech AntiFibrotic Reduced ECM Production (Collagen, Hyaluronan) TGFB_Inhib->AntiFibrotic Direct_AntiTumor Direct Antitumor Effects TGFB_Inhib->Direct_AntiTumor CAF_Inhib Inhibition of CAF Activity TGFB_Inhib->CAF_Inhib Other_Mech->Direct_AntiTumor Incl. NF-κB modulation Stress_Reduc Reduced Solid & Fluid Stress in Tumor Microenvironment AntiFibrotic->Stress_Reduc Enhanced_Therapy Enhanced Efficacy of Chemo-/Radio-/Immunotherapy AntiFibrotic->Enhanced_Therapy Improved Drug Penetration Tumor_Inhib Tumor Growth & Metastasis Inhibition Direct_AntiTumor->Tumor_Inhib CAF_Inhib->Stress_Reduc Stress_Reduc->Enhanced_Therapy Enhanced_Therapy->Tumor_Inhib

Detailed Experimental Protocols

To help you evaluate and potentially replicate the findings, here are the methodologies from key studies.

In Vitro Cytotoxicity and Combination Studies (Osteosarcoma & Breast Cancer)
  • Cell Viability Assay (WST-1/MTT): Cells are seeded in 96-well plates and treated with Tranilast and/or other drugs (e.g., Cisplatin, Tamoxifen) for 48 hours. A tetrazolium salt (WST-1 or MTT) is added, which is metabolized by viable cells to a colored formazan product. The absorbance is measured to calculate cell viability [1] [2].
  • Apoptosis Assay (Annexin V/Flow Cytometry): After treatment, cells are stained with Annexin V-FITC and a viability dye like 7-AAD. The percentage of early (Annexin V+/7-AAD-) and late (Annexin V+/7-AAD+) apoptotic cells is quantified using flow cytometry [1].
  • Western Blotting: Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against cleaved caspase-3, cleaved PARP, p-H2AX, p21, and Bim to confirm apoptosis and DNA damage at the molecular level [1].
  • Cell Cycle Analysis: Cells are fixed in ethanol, treated with RNAase, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G1, S, G2/M) [1].
Studies on Radioresistance and the Tumor Microenvironment (Nasopharyngeal Carcinoma)
  • Colony Forming Assay (Clonogenic Survival): Cancer cells, often co-cultured with Cancer-Associated Fibroblasts (CAFs), are irradiated at various doses and seeded at low density. After 1-2 weeks, colonies are stained and counted. The surviving fraction is calculated to determine radiosensitivity, showing how Tranilast restores sensitivity [3].
  • DNA Damage Measurement (Comet Assay/γ-H2AX Foci): After irradiation, DNA damage is quantified. The Comet Assay detects DNA strand breaks by electrophoresis, while the γ-H2AX foci assay uses immunofluorescence to mark sites of DNA double-strand breaks, showing that Tranilast reduces damage repair in cancer cells [3].
  • CAF Inhibition Viability Assay (CCK-8): CAFs are treated with Tranilast. The Cell Counting Kit-8 (CCK-8), which contains a tetrazolium salt, is added. The absorbance is measured to assess the direct effect of Tranilast on CAF viability [3].
In Vivo Animal Models
  • Xenograft Mouse Models: Human cancer cells (e.g., osteosarcoma 143B, breast cancer MDA-MB-231) are implanted into immunodeficient mice. Once tumors are established, mice are treated with Tranilast (orally or via injection), alone or in combination with other therapeutics. Tumor volume is measured regularly with calipers to assess efficacy [1] [5] [6].
  • Stress Alleviation Analysis: In orthotopic breast tumor models, Tranilast's effect on the tumor microenvironment is evaluated by:
    • Interstitial Fluid Pressure (IFP) Measurement: Using the wick-in-needle technique [6].
    • Perfusion Analysis: Mice are injected with fluorescently-labeled lectin via the heart shortly before sacrifice. Tumors are sectioned and stained to visualize perfused blood vessels (CD31+ lectin+) [6].
    • Immunohistochemistry: Tumor sections are stained for ECM components (Collagen I, Hyaluronan) and signaling markers (p-Smad2/3) to confirm the mechanism of stress reduction [6].

Critical Considerations for Research

  • Dosing: Effective in vitro concentrations often range from 50 to 400 μM, while in vivo studies in mice frequently use oral doses of 200-300 mg/kg/day [1] [6]. The translation of these doses to humans requires careful pharmacokinetic and safety studies.
  • Clinical Status: While Tranilast is approved for asthma and keloids in some countries, it is not yet approved for any oncological indication. Its use in cancer is purely experimental [7].
  • Safety Profile: Clinical trials for other indications have shown that systemic Tranilast can cause elevated liver transaminases, anemia, leukopenia, and kidney dysfunction in some patients. These potential toxicities must be considered for future drug development [7].

References

Tranilast sodium vs other anti-allergic agents mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

Drug Name Primary Molecular Targets Key Mechanisms of Action Therapeutic Applications

| Tranilast | • TGF-β signaling pathway • Steryl-sulfatase (STS) • Histamine H1 Receptor • Hematopoietic Prostaglandin D Synthase (HPGDS) [1] | • Inhibits TGF-β release and signaling; suppresses collagen synthesis & fibroblast proliferation [2] [3] [4] • Stabilizes mast cells; inhibits histamine & chemical mediator release [2] [5] • Inhibits cytokine production (e.g., TNF-α) and cysteinyl leukotriene release from mast cells [6] | • Allergic disorders (asthma, rhinitis, conjunctivitis) [2] [1] • Keloids & hypertrophic scars [2] [1] • Anti-fibrosis (renal, cardiac) [2] [5] [3] | | Classic Mast Cell Stabilizers (e.g., Cromolyn, Lodoxamide, Nedocromil) | Not fully specified in search results | • Primarily blocks mast cell degranulation [7] • Inhibits allergen-induced inflammatory cell infiltration (e.g., eosinophils) [7] • Reduces mRNA expression of pro-inflammatory cytokines (IL-1β, TNF-α) in conjunctiva [7] | • Allergic conjunctivitis [7] • Bronchial asthma | | Resveratrol (Natural Polyphenol) | Multiple, not fully specified | • Inhibits IgE, 48/80, and substance P-dependent mast cell degranulation [6] • Attenuates substance P-dependent increases in intracellular calcium [6] • Blocks cytokine (TNF) and potently inhibits cysteinyl leukotriene production [6] | • Investigated for allergic diseases; shows comparable or greater potency than Tranilast in some studies [6] |

Experimental Data and Protocols

For researchers, the key experimental findings and methodologies from the literature are summarized below.

Experimental Context Key Findings Cited Experimental Protocols

| Mast Cell Activation (LAD2 & CD34+-derived human mast cells) [6] | • Tranilast (10 µg/mL) inhibited IgE/anti-IgE-induced degranulation by 19% (p<0.03) [6]. • Reduced substance P-induced TNF production by 46% [6]. • Resveratrol showed greater efficacy, inhibiting the same by 39% and 65%, respectively [6]. | • Degranulation Assay: Measured by β-hexosaminidase release [6]. • Cytokine Measurement: TNF and MCP-1 levels measured by ELISA [6]. • Calcium Imaging: Fura-2 Ca²⁺ imaging employed to measure intracellular calcium levels [6]. | | Renal Interstitial Fibrosis (Rat model of Diabetic Kidney Disease) [5] | • Tranilast (200 & 400 mg/kg/day) dose-dependently prevented renal interstitial fibrosis and mast cell infiltration [5]. • Downregulated expression of fibrosis markers (Fibronectin, Collagen I) and the SCF/c-kit pathway [5]. | • Animal Model: Sprague-Dawley rats with STZ-induced diabetes [5]. • Fibrosis Evaluation: Masson's trichrome staining of kidney tissues [5]. • Mast Cell Infiltration: Measured by toluidine blue staining and C3aR immunohistochemistry (IHC) [5]. • Gene/Protein Expression: mRNA levels detected by RT-qPCR; protein by Western Blot and IHC [5]. | | Vascular Restenosis (Human keratinocyte - HaCaT cell line) [4] | • Tranilast induced p21 gene expression, arresting cell growth at the G0/G1 phase [4]. • Activated p21 via the TGF-β response element in its promoter and induced phosphorylation of Smad2 [4]. | • Promoter Activity: Serial deletion and mutational analysis of the p21 promoter linked to a luciferase reporter gene [4]. • Signaling Pathway: Transfection with a dominant-negative TGF-β receptor (ΔkTβRII) to confirm pathway specificity [4]. • Cell Proliferation: MTT assay to determine cell numbers [4]. |

Signaling Pathway Visualizations

The following diagrams illustrate the key molecular pathways of Tranilast, generated using Graphviz DOT language.

Tranilast in Mast Cell-Mediated Allergy and Fibrosis

The diagram below summarizes the dual role of Tranilast in inhibiting both mast cell-mediated allergic responses and the TGF-β-driven fibrotic process [2] [6] [5].

TranilastMechanism cluster_allergy Mast Cell-Mediated Allergy & Inflammation cluster_fibrosis TGF-β Mediated Fibrosis & Proliferation MC Mast Cell Degran Degranulation (Histamine, Heparin) MC->Degran CytRelease Cytokine Release (TNF-α) MC->CytRelease Allergen Allergen/IgE Allergen->MC Activation Symptoms Allergic Symptoms Degran->Symptoms TGFb TGF-β SmadAct Smad2/3 Phosphorylation TGFb->SmadAct P21Act p21 Gene Activation SmadAct->P21Act Translocation FibroProlif Fibroblast Proliferation & Collagen Synthesis SmadAct->FibroProlif CellArrest Cell Cycle Arrest (G0/G1 Phase) P21Act->CellArrest Fibrosis Tissue Fibrosis FibroProlif->Fibrosis Tranilast Tranilast Tranilast->MC Stabilizes Tranilast->CytRelease Inhibits Tranilast->TGFb Suppresses Tranilast->SmadAct Modulates

Experimental Workflow for Mast Cell Inhibition Study

This flowchart outlines a typical experimental protocol for comparing the inhibitory effects of anti-allergic agents on mast cells, as described in the research [6].

MastCellExperiment Start Culture LAD2 or Human Primary Mast Cells Step1 Pre-treatment with Test Compound (e.g., Tranilast, Resveratrol) Start->Step1 Step2 Stimulation with Activator (IgE/anti-IgE, Compound 48/80, Substance P) Step1->Step2 Step3 Sample Collection & Analysis Step2->Step3 Assay1 β-hexosaminidase Assay (Degranulation Measurement) Step3->Assay1 Assay2 ELISA for Cytokines/CysLTs (e.g., TNF, MCP-1) Step3->Assay2 Assay3 Fura-2 Calcium Imaging (Intracellular Ca²⁺ Levels) Step3->Assay3 Analysis Data Analysis & Comparison Assay1->Analysis Assay2->Analysis Assay3->Analysis

Key Insights for Researchers

  • Broad-Spectrum Potential: Tranilast's unique targeting of the TGF-β pathway positions it as a strong candidate for treating fibrotic diseases and conditions involving pathological scarring, far beyond the scope of classic anti-allergics [2] [4].
  • Context-Dependent Efficacy: Its effectiveness can be highly dependent on timing and context, as seen in cardiac remodeling studies where late-onset treatment post-MI showed no benefit despite its anti-fibrotic properties [3].
  • Comparative Research Value: Using Tranilast as a benchmark in experiments, especially when exploring new compounds like resveratrol, can provide clear, comparative data on potency and mechanistic differences [6].

References

Tranilast sodium cost-effectiveness analysis research use

Author: Smolecule Technical Support Team. Date: February 2026

Research Applications & Experimental Data

The table below summarizes the primary research applications of Tranilast and key supporting experimental findings.

Research Area Proposed Mechanism of Action Key Experimental Findings Relevant Models/Studies
Fibrotic Disorders [1] [2] Suppression of TGF-β expression and signaling; inhibition of collagen synthesis in fibroblasts [1] [3] [2]. Attenuated cardiac fibrosis, reduced collagen content, and inhibited TGF-β-induced fibroblast differentiation [1] [2]. In vivo rat models of hypertensive heart failure and diabetic cardiomyopathy [1].
Proliferative Disorders & Cancer [1] [2] Inhibition of TGF-β signaling; induction of cell cycle arrest and apoptosis; down-regulation of stem cell markers [2]. Dose-dependent reduction in cancer cell proliferation; inhibition of tumor growth and metastasis (e.g., >90% reduction in lung metastasis in a murine breast cancer model) [2]. In vitro studies on prostate, breast, glioma, and pancreatic cancer cell lines; in vivo studies in SCID and BALB/c mouse models [2].
Cardioprotection in Muscular Dystrophy [4] Inhibition of TRPV2, a stretch-sensitive calcium channel, reducing detrimental calcium influx in cardiomyocytes [4]. Stabilization of cardiac indices (BNP, FS); 80.7% survival rate over a 144-week study with no cardiac-related deaths [4]. Single-arm, open-label multicenter clinical trial in patients with muscular dystrophy and advanced heart failure [4].
Inflammatory & Allergic Conditions [1] [5] Inhibition of chemical mediator release (histamine, prostaglandins) from mast cells; suppression of NLRP3 inflammasome activation [1] [5]. Proposed as a potential adjunct therapy for severe COVID-19 to mitigate cytokine storm and acute inflammation [5]. Preclinical models; a recent analytical study highlighting its potential application [5].

Experimental Protocols from Key Studies

To facilitate your research, here are detailed methodologies from two pivotal studies on Tranilast.

1. Protocol for Investigating Anti-fibrotic Effects (In Vivo) This methodology is based on studies in rodent models of diabetic cardiomyopathy [1].

  • Animal Model: Diabetic rats (e.g., induced by streptozotocin).
  • Dosing: Tranilast is typically administered orally via gavage. A common dose found in literature is 150 mg/kg, twice daily (totaling 300 mg/kg/day) [3].
  • Duration: Treatment periods vary; one study administered Tranilast from day 28 to 182 post-myocardial infarction [3].
  • Endpoint Analysis:
    • Histology: Analyze heart tissue sections for collagen deposition using stains like Masson's Trichrome or Picrosirius Red.
    • Biochemical Assay: Use High-Performance Liquid Chromatography (HPLC) to quantitatively determine hydroxyproline content, a marker for total collagen [3].
    • Molecular Analysis: Measure levels of phospho-Smad2 (a key downstream component of the TGF-β signaling pathway) in cardiac tissue via Western Blot to confirm pathway inhibition [1].

2. Protocol for Investigating Anti-proliferative Effects (In Vitro) This methodology is derived from experiments on cancer cell lines [2].

  • Cell Lines: Various human cancer cell lines can be used (e.g., MDA-MB-231 for breast cancer, LNCaP for prostate cancer).
  • Compound Preparation: Prepare a stock solution of Tranilast in DMSO (e.g., 50-65 mg/mL) [6]. Further dilute in cell culture medium for treatments. Common effective concentrations in studies range from 0.1 to 1.0 mM [2].
  • Assays:
    • Proliferation: Use the MTT assay to assess dose-dependent inhibition of cell proliferation after 48-72 hours of treatment.
    • Cell Cycle Analysis: Use flow cytometry (e.g., propidium iodide staining) to demonstrate Tranilast-induced G0/G1 cell cycle arrest [2].
    • Apoptosis: Use Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis.
    • Migration/Invasion: Use a wound-healing assay or a Boyden chamber assay to show suppressed cell migration and invasiveness [2].

Guidance on Sourcing and Cost Analysis

Since the search results did not contain specific cost data, here is a practical approach to obtain this information for your analysis.

  • Contact Suppliers Directly: The most reliable way to obtain current pricing is to request quotes from chemical manufacturers and suppliers. One supplier identified in the search results is BioCrick [7]. Other life science chemical companies (e.g., InvivoChem [6], Sigma-Aldrich, Tocris) should also be contacted for competitive quotations.
  • Consider Dosage and Purity: When comparing costs, note that Tranilast is available in different forms (e.g., free acid, sodium salt) and purities (e.g., ≥98% for research use) [7] [6]. Ensure you are comparing equivalent products.
  • Framework for Cost-Effectiveness Analysis (CEA): For a formal CEA in a research context, you would typically compare Tranilast against other experimental therapeutic candidates (e.g., other TGF-β inhibitors). The analysis would weigh the total cost of treatment (drug cost + administration) against a relevant outcome measure (e.g., IC50 value for anti-proliferative effect, reduction in fibrosis score per unit of cost). The clinical study in muscular dystrophy used a dose of 100 mg three times daily in patients, which can serve as a benchmark for human dose calculations [4].

Tranilast Mechanisms of Action

The following diagram synthesizes the primary mechanisms of action of Tranilast as identified in the search results, illustrating its multi-targeted profile.

G cluster_1 Fibrosis & Scarring cluster_2 Proliferation & Cancer cluster_3 Cardiomyopathy (MD) cluster_4 Inflammation & Allergy Tranilast Tranilast TGFb TGF-β Signaling Tranilast->TGFb Suppresses Collagen Collagen Synthesis by Fibroblasts Tranilast->Collagen Inhibits CellCycle Cell Cycle Arrest (G0/G1) Tranilast->CellCycle Induces Apoptosis Induction of Apoptosis Tranilast->Apoptosis Promotes Metastasis Cell Migration & Invasion Tranilast->Metastasis Inhibits TRPV2 TRPV2 Channel Inhibition Tranilast->TRPV2 Inhibits NLRP3 NLRP3 Inflammasome Tranilast->NLRP3 Inhibits MastCells Mediator Release from Mast Cells Tranilast->MastCells Inhibits TGFb->Collagen Calcium Pathological Calcium Influx TRPV2->Calcium

References

×

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

349.09261689 g/mol

Monoisotopic Mass

349.09261689 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2023
[1]. Rogosnitzky, M., R. Danks, and E. Kardash, Therapeutic potential of tranilast, an anti-allergy drug, in proliferative disorders. Anticancer Res, 2012. 32(7): p. 2471-8.

[2]. Swiderski, K., et al., Tranilast administration reduces fibrosis and improves fatigue resistance in muscles of mdx dystrophic mice. Fibrogenesis Tissue Repair, 2014. 7(1): p. 1.

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